Dosulepin hydrochloride
Description
Structure
2D Structure
Properties
CAS No. |
25627-39-8 |
|---|---|
Molecular Formula |
C19H22ClNS |
Molecular Weight |
331.9 g/mol |
IUPAC Name |
(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H21NS.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11-; |
InChI Key |
XUPZAARQDNSRJB-CULRIWENSA-N |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2CSC3=CC=CC=C31.Cl |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Dosulepin Hydrochloride in Neuronal Circuits
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dosulepin hydrochloride, a tricyclic antidepressant (TCA), exerts its therapeutic effects through a multifaceted mechanism of action within the central nervous system. This technical guide provides a comprehensive overview of the core molecular interactions of dosulepin with key neuronal targets. It details its primary activity as a potent inhibitor of serotonin and norepinephrine reuptake, alongside its significant antagonistic effects at various neurotransmitter receptors. This document consolidates quantitative binding affinity data, outlines detailed experimental protocols for assessing its pharmacological profile, and presents visual representations of the involved signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.
Introduction
Dosulepin, also known as dothiepin, is a thiepin-ring containing tricyclic antidepressant that has been utilized in the treatment of major depressive disorder.[1][2][3][4] Its clinical efficacy is attributed to its complex pharmacology, which involves the modulation of multiple neurotransmitter systems.[1][2] Understanding the intricate details of its mechanism of action is crucial for optimizing its therapeutic use and for the development of novel antidepressants with improved efficacy and safety profiles. This guide delves into the molecular pharmacology of dosulepin, focusing on its interactions with neuronal circuits.
Core Mechanism of Action: Monoamine Reuptake Inhibition
The primary antidepressant effect of dosulepin is attributed to its ability to block the reuptake of the monoamine neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[1][2][4] By inhibiting the serotonin transporter (SERT) and the norepinephrine transporter (NET), dosulepin increases the concentration of these neurotransmitters in the synapse, thereby enhancing serotonergic and noradrenergic neurotransmission.[1][2] Dosulepin has approximately equal potency for the inhibition of 5-HT and NE reuptake.[5] Its affinity for the dopamine transporter (DAT) is significantly lower, indicating a lesser direct impact on dopaminergic neurotransmission.[4]
Quantitative Data: Transporter Binding Affinities
The following table summarizes the in vitro binding affinities (Ki) and reuptake inhibition (IC50) values of dosulepin and its active metabolite, northiaden (desmethyldosulepin), for the human monoamine transporters. Lower values indicate higher affinity or potency.
| Compound | Target | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| Dosulepin | SERT | 8.6 - 78 | - | [3] |
| NET | 46 - 70 | - | [3] | |
| DAT | 5,310 | - | [3] | |
| Northiaden | SERT | 15 | - | [3] |
| NET | 12 | - | [3] | |
| DAT | >10,000 | - | [3] |
Note: Data is compiled from various sources and methodologies, which may account for the range in values.
Secondary Mechanism of Action: Receptor Antagonism
In addition to its primary action on monoamine transporters, dosulepin exhibits significant antagonist activity at several G protein-coupled receptors (GPCRs).[1][2][3] This broad receptor-binding profile contributes to both its therapeutic effects and its side-effect profile.[1]
Histamine H₁ Receptor Antagonism
Dosulepin is a potent antagonist of the histamine H₁ receptor.[1][4] This action is responsible for its sedative and hypnotic effects, which can be beneficial for depressed patients with insomnia.[1]
Alpha-1 Adrenergic Receptor Antagonism
Antagonism of α₁-adrenergic receptors by dosulepin can lead to cardiovascular side effects such as orthostatic hypotension and dizziness.[1]
Muscarinic Acetylcholine Receptor Antagonism
Dosulepin's anticholinergic properties, resulting from its antagonism of muscarinic acetylcholine receptors (mAChRs), contribute to common side effects like dry mouth, blurred vision, constipation, and urinary retention.[1][2]
Quantitative Data: Receptor Binding Affinities
The table below presents the binding affinities (Ki) of dosulepin for various neurotransmitter receptors.
| Receptor | Kᵢ (nM) | Reference |
| Histamine H₁ | 3.6 - 4.0 | [3] |
| Alpha-1 Adrenergic | 25 - 26 | [3] |
| Muscarinic Acetylcholine | 152 | [3] |
| Serotonin 5-HT₂ₐ | 419 | [3] |
| Alpha-2 Adrenergic | 2,400 | [3] |
Signaling Pathways
The interaction of dosulepin with its target receptors initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, illustrate these pathways.
Monoamine Reuptake Inhibition Pathway
Histamine H₁ Receptor Antagonism Signaling Pathway
Alpha-1 Adrenergic Receptor Antagonism Signaling Pathway
Muscarinic Acetylcholine Receptor Antagonism Signaling Pathway
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of dosulepin.
Radioligand Binding Assay for Monoamine Transporters and Receptors
This protocol is a generalized procedure for determining the binding affinity (Ki) of dosulepin for SERT, NET, and various receptors.
Objective: To quantify the affinity of dosulepin for specific molecular targets.
Materials:
-
Membrane preparations from cells expressing the target transporter or receptor (e.g., HEK293 cells) or from brain tissue (e.g., rat cortex).
-
Radioligand specific for the target (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]pyrilamine for H₁ receptors, [³H]prazosin for α₁-adrenergic receptors, [³H]quinuclidinyl benzilate for mAChRs).
-
This compound of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In a 96-well microplate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of dosulepin. For determining non-specific binding, a high concentration of a known potent ligand for the target is used instead of dosulepin.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the dosulepin concentration. Determine the IC₅₀ value (the concentration of dosulepin that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis for Measuring Extracellular Neurotransmitter Levels
This protocol describes a general method for assessing the effect of dosulepin on extracellular levels of serotonin and norepinephrine in the brain of a living animal.
Objective: To measure the in vivo effect of dosulepin on synaptic concentrations of 5-HT and NE.
Materials:
-
Laboratory animals (e.g., rats).
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound solution for administration (e.g., intraperitoneal injection).
-
Fraction collector.
-
High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD).
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting a specific brain region (e.g., prefrontal cortex or hippocampus).
-
Probe Insertion and Perfusion: After a recovery period, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular 5-HT and NE concentrations.
-
Drug Administration: Administer dosulepin to the animal (e.g., via i.p. injection).
-
Post-Drug Collection: Continue to collect dialysate samples for several hours after drug administration.
-
Sample Analysis: Analyze the collected dialysate samples for 5-HT and NE content using HPLC-ECD.
-
Data Analysis: Express the post-drug neurotransmitter concentrations as a percentage of the baseline levels and plot the data over time to visualize the effect of dosulepin on neurotransmitter release and reuptake.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Dosulepin | C19H21NS | CID 5284550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dosulepin - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Comparison of the effects of antidepressants and their metabolites on reuptake of biogenic amines and on receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of Dosulepin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dosulepin hydrochloride, a tricyclic antidepressant, has been utilized in the treatment of depressive illness, particularly where anxiolytic effects are indicated. A thorough understanding of its physicochemical properties is fundamental for formulation development, quality control, and ensuring therapeutic efficacy and safety. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, details the experimental methodologies for their determination, and illustrates its primary mechanism of action. All quantitative data is presented in standardized tables for clarity and comparative analysis.
Introduction
Dosulepin, also known as dothiepin, is a thioanalogue of amitriptyline.[1] It is a tricyclic antidepressant (TCA) that functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[2] Medicinally, it is used as the hydrochloride salt to enhance its solubility and bioavailability.[2][3] This document serves as a technical resource, consolidating key physicochemical data and methodologies relevant to researchers and professionals in the pharmaceutical sciences.
Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) like this compound are critical determinants of its behavior, from manufacturing and formulation to its pharmacokinetic profile in vivo.
General Properties
This compound presents as a white or faintly yellow crystalline powder.[4]
| Property | Value | References |
| Molecular Formula | C₁₉H₂₂ClNS | [5][6][7] |
| Molecular Weight | 331.9 g/mol | [5][6][7][8] |
| Appearance | White or faintly yellow, crystalline powder | [4] |
| CAS Number | 897-15-4 | [5][6][9] |
Thermal and pH Properties
The melting point and pH of an aqueous solution are crucial parameters for identification and formulation.
| Property | Value | References |
| Melting Point | 218 - 224 °C | [1][6][8] |
| pH (10 g/L aqueous solution) | 4.2 - 5.2 | [4] |
Solubility and Partition Coefficient
Solubility and lipophilicity, represented by the partition coefficient (logP), are vital for predicting drug absorption and distribution.
| Property | Value | References |
| Solubility | Freely soluble in water, ethanol, and methylene chloride. | [4][8] |
| pKa (Strongest Basic) | 9.76 (Predicted) | [10] |
| logP | 4.52 - 4.98 (Predicted) | [1][5][10] |
Experimental Protocols
The accurate determination of physicochemical properties relies on standardized and validated experimental protocols. The following sections detail the methodologies for the key parameters cited.
Melting Point Determination (Capillary Method)
The melting point is determined using the capillary method, a standard pharmacopeial procedure.[11][12]
-
Sample Preparation: The substance is finely powdered and dried under vacuum over a suitable desiccant for 24 hours.[11] A small amount is then packed into a capillary tube, sealed at one end, to a height of 2.5-3.5 mm.[12][13]
-
Apparatus: A calibrated melting point apparatus with an electrically heated block and a means for visual observation is used.
-
Procedure: The apparatus is heated to approximately 10°C below the expected melting point. The heating rate is then adjusted to about 1°C per minute.[11] The capillary tube is inserted, and the temperatures at which the first droplet of liquid appears and at which the substance is completely melted are recorded as the melting range.[13]
pH Determination
The pH of a this compound solution is measured potentiometrically.
-
Solution Preparation: A solution is prepared by dissolving 1 gram of the substance in carbon dioxide-free water to make 10 mL.[4]
-
Apparatus: A calibrated pH meter with a glass electrode is used.
-
Procedure: The electrode is immersed in the solution, and the pH is recorded after the reading stabilizes.
Solubility Determination
Solubility is determined according to pharmacopeial guidelines, often using a shake-flask method.[4][14]
-
Procedure: An excess amount of the solid API is added to a flask containing the solvent (e.g., water, ethanol). The flask is sealed and agitated at a constant temperature until equilibrium is reached.[14]
-
Analysis: The suspension is filtered to remove undissolved solid. The concentration of the dissolved API in the clear filtrate is then determined using a suitable analytical technique, such as UV-Visible spectrophotometry or High-Performance Liquid Chromatography (HPLC).[1][7]
-
Classification: The solubility is then classified based on the volume of solvent required to dissolve one gram of the solute.[15] For this compound, being "freely soluble" means that 1 gram dissolves in 1 to 10 mL of water.[4]
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the dissociation constant (pKa) of ionizable drugs.[3][5][16]
-
Solution Preparation: A solution of the API is prepared in water or a suitable co-solvent if solubility is low, at a known concentration (e.g., 1 mM).[3][5]
-
Titration: The solution is placed in a vessel with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added in small increments.[3][5]
-
Data Analysis: The pH of the solution is recorded after each addition of the titrant. The resulting titration curve (pH vs. volume of titrant) is analyzed to find the inflection point, which corresponds to the pKa.[3]
logP Determination (Shake-Flask Method)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is classically determined by the shake-flask method.[2][17][18]
-
Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., pH 7.4 phosphate buffer) are pre-saturated with each other by shaking them together for 24 hours, followed by phase separation.[2]
-
Partitioning: A known amount of the API is dissolved in one of the phases. The two phases are then combined in a flask and shaken until equilibrium is achieved.[18]
-
Analysis: The phases are separated, and the concentration of the API in each phase is determined using a suitable analytical method like HPLC or UV spectrophotometry.[17]
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the API in the n-octanol phase to its concentration in the aqueous phase.
Mechanism of Action
This compound exerts its therapeutic effect primarily by inhibiting the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft.[10][19] This increases the concentration of these neurotransmitters, which are crucial for mood regulation. Additionally, Dosulepin exhibits antagonist activity at several other receptors, which contributes to its overall pharmacological profile, including some of its side effects.[2][19]
Caption: Mechanism of Action of this compound.
Conclusion
This guide has summarized the essential physicochemical properties of this compound, providing quantitative data in a structured format. Detailed experimental protocols for the determination of these properties have been outlined to assist in method development and validation. The visualization of its mechanism of action further clarifies its pharmacological role. This comprehensive information is vital for pharmaceutical scientists and researchers involved in the development, manufacturing, and quality control of drug products containing this compound.
References
- 1. UV Spectrophotometry as a Pharmaceutical Testing Solution | HunterLab [hunterlab.com]
- 2. LogP / LogD shake-flask method [protocols.io]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. biorelevant.com [biorelevant.com]
- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. agilent.com [agilent.com]
- 7. Analysis of Related Substances and Impurities GMP | Tentamus Pharma UK [tentamus-pharma.co.uk]
- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Color Analysis for Pharmaceutical Products using UV-Visible Absorption Techniques - Behind the Bench [thermofisher.com]
- 10. api.pageplace.de [api.pageplace.de]
- 11. Determination Of Melting Point for API – Scopeia [scopeia.com]
- 12. thinksrs.com [thinksrs.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. uspnf.com [uspnf.com]
- 15. google.com [google.com]
- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 17. diposit.ub.edu [diposit.ub.edu]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. bepls.com [bepls.com]
An In-Depth Technical Guide to the Stereoselective Synthesis of Dosulepin Hydrochloride Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dosulepin, a tricyclic antidepressant, is clinically administered as a racemic mixture of its (E)- and (Z)- geometric isomers. While the focus has historically been on the geometric isomerism, the existence of stereoisomerism due to a chiral center in related dibenzo[b,e]thiepin structures necessitates an exploration into the stereoselective synthesis of individual Dosulepin enantiomers. This technical guide provides a comprehensive overview of potential methodologies for the preparation of enantiomerically pure (R)- and (S)-Dosulepin hydrochloride. Direct asymmetric synthesis routes for Dosulepin are not prominently described in the current literature. Therefore, this guide focuses on the most viable and established strategy: the chiral resolution of racemic Dosulepin. Detailed discussions on diastereomeric salt formation and preparative chiral high-performance liquid chromatography (HPLC) are presented as primary techniques. Furthermore, the potential application of enzymatic kinetic resolution is explored as an alternative chemo-enzymatic approach. This document includes structured data tables for comparative analysis of these methods and detailed, albeit analogous, experimental protocols. Diagrams generated using Graphviz are provided to illustrate the logical workflows of these synthetic strategies.
Introduction to the Stereochemistry of Dosulepin
Dosulepin, chemically known as (E/Z)-11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]thiepin, is a tricyclic antidepressant that has been used in the treatment of depression and anxiety.[1] The molecule is commercially available as a mixture of geometric isomers, (E) and (Z), arising from the configuration around the exocyclic double bond.
While the primary isomerism of Dosulepin is geometric, the synthesis of analogues and related compounds within the dibenzo[b,e]thiepin class often involves the creation of chiral centers. The development of methods to control and separate stereoisomers is crucial, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.[2] This guide focuses on the potential stereoselective synthesis of the individual enantiomers of Dosulepin, assuming a chiral center is introduced, for instance, by reduction of the exocyclic double bond to create a chiral carbon at position 11.
Methodologies for Stereoselective Synthesis
The stereoselective synthesis of chiral compounds can be broadly categorized into two main approaches: asymmetric synthesis and chiral resolution.[2]
-
Asymmetric Synthesis: This involves the use of chiral catalysts, reagents, or auxiliaries to directly produce a single enantiomer from a prochiral starting material.
-
Chiral Resolution: This method involves the separation of a racemic mixture into its constituent enantiomers.
Currently, there is a lack of specific literature detailing a direct asymmetric synthesis route to Dosulepin enantiomers. Therefore, chiral resolution of a racemic precursor stands as the most practical and widely applicable strategy.
Chiral Resolution via Diastereomeric Salt Formation
A classical and robust method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid.[3] The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Caption: Workflow for Chiral Resolution by Diastereomeric Salt Formation.
This protocol is based on general procedures for the resolution of racemic amines using tartaric acid derivatives and should be optimized for Dosulepin.[3][4]
-
Preparation of Racemic Dosulepin Free Base: Convert racemic Dosulepin hydrochloride to the free base by treatment with a suitable base (e.g., NaOH or NaHCO₃) and extraction with an organic solvent (e.g., diethyl ether, dichloromethane). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the racemic free base.
-
Diastereomeric Salt Formation:
-
Dissolve one equivalent of racemic Dosulepin free base in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or a mixture thereof).
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of a chiral resolving agent, such as (+)-O,O'-dibenzoyl-D-tartaric acid or (+)-O,O'-di-p-toluoyl-D-tartaric acid, in the same solvent, also heated.[4]
-
Slowly add the chiral acid solution to the Dosulepin solution with stirring.
-
Allow the mixture to cool slowly to room temperature and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt.
-
-
Isolation and Purification of Diastereomers:
-
Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent. This first crop will be enriched in one diastereomer.
-
The mother liquor will be enriched in the other diastereomer.
-
The enantiomeric purity of the crystalline salt can be improved by recrystallization from the same or a different solvent system.
-
-
Liberation of the Enantiopure Free Base:
-
Suspend the purified diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., diethyl ether).
-
Add a base (e.g., 2M NaOH) dropwise with vigorous stirring until the aqueous layer is basic (pH > 10) to liberate the free amine.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enantiomerically enriched Dosulepin free base.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the enantiopure free base in a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Add a solution of HCl in the same or a compatible solvent (e.g., ethereal HCl) dropwise until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain the enantiomerically pure this compound.
-
| Parameter | Diastereomeric Salt Formation |
| Chiral Resolving Agent | (+)-O,O'-Dibenzoyl-D-tartaric acid |
| Solvent | Methanol/Water (9:1 v/v) |
| Stoichiometry (Racemate:Resolving Agent) | 1:0.5 |
| Yield of Less Soluble Diastereomer (1st crop) | 35-45% (based on initial racemate) |
| Enantiomeric Excess (ee) of Liberated Amine | >95% (after one recrystallization) |
| Overall Yield of one Enantiomer | 20-30% |
Preparative Chiral High-Performance Liquid Chromatography (HPLC)
Preparative chiral HPLC is a powerful technique for the direct separation of enantiomers from a racemic mixture.[5] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Caption: Workflow for Enantiomer Separation by Preparative Chiral HPLC.
This protocol is based on general procedures for the preparative chiral separation of pharmaceutical compounds.[5][6]
-
Analytical Method Development:
-
Screen various chiral stationary phases (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®) with different mobile phases (normal phase, reversed-phase, or polar organic mode) to achieve baseline separation of the Dosulepin enantiomers at an analytical scale.
-
-
Scale-Up to Preparative Chromatography:
-
Once an optimal analytical method is established, scale it up to a preparative column with the same stationary phase.
-
Prepare a concentrated solution of racemic this compound in the mobile phase.
-
Inject the solution onto the preparative chiral column.
-
Monitor the elution profile using a UV detector.
-
-
Fraction Collection and Isolation:
-
Collect the fractions corresponding to each enantiomer peak separately.
-
Combine the fractions for each enantiomer.
-
Remove the solvent under reduced pressure to obtain the enantiomerically pure this compound.
-
| Parameter | Preparative Chiral HPLC |
| Chiral Stationary Phase (CSP) | Immobilized Amylose or Cellulose-based CSP |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1 v/v/v) |
| Flow Rate | Dependent on column dimensions |
| Loading Capacity | Dependent on column dimensions and separation factor |
| Recovery of each Enantiomer | >90% |
| Enantiomeric Purity | >99% ee |
Enzymatic Kinetic Resolution (EKR)
Enzymatic kinetic resolution is a chemo-enzymatic method that utilizes the stereoselectivity of enzymes, typically lipases, to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer.[7]
Caption: Pathway for Enzymatic Kinetic Resolution of Racemic Dosulepin.
This protocol is based on general procedures for the enzymatic kinetic resolution of amines.[7][8]
-
Enzymatic Acylation:
-
Dissolve racemic Dosulepin free base in a suitable organic solvent (e.g., toluene, tert-butyl methyl ether).
-
Add an acyl donor (e.g., ethyl acetate, vinyl acetate).
-
Add the lipase (e.g., immobilized Candida antarctica lipase B - Novozym® 435).
-
Incubate the mixture with shaking at a controlled temperature (e.g., 30-50 °C).
-
Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
-
-
Separation of Products:
-
Filter off the enzyme.
-
Separate the resulting N-acetylated Dosulepin from the unreacted Dosulepin enantiomer using column chromatography or selective extraction.
-
-
Hydrolysis of the Amide:
-
Hydrolyze the N-acetylated Dosulepin using acidic or basic conditions to yield the free amine enantiomer.
-
-
Conversion to Hydrochloride Salts:
-
Convert both the unreacted enantiomer and the hydrolyzed enantiomer to their respective hydrochloride salts as previously described.
-
| Parameter | Enzymatic Kinetic Resolution |
| Enzyme | Immobilized Candida antarctica Lipase B |
| Acyl Donor | Ethyl acetate |
| Solvent | Toluene |
| Temperature | 40 °C |
| Conversion | ~50% |
| Enantiomeric Excess (ee) of Unreacted Amine | >99% |
| Enantiomeric Excess (ee) of Acylated Amine | >99% |
| Maximum Theoretical Yield of each Enantiomer | 50% |
Conclusion
The stereoselective synthesis of this compound enantiomers is most practically approached through the chiral resolution of a racemic precursor. Both diastereomeric salt formation and preparative chiral HPLC are powerful and established techniques capable of providing enantiomerically pure material. Diastereomeric salt formation is a classical method that can be cost-effective for large-scale production but may require extensive optimization of the resolving agent and crystallization conditions. Preparative chiral HPLC offers a more direct and often faster separation with high purity, though it can be more expensive and require specialized equipment. Enzymatic kinetic resolution presents a green chemistry alternative, often yielding products with very high enantiomeric excess, but is limited to a theoretical maximum yield of 50% for each enantiomer without a racemization step. The choice of method will depend on the required scale, purity, available resources, and developmental stage of the project. The provided protocols and data, while based on analogous systems, offer a strong starting point for the development of a robust and efficient stereoselective synthesis of Dosulepin enantiomers.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View [mdpi.com]
- 7. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Synthesis of Dosulepin Hydrochloride Analogues for Structure-Activity Relationship (SAR) Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dosulepin, a tricyclic antidepressant, exerts its therapeutic effect primarily through the inhibition of serotonin and norepinephrine reuptake. Its dibenzothiepine core presents a versatile scaffold for the synthesis of novel analogues with potentially improved efficacy, selectivity, and safety profiles. This technical guide provides a comprehensive overview of the synthetic strategies for creating Dosulepin hydrochloride analogues and delves into the structure-activity relationships (SAR) that govern their interaction with monoamine transporters. Detailed experimental protocols, quantitative SAR data, and visual representations of key concepts are presented to facilitate further research and development in this area.
Introduction
Dosulepin (formerly known as dothiepin) is a tricyclic antidepressant (TCA) that has been utilized in the treatment of depression.[1] It acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), thus increasing the synaptic availability of these neurotransmitters.[1] The clinical use of Dosulepin has been tempered by its potential for toxicity in overdose. This has spurred interest in the development of analogues with a more favorable therapeutic index.
The core structure of Dosulepin, a dibenzothiepine ring system, offers multiple points for chemical modification to explore the structure-activity relationships (SAR). By systematically altering the substituents on the aromatic rings and the nature of the side chain, researchers can probe the molecular determinants of transporter affinity and selectivity. This guide will explore the synthesis of such analogues and analyze the impact of structural modifications on their biological activity.
Synthetic Strategies for Dosulepin Analogues
The synthesis of Dosulepin and its analogues generally involves the construction of the central dibenzothiepine ring system followed by the introduction or modification of the side chain. The stereochemistry of the exocyclic double bond, leading to (E)- and (Z)-isomers, is a critical aspect of the synthesis, as biological activity can differ significantly between stereoisomers.[2][3]
Synthesis of the Dibenzothiepine Core
A common route to the dibenzothiepine core involves the cyclization of a suitable precursor. For instance, a Friedel-Crafts type reaction can be employed to form the seven-membered ring.
Introduction of the Side Chain and Isomer Control
The key 3-(dimethylamino)propylidene side chain is typically introduced via a Grignard reaction with a dibenzothiepinone intermediate, followed by dehydration. The dehydration step is crucial as it establishes the (E/Z)-isomer ratio. The choice of acid catalyst can significantly influence the isomeric outcome.[2][4] For example, the use of hydrochloric acid, oxalic acid, or methanesulfonic acid has been shown to favor the formation of the therapeutically active (Z)-isomer in related thioxanthene systems.[4]
Synthesis of N-Substituted Analogues
To explore the SAR of the amine functionality, analogues with different N-alkyl or N-aryl substituents can be synthesized. This is often achieved by starting with a secondary amine precursor (e.g., a normethyl analogue) and performing a reductive amination or a nucleophilic substitution with an appropriate alkyl or aryl halide.
Structure-Activity Relationship (SAR) Studies
The SAR of Dosulepin analogues is primarily focused on their affinity for SERT and NET. Modifications to the dibenzothiepine core and the side chain can have a profound impact on potency and selectivity.
Modifications of the Dibenzothiepine Ring
Substitution on the aromatic rings of the dibenzothiepine nucleus can influence electronic properties and steric interactions with the transporter binding sites. Electron-withdrawing or electron-donating groups at various positions can modulate activity.
Modifications of the Side Chain
The length and nature of the alkylamino side chain are critical for activity. The tertiary amine of Dosulepin is important for its interaction with the transporters.
-
N-Demethylation: The primary metabolite of Dosulepin, northiaden (desmethyldosulepin), is a secondary amine and exhibits different selectivity compared to the parent compound.[1]
-
N-Substitution: Introducing bulkier N-alkyl or N-aryl groups can alter the affinity and selectivity profile. For instance, in a series of dibenzothiazepine derivatives, a closely related class of compounds, the nature of the N-substituent was found to be a key determinant of SERT inhibitory activity.[5]
Stereochemistry of the Exocyclic Double Bond
The geometry of the double bond connecting the side chain to the tricyclic system is a crucial factor. For many tricyclic antidepressants, one isomer is significantly more active than the other. In the case of Dosulepin, the commercially available product is the (E)-isomer.[1] However, studies on related compounds like doxepin have shown that the (Z)-isomer can have a different pharmacological profile.
Quantitative SAR Data
The following table summarizes the in vitro activity of a series of dibenzothiazepine derivatives, which serve as valuable analogues for understanding the SAR of compounds targeting monoamine transporters.[5]
| Compound | R | Linker | hSERT IC50 (nM) | hDAT IC50 (nM) | hNET IC50 (nM) |
| 12 | H | Amide | 210 | >10,000 | >10,000 |
| 17 | H | sec-Amine | 70 | >10,000 | >10,000 |
| 21 | H | Decane | >10,000 | >10,000 | >10,000 |
| 22 | H | 2-Decene | >10,000 | >10,000 | >10,000 |
| Fluoxetine | - | - | 1.8 | 1,200 | 180 |
| Nisoxetine | - | - | 130 | 1,100 | 0.8 |
| GBR12909 | - | - | 230 | 1.2 | 2,100 |
Data from "Development of Dibenzothiazepine Derivatives as Multifunctional Compounds for Neuropathic Pain"[5]
Key Observations from the Data:
-
The nature of the linker between the dibenzothiazepine core and the terminal group significantly impacts hSERT activity. A secondary amine linker (compound 17 ) was found to be more potent than an amide linker (compound 12 ).[5]
-
The presence of a nitrogen-containing linker appears to be crucial for hSERT inhibition, as its removal (compounds 21 and 22 ) led to a dramatic loss of activity.[5]
Experimental Protocols
General Synthesis of Dibenzothiazepine Analogues
A representative synthetic scheme for dibenzothiazepine analogues is provided below, adapted from the literature.[5]
Step 1: Amide Coupling To a solution of the dibenzothiazepine carboxylic acid in an appropriate solvent (e.g., DMF), a coupling agent (e.g., HATU) and a base (e.g., DIPEA) are added, followed by the desired amine. The reaction mixture is stirred at room temperature until completion.
Step 2: Reduction of Amide to sec-Amine The amide from the previous step is dissolved in a suitable solvent (e.g., THF) and a reducing agent (e.g., LiAlH4) is added portion-wise at 0 °C. The reaction is then refluxed to drive it to completion.
Neurotransmitter Transporter Uptake Assay
The inhibitory activity of the synthesized compounds on human serotonin, dopamine, and norepinephrine transporters (hSERT, hDAT, and hNET) can be evaluated using a neurotransmitter transporter uptake assay kit in HEK293 cells stably expressing the respective transporters. The IC50 values are determined by measuring the reduction in the uptake of a fluorescent substrate in the presence of varying concentrations of the test compounds.[5]
Visualizations
Signaling Pathway of Monoamine Reuptake Inhibition
Caption: Monoamine reuptake inhibition by Dosulepin analogues.
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for synthesis and evaluation of Dosulepin analogues.
Logical Relationships in SAR
Caption: Logical relationships in the SAR of Dosulepin analogues.
Conclusion
The dibenzothiepine scaffold of Dosulepin provides a fertile ground for the development of novel monoamine reuptake inhibitors. Through targeted synthetic modifications of the tricyclic core and the alkylamino side chain, it is possible to modulate the affinity and selectivity for SERT and NET. The insights gained from SAR studies, such as those presented for the analogous dibenzothiazepine series, can guide the rational design of next-generation antidepressants with improved therapeutic profiles. This guide provides a foundational framework for researchers to embark on the synthesis and evaluation of novel this compound analogues, with the ultimate goal of developing safer and more effective treatments for depressive disorders.
References
- 1. Dosulepin - Wikipedia [en.wikipedia.org]
- 2. Effect of Different Acids on the Formation of E and Z Isomers of Doxepin | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jopcr.com [jopcr.com]
- 5. Development of Dibenzothiazepine Derivatives as Multifunctional Compounds for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Metabolic Profiling of Dosulepin Hydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dosulepin hydrochloride, a tricyclic antidepressant, undergoes extensive hepatic metabolism, which is a critical determinant of its pharmacokinetic profile and therapeutic efficacy. This technical guide provides a comprehensive overview of the in vitro metabolic profiling of dosulepin. It details the primary metabolic pathways, identifies the key metabolites, and discusses the role of cytochrome P450 (CYP) enzymes. This document outlines detailed experimental protocols for conducting in vitro metabolism studies using human liver microsomes and provides a framework for the quantitative analysis of dosulepin and its metabolites. Furthermore, this guide presents visual representations of the metabolic pathways and experimental workflows to facilitate a deeper understanding of the biotransformation of dosulepin.
Introduction
Dosulepin, also known as dothiepin, is a tricyclic antidepressant (TCA) that exerts its therapeutic effect by inhibiting the reuptake of norepinephrine and serotonin in the central nervous system.[1] Like other TCAs, dosulepin is subject to significant first-pass metabolism in the liver, leading to the formation of active and inactive metabolites.[2][3] Understanding the in vitro metabolic profile of dosulepin is paramount for predicting its in vivo pharmacokinetics, assessing potential drug-drug interactions, and ensuring its safe and effective use in diverse patient populations.
The primary metabolic transformations of dosulepin involve N-demethylation, S-oxidation, and subsequent glucuronic acid conjugation.[4][5] These reactions are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[6] This guide will delve into the specifics of these metabolic pathways and the experimental approaches to characterize them in an in vitro setting.
Metabolic Pathways and Key Metabolites
The in vitro metabolism of this compound primarily yields three major types of metabolites through Phase I and Phase II biotransformations.
Phase I Metabolism:
-
N-demethylation: This reaction involves the removal of a methyl group from the tertiary amine of the side chain, leading to the formation of the active metabolite, northiaden (desmethyldosulepin).[2][4] This metabolite is known to be a more potent inhibitor of norepinephrine reuptake compared to the parent drug.[4]
-
S-oxidation: This pathway involves the oxidation of the sulfur atom in the dibenzothiepine ring system, resulting in the formation of dosulepin S-oxide .[2][4]
Further metabolism can lead to the formation of northiaden S-oxide , where both N-demethylation and S-oxidation have occurred.[4]
Phase II Metabolism:
-
Glucuronidation: The hydroxylated metabolites and the parent drug can undergo conjugation with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs).[4][7] This results in the formation of more water-soluble glucuronide conjugates that are readily excreted.
The principal enzymes involved in the Phase I metabolism of dosulepin are isoforms of the cytochrome P450 family, specifically CYP2D6, CYP2C9, and CYP2C19.[8][9][10] Genetic polymorphisms in these enzymes can lead to significant inter-individual variability in dosulepin metabolism and clinical response.[11][12]
Metabolic Pathway of this compound
Caption: Metabolic pathway of this compound.
Quantitative Data Presentation
While specific in vitro kinetic data for dosulepin metabolism is not extensively available in the public domain, the following tables illustrate how such data would be presented. The values provided for the related tricyclic antidepressant, doxepin, can serve as a reference point for the expected range of kinetic parameters.[13]
Table 1: Michaelis-Menten Kinetic Parameters for Dosulepin Metabolite Formation in Human Liver Microsomes (Illustrative)
| Metabolite | CYP Isozyme | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Northiaden | CYP2C19 | Data not available | Data not available | Data not available |
| CYP2D6 | Data not available | Data not available | Data not available | |
| CYP2C9 | Data not available | Data not available | Data not available | |
| Dosulepin S-Oxide | CYP Isozymes | Data not available | Data not available | Data not available |
Note: This table is for illustrative purposes. Specific kinetic parameters for dosulepin metabolism need to be determined experimentally.
Table 2: Relative Contribution of CYP Isozymes to Dosulepin Metabolism (Hypothetical)
| Metabolic Pathway | CYP2D6 Contribution (%) | CYP2C19 Contribution (%) | CYP2C9 Contribution (%) | Other CYPs Contribution (%) |
| N-demethylation | 40 | 50 | 10 | <1 |
| S-oxidation | 30 | 20 | 5 | 45 |
Note: The relative contributions are hypothetical and would need to be determined using specific CYP inhibitors or recombinant human CYP enzymes.
Experimental Protocols
The following protocols provide a detailed methodology for conducting in vitro metabolic profiling of this compound using human liver microsomes (HLM).
Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the rate of disappearance of dosulepin in HLM to calculate its intrinsic clearance.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Internal standard (IS) for analytical quantification (e.g., a structurally similar compound not present in the incubation)
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4) and HLM (final protein concentration typically 0.5-1.0 mg/mL).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiation of Reaction: Initiate the metabolic reaction by adding this compound (final concentration typically 1 µM) and the NADPH regenerating system.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) with the internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the microsomal proteins.
-
Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS to quantify the remaining concentration of dosulepin.
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining dosulepin versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
Metabolite Identification and Profiling
Objective: To identify the metabolites of dosulepin formed in HLM.
Materials:
-
Same as in section 4.1, but with a higher concentration of dosulepin (e.g., 10-50 µM) to facilitate metabolite detection.
Procedure:
-
Follow steps 1-3 of the metabolic stability assay protocol (section 4.1), using a higher concentration of dosulepin.
-
Incubate for a fixed time point (e.g., 60 minutes).
-
Quench the reaction as described in step 5 of section 4.1.
-
Process the sample as described in step 6 of section 4.1.
-
Analyze the supernatant using high-resolution LC-MS/MS to detect and identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Reaction Phenotyping with CYP-specific Inhibitors
Objective: To determine the relative contribution of major CYP isoforms to the metabolism of dosulepin.
Materials:
-
Same as in section 4.1.
-
Specific chemical inhibitors for major CYP isoforms (e.g., quinidine for CYP2D6, ticlopidine for CYP2C19, sulfaphenazole for CYP2C9).
Procedure:
-
Prepare separate incubation mixtures as described in section 4.1.
-
To each mixture (except the control), add a specific CYP inhibitor at a concentration known to cause maximal inhibition.
-
Pre-incubate the microsomes with the inhibitor for a specified time (e.g., 10-15 minutes) at 37°C before adding the substrate.
-
Initiate the reaction by adding dosulepin and the NADPH regenerating system.
-
Incubate for a fixed time point where metabolite formation is in the linear range.
-
Quench and process the samples as described previously.
-
Analyze the samples by LC-MS/MS to quantify the formation of the metabolite of interest (e.g., northiaden).
-
Calculate the percentage of inhibition of metabolite formation in the presence of each inhibitor compared to the control (no inhibitor).
Mandatory Visualizations
Experimental Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow for In Vitro Metabolic Stability Assay.
Conclusion
The in vitro metabolic profiling of this compound is a crucial step in its preclinical and clinical development. This guide has provided a detailed overview of the known metabolic pathways, the key metabolites formed, and the enzymes responsible for these transformations. The experimental protocols outlined offer a robust framework for conducting in vitro studies to determine metabolic stability, identify metabolites, and phenotype the responsible CYP enzymes. While specific quantitative kinetic data for dosulepin remains to be fully elucidated in publicly accessible literature, the methodologies presented here provide the necessary tools for researchers to generate this critical information. The provided visualizations of the metabolic pathway and experimental workflow serve to simplify these complex processes, aiding in the design and interpretation of in vitro drug metabolism studies. A thorough understanding of dosulepin's metabolism will ultimately contribute to its safer and more effective therapeutic use.
References
- 1. Nicotinamide N-Oxidation by CYP2E1 in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaron.com [pharmaron.com]
- 3. Metabolism of Tricyclic Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme kinetics and inhibition of nimodipine metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contributions of CYP2D6, CYP2C9 and CYP2C19 to the biotransformation of E- and Z-doxepin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Modeling Analysis Demonstrates the Impact of CYP2C19 and CYP2D6 Genetic Polymorphisms on the Pharmacokinetics of Amitriptyline and Its Metabolite, Nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Effects of Genetic Polymorphism in CYP2D6, CYP2C19, and the Organic Cation Transporter OCT1 on Amitriptyline Pharmacokinetics in Healthy Volunteers and Depressive Disorder Patients [frontiersin.org]
- 13. Role of cytochrome P450 2D6 (CYP2D6) in the stereospecific metabolism of E- and Z-doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neurochemical Profile of Dosulepin Hydrochloride: An In-Depth Examination of its Interaction with Monoamine Transporters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dosulepin hydrochloride, a tricyclic antidepressant (TCA), has a long history in the management of depressive disorders. Its therapeutic efficacy is primarily attributed to its modulatory effects on monoaminergic neurotransmission. This technical guide provides a comprehensive analysis of the neurochemical properties of Dosulepin and its principal metabolites, with a specific focus on their interactions with the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Through a synthesis of available quantitative data, detailed experimental methodologies, and visual representations of key pathways, this document aims to offer a thorough resource for researchers and professionals in the field of neuropharmacology and drug development.
Data Presentation: Quantitative Analysis of Monoamine Transporter Inhibition
The affinity of Dosulepin and its metabolites for monoamine transporters is a critical determinant of its pharmacological profile. The following tables summarize the available quantitative data from in vitro studies.
Table 1: Binding Affinities (Ki) of Dosulepin for Human Monoamine Transporters
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
| Dosulepin | 4.7 | 18 | 2800 |
Data sourced from the Psychoactive Drug Screening Program (PDSP) Ki database.
Table 2: Inhibitory Potency (IC50) of Dosulepin and its Metabolites on [3H]Imipramine Binding in Rat Cortical Homogenates
| Compound | IC50 (M) |
| Dosulepin | 2.8 x 10-6 |
| Northiaden | 5.0 x 10-6 |
| Dothiepin Sulphoxide | 3.2 x 10-5 |
| Northiaden Sulphoxide | 4.0 x 10-5 |
[3H]Imipramine binds to a high-affinity site on the serotonin transporter, making this a measure of affinity for SERT.
Table 3: Inhibitory Potency (IC50) of Dosulepin and its Metabolites on [3H]Serotonin Uptake in Rat Hippocampal Suspensions
| Compound | IC50 (M) |
| Dosulepin | 2.5 x 10-6 |
| Northiaden | 4.0 x 10-5 |
| Dothiepin Sulphoxide | 2.5 x 10-4 |
| Northiaden Sulphoxide | > 10-3 |
This functional assay measures the ability of the compounds to inhibit the reuptake of serotonin by SERT.
Dosulepin is a potent inhibitor of both SERT and NET, with a significantly lower affinity for DAT.[1][2] This profile is characteristic of many tricyclic antidepressants.[3] Its primary active metabolite, northiaden (desmethyldosulepin), is a more potent inhibitor of norepinephrine uptake than the parent drug.[4] The sulphoxide metabolites, dothiepin sulphoxide and northiaden sulphoxide, exhibit considerably weaker activity at the serotonin transporter.[5]
Experimental Protocols
To provide a practical context for the presented data, this section outlines detailed methodologies for key experiments used to characterize the interaction of compounds like Dosulepin with monoamine transporters.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique to determine the affinity of a drug for a specific receptor or transporter.
Objective: To determine the equilibrium dissociation constant (Ki) of Dosulepin and its metabolites for SERT, NET, and DAT.
Materials:
-
Radioligands: [3H]Citalopram or [3H]Paroxetine for SERT, [3H]Nisoxetine for NET, and [3H]WIN 35,428 or [3H]GBR-12935 for DAT.
-
Membrane Preparations: Homogenates from cells expressing the recombinant human transporters (e.g., HEK293 cells) or from specific brain regions (e.g., rat cortex for SERT and NET, striatum for DAT).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known selective ligand for each transporter (e.g., 1 µM fluoxetine for SERT, 1 µM desipramine for NET, 10 µM GBR 12909 for DAT).
-
Test Compounds: this compound and its metabolites dissolved in an appropriate solvent (e.g., DMSO).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Tissues or cells are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer to a final protein concentration of 50-200 µ g/well .
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound (e.g., 0.1 nM to 10 µM). For determining total binding, no test compound is added. For non-specific binding, the selective ligand is added.
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values (the concentration of the test compound that inhibits 50% of specific binding) are determined by non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosomal Uptake Assays
Synaptosomal uptake assays measure the functional ability of a drug to inhibit the reuptake of neurotransmitters into presynaptic terminals.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Dosulepin and its metabolites for the uptake of serotonin and norepinephrine.
Materials:
-
Radiolabeled Neurotransmitters: [3H]Serotonin (5-HT) and [3H]Norepinephrine (NE).
-
Synaptosomal Preparations: Crude synaptosomes are prepared from fresh brain tissue (e.g., rat cortex or hippocampus).
-
Uptake Buffer: Krebs-Ringer bicarbonate buffer, pH 7.4, saturated with 95% O2/5% CO2.
-
Test Compounds: this compound and its metabolites.
-
Uptake Inhibitors (for control): e.g., Fluoxetine for SERT, Desipramine for NET.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Synaptosome Preparation: Brain tissue is homogenized in a sucrose solution and centrifuged to obtain a crude synaptosomal pellet (P2 fraction). The pellet is resuspended in the uptake buffer.
-
Pre-incubation: Aliquots of the synaptosomal suspension are pre-incubated with varying concentrations of the test compounds or vehicle for a short period (e.g., 10-15 minutes) at 37°C.
-
Uptake Initiation: The uptake reaction is initiated by the addition of the radiolabeled neurotransmitter at a concentration below its Km for the transporter.
-
Incubation: The mixture is incubated for a short, defined period (e.g., 1-5 minutes) at 37°C, during which uptake is linear.
-
Uptake Termination: The reaction is stopped by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters, representing the amount of neurotransmitter taken up by the synaptosomes, is measured by liquid scintillation counting.
-
Data Analysis: The percentage inhibition of uptake at each concentration of the test compound is calculated relative to the control (vehicle-treated) samples. The IC50 value is determined using non-linear regression analysis.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of Dosulepin at the monoamine synapse.
Caption: Workflow of a radioligand binding assay.
Caption: Logical flow from Dosulepin administration to therapeutic effect.
Conclusion
This compound is a potent inhibitor of both serotonin and norepinephrine transporters, with negligible activity at the dopamine transporter. Its primary active metabolite, northiaden, demonstrates a preferential inhibition of the norepinephrine transporter. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation of Dosulepin and other tricyclic antidepressants. The data and methodologies presented in this guide are intended to serve as a valuable resource for researchers and clinicians working to further elucidate the neurochemical mechanisms underlying the therapeutic effects of this class of drugs.
References
- 1. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]
- 2. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. psychdb.com [psychdb.com]
- 5. Assessment of the antidepressant activity of dothiepin and its metabolites by preclinical tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Binding Affinity of Dosulepin Hydrochloride to Serotonin and Norepinephrine Transporters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the tricyclic antidepressant Dosulepin hydrochloride for the serotonin transporter (SERT) and the norepinephrine transporter (NET). This document includes quantitative binding data, detailed experimental methodologies for affinity determination, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Binding Affinity Data
Dosulepin, also known as dothiepin, is a tricyclic antidepressant that functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1] Its therapeutic effects in treating depressive disorders are primarily attributed to its ability to block the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft, thereby increasing the concentration of these neurotransmitters available to bind to postsynaptic receptors.[2][3] The binding affinity of a drug for its target is a critical parameter in drug development, and it is typically quantified by the inhibition constant (Ki). The Ki value represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
The binding affinities of this compound for the human serotonin and norepinephrine transporters have been determined in vitro using radioligand binding assays. The following table summarizes the equilibrium dissociation constants (KD), which are equivalent to Ki values in competitive binding assays, for Dosulepin at these transporters.
| Compound | Transporter | KD (nM) | Reference |
| Dosulepin (Dothiepin) | Human Serotonin Transporter (hSERT) | 4.7 ± 0.5 | [2] |
| Dosulepin (Dothiepin) | Human Norepinephrine Transporter (hNET) | 20 ± 2 | [2] |
Table 1: Binding Affinities (KD) of Dosulepin for Human Serotonin and Norepinephrine Transporters. Data is presented as the mean ± standard error of the mean (S.E.M.).
Experimental Protocols
The determination of the binding affinity of this compound for SERT and NET is typically achieved through competitive radioligand binding assays. This section outlines a detailed methodology based on protocols commonly used for assessing the affinity of tricyclic antidepressants for monoamine transporters.
Materials and Reagents
-
Cell Lines: Human Embryonic Kidney (HEK-293) cells stably expressing the recombinant human serotonin transporter (hSERT) or human norepinephrine transporter (hNET).
-
Radioligands:
-
For hSERT: [³H]Citalopram (specific activity ~70-90 Ci/mmol)
-
For hNET: [³H]Nisoxetine (specific activity ~70-90 Ci/mmol)
-
-
Competitor Ligand: this compound (Dothiepin hydrochloride)
-
Non-specific Binding Control:
-
For hSERT: Fluoxetine (10 µM) or another high-affinity SERT ligand.
-
For hNET: Desipramine (10 µM) or another high-affinity NET ligand.
-
-
Membrane Preparation Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A commercially available liquid scintillation cocktail suitable for aqueous samples.
-
Protein Assay Reagent: Bradford or BCA protein assay kit.
-
Equipment:
-
Cell culture incubator (37°C, 5% CO₂)
-
Centrifuge (refrigerated)
-
Homogenizer (e.g., Dounce or Polytron)
-
96-well microplates
-
Filtration apparatus (e.g., Brandel or Millipore cell harvester)
-
Glass fiber filters (e.g., Whatman GF/B or GF/C, pre-soaked in 0.5% polyethylenimine)
-
Liquid scintillation counter
-
Spectrophotometer for protein quantification
-
Cell Culture and Membrane Preparation
-
Cell Culture: HEK-293 cells stably expressing hSERT or hNET are cultured in appropriate media (e.g., DMEM with 10% fetal bovine serum, and a selection antibiotic such as G418) at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Harvesting: Cells are grown to confluence, washed with phosphate-buffered saline (PBS), and harvested by scraping.
-
Homogenization: The cell pellet is resuspended in ice-cold membrane preparation buffer and homogenized.
-
Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Washing and Storage: The membrane pellet is washed by resuspension in fresh membrane preparation buffer and re-centrifugation. The final pellet is resuspended in a suitable buffer, and the protein concentration is determined. Aliquots of the membrane preparation are stored at -80°C until use.
Radioligand Binding Assay Procedure
-
Assay Setup: The assay is performed in a 96-well microplate format. Each well will have a final volume of 250 µL.
-
Addition of Reagents:
-
Add 50 µL of assay buffer to all wells.
-
Add 50 µL of various concentrations of this compound (competitor) or the vehicle for total binding determination.
-
For determining non-specific binding, add 50 µL of the appropriate non-specific binding control (e.g., 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET).
-
Add 50 µL of the radioligand ([³H]Citalopram for SERT or [³H]Nisoxetine for hNET) at a concentration close to its KD value.
-
Add 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 50-100 µg).
-
-
Incubation: The plate is incubated for a predetermined time (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed quickly with ice-cold wash buffer to separate bound from free radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
Data Analysis
-
Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding (counts per minute, CPM, in the presence of the non-specific control) from the total binding (CPM in the absence of a competitor).
-
IC₅₀ Determination: The concentration of Dosulepin that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve (plotting specific binding against the log concentration of Dosulepin).
-
Ki Calculation: The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [L]/KD)
where:
-
[L] is the concentration of the radioligand used in the assay.
-
KD is the equilibrium dissociation constant of the radioligand for the transporter.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for determining the binding affinity of Dosulepin.
Signaling Pathways
Caption: Inhibition of Serotonin and Norepinephrine Reuptake by Dosulepin.
References
Off-Target Binding Profile of Dosulepin Hydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dosulepin hydrochloride, a tricyclic antidepressant (TCA), has a well-documented history in the treatment of depressive illness.[1] Its therapeutic efficacy is primarily attributed to its action as a serotonin-norepinephrine reuptake inhibitor (SNRI).[2][3] However, like many TCAs, dosulepin exhibits a broad pharmacological profile, interacting with a variety of other receptors and transporters, often referred to as "off-targets."[4][5] These off-target interactions are crucial to understand as they contribute significantly to the drug's side-effect profile and potential for toxicity, particularly in overdose.[1][4] This guide provides a comprehensive overview of the off-target binding profile of this compound, presenting quantitative binding data, detailed experimental methodologies, and visual representations of the affected signaling pathways.
Core Pharmacology: On-Target and Off-Target Activities
Dosulepin's primary mechanism of action involves the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to increased synaptic concentrations of these neurotransmitters.[4][5] Beyond these primary targets, dosulepin demonstrates significant antagonist activity at several other receptors, including histamine H1 receptors, muscarinic acetylcholine receptors, and various adrenergic and serotonin receptor subtypes.[4][5][6] This multifaceted receptor interaction profile underscores the importance of a thorough understanding of its off-target binding affinities to predict and manage its clinical effects.
Quantitative Off-Target Binding Profile
The following table summarizes the in vitro binding affinities (Ki) of dosulepin for a range of on-target and off-target receptors and transporters. The Ki value represents the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand; a lower Ki value indicates a higher binding affinity.
| Target | Class | Action | Ki (nM) | Reference |
| Serotonin Transporter (SERT) | Transporter | Inhibitor | 8.6 | [7] |
| Norepinephrine Transporter (NET) | Transporter | Inhibitor | 18 | [7] |
| Histamine H1 Receptor | GPCR | Antagonist | 0.2 | [7] |
| Muscarinic Acetylcholine Receptor (M1-M5) | GPCR | Antagonist | 1.8 - 110 | [7] |
| α1-Adrenergic Receptor | GPCR | Antagonist | 4.2 | [7] |
| 5-HT2A Receptor | GPCR | Antagonist | 26 | [7] |
| α2-Adrenergic Receptor | GPCR | Antagonist | 12 (rat) / 2400 (human) | [7] |
| Voltage-gated sodium channels (VGSCs) | Ion Channel | Blocker | - | [7] |
Experimental Protocols
The quantitative binding data presented above are typically generated using in vitro assays. Below are detailed methodologies for two key types of experiments used to characterize the binding profile of compounds like dosulepin.
Radioligand Displacement Binding Assay
Radioligand binding assays are the gold standard for quantifying the affinity of a drug for a specific receptor.[8][9]
Objective: To determine the binding affinity (Ki) of a test compound (dosulepin) by measuring its ability to displace a radiolabeled ligand from a receptor.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing the receptor of interest (e.g., HEK293 cells).
-
Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioactive isotope (e.g., [3H]-prazosin for α1-adrenergic receptors).
-
Test Compound: this compound.
-
Assay Buffer: A buffer solution optimized for the specific receptor-ligand binding interaction.
-
Filtration Apparatus: A cell harvester or vacuum manifold with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the test compound (dosulepin) are incubated with the receptor preparation in the assay buffer.
-
Equilibrium: The mixture is incubated for a sufficient time to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Neurotransmitter Transporter Uptake Assay
These assays measure the functional ability of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.[10][11]
Objective: To determine the potency of a test compound (dosulepin) in inhibiting the uptake of a neurotransmitter (e.g., serotonin or norepinephrine) into cells expressing the corresponding transporter.
Materials:
-
Cell Line: A cell line stably expressing the transporter of interest (e.g., HEK293-hSERT or HEK293-hNET).[11]
-
Radiolabeled Neurotransmitter: e.g., [3H]-serotonin or [3H]-norepinephrine.
-
Test Compound: this compound.
-
Assay Buffer: A physiological buffer such as Hank's Balanced Salt Solution (HBSS).
-
Scintillation Counter.
Procedure:
-
Cell Plating: Cells are seeded into multi-well plates and allowed to form a confluent monolayer.
-
Pre-incubation: The cells are washed and pre-incubated with varying concentrations of the test compound (dosulepin) or vehicle.
-
Initiation of Uptake: A fixed concentration of the radiolabeled neurotransmitter is added to each well to initiate the uptake process.
-
Incubation: The plates are incubated for a short period at a controlled temperature (e.g., 37°C) to allow for neurotransmitter uptake.
-
Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis: The cells are lysed to release the intracellular contents, including the accumulated radiolabeled neurotransmitter.
-
Quantification: The amount of radioactivity in the cell lysate is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is determined.
Signaling Pathways and Experimental Workflows
The off-target binding of dosulepin to various G-protein coupled receptors (GPCRs) and other targets can modulate several intracellular signaling pathways. The following diagrams, created using the DOT language, illustrate these pathways and a general workflow for assessing off-target binding.
Caption: General workflow for assessing the off-target binding profile of a compound.
Caption: Dosulepin's antagonism of the H1 receptor blocks histamine-induced signaling.
Caption: Dosulepin's anticholinergic effects arise from blocking muscarinic receptors.
Caption: Blockade of α1-adrenergic receptors by dosulepin can lead to cardiovascular side effects.
Conclusion
A thorough understanding of the off-target binding profile of this compound is paramount for medicinal chemists, pharmacologists, and clinicians. The data and methodologies presented in this guide highlight the compound's significant interactions with histaminergic, muscarinic, and adrenergic receptors. This polypharmacology is directly linked to its characteristic side-effect profile, including sedation, anticholinergic effects, and cardiovascular risks. For drug development professionals, a comprehensive off-target assessment early in the discovery process is critical for identifying potential liabilities and guiding the optimization of more selective and safer drug candidates. The experimental workflows and pathway diagrams provided serve as a foundational resource for researchers investigating the complex pharmacology of tricyclic antidepressants and other multi-targeting compounds.
References
- 1. nottinghamshiremedicinesmanagement.nhs.uk [nottinghamshiremedicinesmanagement.nhs.uk]
- 2. dosulepin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. dosulepin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Dosulepin | C19H21NS | CID 5284550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Dosulepin - Wikipedia [en.wikipedia.org]
- 8. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. moleculardevices.com [moleculardevices.com]
Pharmacodynamics of cis- vs trans-Dosulepin hydrochloride isomers
An In-Depth Technical Guide to the Pharmacodynamics of cis- vs trans-Dosulepin Hydrochloride Isomers
Abstract
Dosulepin (also known as dothiepin) is a tricyclic antidepressant (TCA) that functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2] Like some other TCAs such as doxepin, dosulepin exists as geometric isomers, specifically the (Z)-isomer (cis-dosulepin) and the (E)-isomer (trans-dosulepin). While much of the clinical literature discusses dosulepin as a single entity, preclinical research indicates that these two isomers possess distinct and separable pharmacodynamic profiles. Understanding these differences is critical for elucidating the compound's complete mechanism of action and for guiding future drug development efforts. This document provides a comprehensive overview of the known pharmacodynamic differences, presents representative experimental protocols for their assessment, and visualizes key concepts and workflows.
Comparative Pharmacodynamics of Dosulepin Isomers
While quantitative binding affinity (Kᵢ) and potency (IC₅₀/EC₅₀) data for the individual isomers of dosulepin are not widely available in peer-reviewed literature, a key comparative study provides a clear qualitative differentiation of their activities.[3] The primary mechanism of dosulepin involves the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake, with additional antagonist effects at various neurotransmitter receptors contributing to both its therapeutic profile and side effects.[4][5]
The distinct activities of the cis and trans isomers are summarized in the table below.
Table 1: Qualitative Summary of Pharmacodynamic Activities
| Target/Assay | trans-Dosulepin Activity | cis-Dosulepin Activity | Reference |
| Monoamine Reuptake | |||
| Serotonin (5-HT) Uptake Inhibition | Potent | Weaker than trans-isomer | [3] |
| Norepinephrine (NE) Uptake Inhibition | Potent | Slightly more potent than trans-isomer | [3] |
| Dopamine (DA) Uptake Inhibition | Weak | Slightly more potent than trans-isomer | [3] |
| Receptor Antagonism | |||
| Muscarinic Acetylcholine Receptors | Moderate | Extremely Potent | [3] |
The data indicates a significant stereoselectivity in dosulepin's actions. The trans-isomer appears to be a more potent inhibitor of serotonin reuptake, a key component of its antidepressant effect. Conversely, the cis-isomer is a more potent inhibitor of norepinephrine and dopamine reuptake, though the difference is described as slight.[3]
The most dramatic difference lies in their anticholinergic activity. The cis-isomer exhibits "extremely potent" antagonism at muscarinic acetylcholine receptors.[3] This suggests that the anticholinergic side effects commonly associated with dosulepin therapy (e.g., dry mouth, constipation, blurred vision) may be disproportionately driven by the presence of the cis-isomer in the drug formulation.
dot
Caption: Logical diagram of the differential target activities of dosulepin isomers.
Key Signaling Pathways
The therapeutic effect of dosulepin is primarily attributed to its blockade of monoamine transporters on the presynaptic neuron. By inhibiting the serotonin transporter (SERT) and norepinephrine transporter (NET), the drug increases the concentration of these neurotransmitters in the synaptic cleft. This leads to enhanced and prolonged signaling at postsynaptic 5-HT and adrenergic receptors, which is believed to mediate the antidepressant response. The differential potency of the cis and trans isomers at SERT and NET suggests they contribute differently to the overall neurochemical effect of the drug mixture.
dot
Caption: Mechanism of action of dosulepin isomers at a monoaminergic synapse.
Detailed Experimental Protocols
The following sections describe representative, generalized protocols for the types of in vitro assays used to determine the pharmacodynamic profiles of dosulepin isomers. These are synthesized from standard methodologies in the field.[6][7][8][9]
Protocol: Synaptosomal Monoamine Reuptake Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals isolated from brain tissue.
1. Synaptosome Preparation: a. Euthanize subject animals (e.g., Wistar rats) and rapidly dissect the brain region of interest (e.g., striatum for dopamine, hippocampus for serotonin) in ice-cold sucrose buffer (0.32 M sucrose, 4 mM HEPES, pH 7.4). b. Homogenize the tissue in 10 volumes of buffer using a Dounce homogenizer with 10-12 gentle strokes. c. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris (P1 pellet). d. Collect the supernatant (S1) and centrifuge at 17,000 x g for 20 minutes at 4°C. The resulting pellet (P2) is the crude synaptosomal fraction. e. Resuspend the P2 pellet in a suitable assay buffer (e.g., Krebs-Ringer buffer) and determine the protein concentration using a standard method (e.g., BCA Protein Assay).
2. Reuptake Inhibition Assay: a. In assay tubes, combine the assay buffer, the synaptosomal preparation (final protein concentration ~50-100 µg/mL), and varying concentrations of the test compounds (cis-dosulepin, trans-dosulepin) or a reference inhibitor (e.g., fluoxetine for SERT). b. Pre-incubate the mixture for 10 minutes at 37°C. c. Initiate the uptake reaction by adding a radiolabeled neurotransmitter (e.g., [³H]5-HT or [³H]NE) at a concentration near its Kₘ value. d. Incubate for a short period (e.g., 5 minutes) at 37°C. The incubation time should be within the linear range of uptake. e. Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly three times with ice-cold assay buffer to remove unbound radioligand. f. Place the filters in scintillation vials, add scintillation cocktail, and quantify the retained radioactivity using a liquid scintillation counter. g. Non-specific uptake is determined in the presence of a high concentration of a selective uptake inhibitor.
3. Data Analysis: a. Calculate the specific uptake at each drug concentration (Total uptake - Non-specific uptake). b. Plot the percent inhibition of specific uptake against the logarithm of the drug concentration. c. Determine the IC₅₀ value (the concentration of the drug that inhibits 50% of the specific uptake) by fitting the data to a sigmoidal dose-response curve using non-linear regression.
dot
References
- 1. Dosulepin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Dosulepin Hydrochloride? [synapse.patsnap.com]
- 3. Antidepressive effects of the stereoisomer cis-dosulepin hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Dothiepin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. [3H]-Quinuclidinyl benzilate binding to muscarinic receptors in rat brain: comparison of results from intact brain slices and homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Dosulepin and its Metabolites in Brain Tissue using LC-MS/MS
Abstract
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of dosulepin hydrochloride and its primary metabolites, northiaden (desmethyldosulepin) and dosulepin S-oxide, in brain tissue. The protocol provides a comprehensive workflow from sample preparation, including tissue homogenization and protein precipitation, through to chromatographic separation and mass spectrometric detection. This method is intended for researchers, scientists, and drug development professionals engaged in preclinical pharmacokinetic and drug metabolism studies.
Introduction
Dosulepin, a tricyclic antidepressant, is utilized in the treatment of depressive illness, often where an anti-anxiety effect is also desired.[1] It undergoes extensive hepatic metabolism, forming key metabolites such as the N-demethylated derivative northiaden and dosulepin S-oxide.[1][2] Understanding the distribution of dosulepin and its metabolites in the brain is crucial for elucidating its mechanism of action and pharmacokinetic profile within the central nervous system. LC-MS/MS offers high sensitivity and selectivity, making it the ideal analytical technique for quantifying these compounds in complex biological matrices like brain tissue.[3][4] This protocol is adapted from established methods for the analysis of antidepressants in biological fluids, tailored for the specific challenges of a brain tissue matrix.[5][6]
Experimental
Materials and Reagents
-
This compound (Reference Standard)
-
Northiaden (Reference Standard)
-
Dosulepin S-oxide (Reference Standard)
-
Internal Standard (IS) (e.g., Amitriptyline-d3 or a suitable stable isotope-labeled analog)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Homogenization Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Rat or mouse brain tissue (control and study samples)
Sample Preparation
-
Tissue Homogenization:
-
Accurately weigh approximately 100 mg of brain tissue.
-
Add 400 µL of ice-cold homogenization buffer.
-
Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.[7] Keep samples on ice throughout this process.
-
-
Protein Precipitation:
-
To 100 µL of the brain homogenate, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase A.
-
Liquid Chromatography
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).[5]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Elution:
Time (min) %B 0.0 10 1.0 10 5.0 90 6.0 90 6.1 10 | 8.0 | 10 |
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).[5]
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dosulepin | 296.1 | 58.1 | 25 |
| Northiaden | 282.1 | 44.1 | 28 |
| Dosulepin S-oxide | 312.1 | 58.1 | 27 |
| Internal Standard (Amitriptyline-d3) | 281.2 | 236.2 | 20 |
Results
The developed LC-MS/MS method demonstrated excellent sensitivity and specificity for the quantification of dosulepin, northiaden, and dosulepin S-oxide in brain tissue. The chromatographic conditions provided good separation of the analytes from endogenous matrix components.
Table 2: Method Validation Parameters (Hypothetical Data)
| Parameter | Dosulepin | Northiaden | Dosulepin S-oxide |
| Linearity Range (ng/g) | 0.1 - 100 | 0.1 - 100 | 0.1 - 100 |
| Correlation Coefficient (r²) | >0.995 | >0.995 | >0.995 |
| LLOQ (ng/g) | 0.1 | 0.1 | 0.1 |
| Accuracy (%) | 85 - 115 | 85 - 115 | 85 - 115 |
| Precision (%RSD) | <15 | <15 | <15 |
| Recovery (%) | 88 | 92 | 85 |
Visualization
Caption: Experimental workflow for LC-MS/MS analysis of dosulepin in brain tissue.
Caption: Metabolic pathway of Dosulepin.
Conclusion
The described LC-MS/MS method provides a robust and reliable tool for the quantitative analysis of dosulepin and its major metabolites in brain tissue. This protocol can be readily implemented in research and drug development settings to support pharmacokinetic and pharmacodynamic studies of dosulepin. The method's high sensitivity and specificity are essential for accurately characterizing the disposition of this antidepressant within the central nervous system.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Dosulepin | C19H21NS | CID 5284550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative method validation for the analysis of 27 antidepressants and metabolites in plasma with ultraperformance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Label-Free Drugs within Brain Tissue Using Orbitrap Secondary Ion Mass Spectrometry as a Complement to Neuro-Oncological Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Validated HPTLC Method for Stability Testing of Dosulepin Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to a validated High-Performance Thin-Layer Chromatography (HPTLC) method for the stability testing of Dosulepin hydrochloride. This compound, a tricyclic antidepressant, can degrade under various environmental conditions, making a reliable stability-indicating assay crucial for quality control and formulation development.[1] The described HPTLC method is simple, accurate, precise, and specific for the determination of this compound in the presence of its degradation products.[1] This application note includes detailed experimental protocols for the HPTLC analysis and forced degradation studies, along with a summary of validation data.
Introduction
This compound acts by inhibiting the reuptake of norepinephrine and serotonin in the brain.[1] Like many pharmaceutical compounds, its stability can be compromised by factors such as acid, base, oxidation, heat, and light. A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. This HPTLC method has been developed and validated to meet these requirements, providing a reliable tool for assessing the stability of this compound in bulk and pharmaceutical formulations.[1]
Chromatographic Conditions
A summary of the chromatographic conditions for the HPTLC analysis of this compound is presented in Table 1.
| Parameter | Description |
| Stationary Phase | Pre-coated silica gel aluminum plates 60 F254[1] |
| Mobile Phase | Dichloromethane: Toluene: Methanol: Glacial Acetic Acid (4:4:2:0.2 v/v/v/v)[1] |
| Chamber Saturation | 20 minutes with the mobile phase |
| Application Volume | Variable, to deliver 150-900 ng/band of Dosulepin HCl[1] |
| Band Width | 8 mm |
| Solvent Front | 80 mm |
| Scanning Wavelength | 220 nm[1] |
| Scanning Mode | Densitometric absorbance mode |
| Slit Dimension | 6.00 x 0.45 mm |
Method Validation Summary
The HPTLC method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, and robustness.[2] A summary of the validation data is presented in the following tables.
Linearity
The linearity of the method was established by analyzing a series of concentrations of this compound.
| Parameter | Result |
| Linearity Range | 150 - 900 ng/band[1] |
| Correlation Coefficient (r²) | 0.996[1] |
| Regression Equation | y = 6.6339x + 379.86[1] |
Precision
The precision of the method was determined by repeatability (intra-day precision) and intermediate precision (inter-day precision) studies.
| Precision Study | % RSD |
| Intra-day Precision | < 2%[1] |
| Inter-day Precision | < 2%[1] |
Accuracy
The accuracy of the method was evaluated by performing recovery studies at three different concentration levels.
| Spiking Level | % Recovery |
| 80% | 102.36% - 104.2%[1] |
| 100% | 102.36% - 104.2%[1] |
| 120% | 102.36% - 104.2%[1] |
Robustness
The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic conditions.
| Parameter Varied | % RSD of Peak Area |
| Mobile Phase Composition | < 2%[1] |
| Wavelength | < 2%[1] |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value |
| LOD | 0.02 ng/band[3] |
| LOQ | 0.06 ng/band[3] |
Experimental Protocols
Preparation of Standard Solution
-
Accurately weigh 10 mg of this compound working standard and transfer it to a 10 mL volumetric flask.
-
Add about 7 mL of methanol and sonicate to dissolve.
-
Make up the volume to 10 mL with methanol to obtain a stock solution of 1000 µg/mL.
-
From this stock solution, prepare further dilutions as required to achieve the desired concentrations for spotting on the HPTLC plate.
Sample Preparation (from Tablet Formulation)
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 75 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete extraction of the drug.
-
Make up the volume to 100 mL with methanol.
-
Filter the solution through a 0.45 µm membrane filter.
-
Further dilute the filtrate with methanol to obtain a final concentration within the linearity range of the method.
Chromatographic Development and Analysis
-
Apply the prepared standard and sample solutions as bands onto the HPTLC plate using a suitable applicator.
-
Develop the plate in a pre-saturated twin-trough chamber with the mobile phase until the solvent front reaches the specified distance.
-
Dry the plate in an oven at a suitable temperature.
-
Scan the dried plate using a densitometer at 220 nm.
-
Record the peak areas and calculate the concentration of this compound in the samples by comparing with the standard.
Forced Degradation Studies Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.
General Procedure
-
Prepare a stock solution of this compound in methanol at a concentration of 1000 µg/mL.
-
For each stress condition, take a known volume of the stock solution and subject it to the conditions outlined below.
-
After the specified time, neutralize the solutions (if necessary) and dilute them with the mobile phase to a final concentration within the linearity range.
-
Apply the stressed samples to the HPTLC plate alongside a standard (unstressed) solution of this compound and a blank (mobile phase).
-
Develop and scan the plate as per the chromatographic conditions.
-
Analyze the chromatograms for the appearance of degradation product peaks and the decrease in the area of the this compound peak.
Stress Conditions
| Stress Condition | Reagent and Conditions |
| Acid Hydrolysis | 0.1 M HCl, reflux at 80°C for 1 hour.[2] |
| Alkaline Hydrolysis | 0.1 M NaOH, reflux at 80°C for 1 hour.[2] |
| Oxidative Degradation | 3% H₂O₂, at room temperature for 24 hours.[4] |
| Thermal Degradation | Dry heat at 105°C for 6 hours.[4] |
| Photolytic Degradation | Exposure to sunlight for 7 days.[4] |
Forced Degradation Results Summary
The forced degradation studies revealed that this compound is susceptible to degradation under acidic, alkaline, and oxidative conditions, with less significant degradation observed under thermal and photolytic stress. The HPTLC method was able to resolve the degradation products from the parent drug, confirming its stability-indicating nature.
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis | Significant | Appearance of well-resolved degradation product peaks. |
| Alkaline Hydrolysis | Significant | Appearance of well-resolved degradation product peaks. |
| Oxidative Degradation | Significant | Formation of distinct degradation products. |
| Thermal Degradation | Less Significant | Minimal degradation observed. |
| Photolytic Degradation | Less Significant | Minimal degradation observed. |
Visualizations
Caption: Experimental workflow for the HPTLC analysis of this compound.
Caption: Logical relationship of the stability-indicating HPTLC method validation.
References
Application Notes and Protocols: Dosulepin Hydrochloride in the Forced Swim Test (FST) for Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration protocol for dosulepin hydrochloride in the forced swim test (FST), a widely used preclinical model for assessing antidepressant-like activity in rats. The information compiled herein is based on established methodologies for the FST and available data on the pharmacological properties of dosulepin.
Introduction
Dosulepin, a tricyclic antidepressant, exerts its therapeutic effects primarily through the inhibition of serotonin and norepinephrine reuptake in the central nervous system.[1][2][3] The forced swim test is a behavioral assay where the measurement of a rat's immobility when placed in an inescapable cylinder of water is used to screen for potential antidepressant efficacy. A reduction in the duration of immobility is indicative of an antidepressant-like effect. Notably, the stereoisomer cis-dosulepin hydrochloride has been shown to shorten the period of immobility in the forced swimming test in animals, suggesting its potential as an antidepressant.[4]
Experimental Protocols
This section details the recommended procedures for the preparation and administration of this compound to rats prior to the forced swim test, as well as the protocol for the FST itself.
Materials and Reagents
-
This compound (or cis-dosulepin hydrochloride)
-
Vehicle for dissolution (e.g., Sterile 0.9% saline solution)
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Forced swim test apparatus (clear glass or plastic cylinder, 40-50 cm high, 20 cm in diameter)
-
Water bath or heater to maintain water temperature
-
Video recording equipment (optional, for later analysis)
-
Stopwatches
-
Towels for drying animals
-
Appropriate animal handling and restraint equipment
-
Standard laboratory personnel protective equipment
Drug Preparation
This compound should be dissolved in a suitable vehicle, such as sterile 0.9% saline solution, on the day of the experiment. The concentration of the solution should be calculated based on the desired dosage and the administration volume, which is typically 1-2 mL/kg for intraperitoneal injection or 5-10 mL/kg for oral gavage in rats.
Administration Protocol
Route of Administration: While both oral gavage and intraperitoneal (IP) injection are common routes for drug administration in rats, IP injection is often preferred for acute studies due to its rapid absorption.
Dosage: Based on available literature, a high oral dose of 80 mg/kg of dosulepin has been used in in-vivo studies.[4] For initial screening in the FST, a range of doses (e.g., 10, 20, 40, 80 mg/kg) is recommended to establish a dose-response relationship.
Timing of Administration: The drug should be administered 30-60 minutes prior to the test session to allow for sufficient absorption and distribution to the central nervous system.
Procedure for Intraperitoneal (IP) Injection:
-
Restrain the rat firmly but gently.
-
Locate the lower right quadrant of the abdomen to avoid the cecum.
-
Insert a 23-25 gauge needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no blood or urine is drawn, indicating incorrect placement.
-
Inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the rat to its home cage until the FST.
Forced Swim Test (FST) Protocol
The FST is typically conducted in two sessions: a pre-test session and a test session.
Pre-test Session (Day 1):
-
Fill the cylinder with water (23-25°C) to a depth of 30 cm, which prevents the rat from touching the bottom with its tail or hind limbs.
-
Gently place each rat individually into the cylinder for a 15-minute period.
-
After 15 minutes, remove the rat from the water, dry it with a towel, and return it to its home cage. This session serves to habituate the animals to the testing environment and induce a stable baseline of immobility.
Test Session (Day 2):
-
Twenty-four hours after the pre-test session, administer this compound or the vehicle to the rats according to the administration protocol.
-
30-60 minutes after administration, place each rat back into the cylinder with fresh water at the same temperature and depth as the pre-test.
-
Record the behavior of the rat for a 5-minute period. The following behaviors are typically scored:
-
Immobility: The rat remains floating in the water, making only small movements necessary to keep its head above water.
-
Swimming: The rat makes active swimming motions, moving around the cylinder.
-
Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.
-
-
After the 5-minute test, remove the rat, dry it, and return it to its home cage.
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from the forced swim test. Note: The data presented here is illustrative and should be replaced with actual experimental findings.
| Treatment Group | Dose (mg/kg) | n | Immobility Time (s) (Mean ± SEM) | Swimming Time (s) (Mean ± SEM) | Climbing Time (s) (Mean ± SEM) |
| Vehicle (Saline) | - | 10 | 180 ± 10 | 60 ± 5 | 60 ± 5 |
| Dosulepin HCl | 10 | 10 | 150 ± 12 | 75 ± 6 | 75 ± 6 |
| Dosulepin HCl | 20 | 10 | 120 ± 9 | 90 ± 7 | 90 ± 7 |
| Dosulepin HCl | 40 | 10 | 90 ± 8 | 105 ± 8 | 105 ± 8 |
| Dosulepin HCl | 80 | 10 | 70 ± 6 | 115 ± 9 | 115 ± 9 |
Signaling Pathways and Experimental Workflow
The antidepressant effects of dosulepin are primarily attributed to its ability to block the reuptake of norepinephrine and serotonin, thereby increasing the levels of these neurotransmitters in the synaptic cleft.
Figure 1. Signaling pathway of this compound.
The following diagram illustrates the experimental workflow for the administration of this compound and the subsequent forced swim test.
Figure 2. Experimental workflow for the FST.
References
Assessing the Anxiolytic Potential of Dosulepin Hydrochloride Using the Elevated Plus Maze
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for utilizing the elevated plus maze (EPM) to evaluate the anxiolytic effects of Dosulepin hydrochloride, a tricyclic antidepressant. The EPM is a widely validated behavioral assay for assessing anxiety-like behavior in rodents.[1] These guidelines offer a comprehensive experimental workflow, data interpretation, and a summary of expected quantitative outcomes based on the pharmacological class of Dosulepin.
Introduction to the Elevated Plus Maze
The elevated plus maze is a well-established behavioral apparatus used to assess anxiety in rodents.[1] The test leverages the natural conflict between a rodent's inclination to explore a novel environment and its aversion to open, elevated spaces. The maze consists of four arms arranged in a plus shape, with two open arms and two enclosed by walls. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms, reflecting a reduction in anxiety-like behavior.
This compound: Mechanism of Action
This compound is a tricyclic antidepressant (TCA) with known anxiolytic properties. Its primary mechanism of action involves the inhibition of serotonin (5-HT) and norepinephrine (noradrenaline) reuptake in the synaptic cleft. By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), Dosulepin increases the availability of these neurotransmitters in the brain, which is believed to contribute to its antidepressant and anxiolytic effects.[2] Additionally, Dosulepin exhibits antagonist activity at several other receptors, including histamine H1 receptors (contributing to sedative effects), α1-adrenergic receptors, and muscarinic acetylcholine receptors.[2]
Experimental Protocol: Elevated Plus Maze for Anxiolytic Assessment
This protocol outlines the steps for conducting an EPM study to assess the anxiolytic effects of this compound in rodents.
Apparatus
-
Maze: A plus-shaped maze with two open arms (e.g., 50 cm x 10 cm) and two closed arms (e.g., 50 cm x 10 cm with 40 cm high walls). The maze should be elevated (e.g., 50 cm) from the floor.[3]
-
Material: The maze should be constructed from a non-porous material (e.g., PVC, wood painted in a neutral color) for easy cleaning.
-
Lighting: The experimental room should be dimly lit to encourage exploration while maintaining the aversive quality of the open arms.
-
Recording: A video camera mounted above the maze to record the sessions for later analysis. Automated tracking software is recommended for accurate data collection.
Animals
-
Species: Male Wistar rats or Swiss mice are commonly used.
-
Housing: Animals should be housed in groups under a standard 12-hour light/dark cycle with ad libitum access to food and water.
-
Habituation: Animals should be habituated to the experimental room for at least 60 minutes before testing. Handling by the experimenter for several days prior to the experiment is also recommended to reduce stress.
Drug Administration
-
This compound: Dissolve in a suitable vehicle (e.g., saline).
-
Administration: Administer intraperitoneally (i.p.) or orally (p.o.).
-
Pre-treatment Time: Typically 30-60 minutes before the EPM test, depending on the route of administration.
-
Groups:
-
Vehicle control group
-
Positive control group (e.g., a known anxiolytic like diazepam)
-
Experimental groups receiving different doses of this compound.
-
Experimental Procedure
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze freely for a 5-minute session.[4]
-
Record the entire session using the overhead camera.
-
After the session, return the animal to its home cage.
-
Thoroughly clean the maze with a 70% ethanol solution between trials to remove any olfactory cues.[4]
Data Collection and Analysis
The following parameters should be recorded and analyzed:
-
Time spent in open arms: A primary measure of anxiolytic activity.
-
Time spent in closed arms.
-
Number of entries into open arms.
-
Number of entries into closed arms.
-
Total arm entries: A measure of general locomotor activity.
An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms, without a significant change in total arm entries.
Data Presentation
| Treatment Group | Dose (mg/kg) | Time in Open Arms (% of total) | Time in Closed Arms (% of total) | Open Arm Entries (% of total) | Closed Arm Entries (% of total) |
| Vehicle Control | - | 18% | 82% | 25% | 75% |
| Amitriptyline | 10 | 33% (Increase of 82%) | 40% (Decrease of 51%) | 35% | 65% |
Data is illustrative and based on findings from studies on Amitriptyline in aged rats, showing a significant increase in open arm time (p < 0.05) and a decrease in closed arm time (p < 0.05) compared to aged controls.[5][6] The number of open and closed arm entries did not show a statistically significant change, indicating no major effect on overall locomotion.[5][6]
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the anxiolytic effects of this compound using the EPM.
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound's anxiolytic action.
References
- 1. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 4. protocols.io [protocols.io]
- 5. jchr.org [jchr.org]
- 6. Chronic Treatment with the Antidepressant Amitriptyline Prevents Impairments in Water Maze Learning in Aging Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Dosulepin Hydrochloride Efficacy in Chronic Unpredictable Stress Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chronic Unpredictable Stress (CUS) is a widely utilized preclinical model that mimics aspects of chronic stress-induced depression in humans. This model involves the sequential and unpredictable application of various mild stressors to rodents over an extended period, leading to a range of behavioral, neurochemical, and physiological alterations that resemble a depressive-like state. These alterations include anhedonia (reduced ability to experience pleasure), behavioral despair, anxiety-like behaviors, and dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis.
Dosulepin hydrochloride, a tricyclic antidepressant (TCA), exerts its therapeutic effects primarily by inhibiting the reuptake of norepinephrine and serotonin, thereby increasing their synaptic availability.[1][2] It also possesses antihistaminic, antiadrenergic, antiserotonergic, and anticholinergic properties.[1] The CUS model provides a robust platform to evaluate the efficacy of antidepressant compounds like Dosulepin in reversing stress-induced depressive-like phenotypes.
These application notes provide detailed protocols for inducing a CUS model in rodents and for assessing the antidepressant-like efficacy of this compound through a battery of behavioral and neurobiological tests.
Experimental Design and Workflow
A typical experimental design to evaluate the efficacy of Dosulepin in a CUS model involves several key stages:
-
Acclimation: Animals are habituated to the housing conditions to minimize stress from the novel environment.
-
Baseline Behavioral Testing: Pre-stress behavioral assessments are conducted to establish baseline measurements.
-
Chronic Unpredictable Stress (CUS) Induction: A multi-week protocol of unpredictable mild stressors is implemented.
-
Drug Administration: this compound or a vehicle control is administered to the animals during the latter phase of the CUS protocol.
-
Post-Treatment Behavioral Testing: Behavioral tests are repeated to assess the effects of Dosulepin on CUS-induced behavioral deficits.
-
Neurochemical and Molecular Analysis: Following behavioral testing, brain tissue and blood samples are collected for neurobiological assessments.
Detailed Experimental Protocols
Chronic Unpredictable Stress (CUS) Protocol
This protocol is adapted from established CUS procedures to induce a depressive-like phenotype in rodents.[3]
Materials:
-
Rodent cages
-
Water bottles
-
Bedding (sawdust)
-
Stroboscopic light
-
Tilted cages (45° angle)
-
Empty cages
-
Restraint tubes
-
Predator odor (e.g., fox urine)
Procedure:
-
House animals individually to prevent social buffering.
-
Apply one or two of the following stressors daily for a period of 4 to 8 weeks in a random, unpredictable manner. The timing of the stressor application should also be varied.
| Stressor | Duration |
| Damp Bedding (100-200 ml of water in sawdust) | 12-14 hours (overnight) |
| Cage Tilt (45°) | 3-4 hours |
| Stroboscopic Light | 3-4 hours |
| White Noise | 3-4 hours |
| Soiled Cage (with 100 ml of water) | 12-14 hours (overnight) |
| Empty Cage (no bedding) | 3-4 hours |
| Predator Odor (fox urine on a cotton ball) | 1-2 hours |
| Restraint Stress | 1-2 hours |
| Light/Dark Cycle Reversal | 12 hours |
Behavioral Testing Protocols
The SPT is a measure of anhedonia, a core symptom of depression. A decrease in preference for a sweetened solution over water is indicative of anhedonia.
Materials:
-
Two identical water bottles per cage
-
1% (w/v) sucrose solution
-
Water
Procedure:
-
Habituation: For 48 hours, present each mouse with two bottles of water to acclimate them to the two-bottle setup.
-
Baseline: Following habituation, replace one water bottle with a 1% sucrose solution for 24 hours. Measure the consumption from each bottle by weighing them before and after the 24-hour period.
-
Testing: After the CUS protocol and Dosulepin treatment, repeat the 24-hour two-bottle choice test.
-
Calculation: Sucrose preference is calculated as: (Sucrose solution consumed (g) / Total liquid consumed (g)) x 100%
The FST assesses behavioral despair. Antidepressants are expected to decrease the duration of immobility.[4]
Materials:
-
Cylindrical container (25 cm height, 10 cm diameter)
-
Water (23-25°C)
-
Video recording equipment
Procedure:
-
Fill the cylinder with water to a depth of 15 cm, such that the animal cannot touch the bottom or escape.
-
Gently place the animal in the water for a 6-minute session.
-
Record the session for later analysis.
-
The duration of immobility (floating with only minor movements to keep the head above water) is scored during the last 4 minutes of the test.
-
After the test, remove the animal, dry it with a towel, and return it to its home cage.
The OFT is used to assess general locomotor activity and anxiety-like behavior.[5][6]
Materials:
-
Open field arena (e.g., 50 cm x 50 cm x 40 cm) with a defined center zone.
-
Video tracking software.
Procedure:
-
Place the animal in the center of the open field arena.
-
Allow the animal to explore freely for 5-10 minutes.
-
Record and analyze the session using video tracking software.
-
Key parameters to measure include:
-
Total distance traveled (locomotor activity).
-
Time spent in the center zone (anxiety-like behavior).
-
Number of entries into the center zone.
-
Neurochemical and Molecular Analysis Protocols
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical detection.
-
Brain tissue (e.g., hippocampus, prefrontal cortex).
-
Perchloric acid.
-
Mobile phase (e.g., citrate-phosphate buffer with methanol and an ion-pairing agent).
Procedure:
-
Dissect the brain region of interest on ice.
-
Homogenize the tissue in ice-cold 0.1 M perchloric acid.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15-20 minutes at 4°C.
-
Filter the supernatant.
-
Inject a sample of the supernatant into the HPLC system.
-
Quantify serotonin and norepinephrine levels by comparing peak areas to those of known standards.
Materials:
-
Brain tissue (e.g., hippocampus).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
Nitrocellulose or PVDF membranes.
-
Primary antibodies (anti-BDNF, anti-pCREB, anti-CREB, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
-
Imaging system.
Procedure:
-
Homogenize hippocampal tissue in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin).
Data Presentation and Expected Outcomes
Quantitative data should be presented in clearly structured tables. While specific data for Dosulepin in a CUS model is limited in publicly available literature, the following tables present expected outcomes based on the known effects of tricyclic antidepressants like imipramine and amitriptyline in similar models.
Table 1: Expected Behavioral Outcomes in Response to CUS and a Tricyclic Antidepressant (TCA)
| Group | Sucrose Preference (%) | Immobility Time in FST (s) | Time in Center of OFT (s) | Total Distance in OFT (cm) |
| Control | 85 ± 5 | 80 ± 10 | 45 ± 5 | 2500 ± 200 |
| CUS + Vehicle | 55 ± 6 | 150 ± 15 | 20 ± 4* | 2450 ± 220 |
| CUS + TCA | 78 ± 7# | 95 ± 12# | 40 ± 6# | 2550 ± 210 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Control. #p < 0.05 compared to CUS + Vehicle. These are hypothetical data based on expected trends from published studies on TCAs.[7][8]
Table 2: Expected Neurochemical and Molecular Outcomes in Response to CUS and a Tricyclic Antidepressant (TCA)
| Group | Hippocampal Norepinephrine (ng/g tissue) | Hippocampal Serotonin (ng/g tissue) | Hippocampal BDNF (relative to Control) | Hippocampal pCREB/CREB ratio (relative to Control) |
| Control | 450 ± 30 | 500 ± 35 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| CUS + Vehicle | 380 ± 25 | 420 ± 30 | 0.6 ± 0.08 | 0.5 ± 0.07 |
| CUS + TCA | 430 ± 28# | 480 ± 32# | 0.9 ± 0.1# | 0.9 ± 0.09# |
*Data are presented as mean ± SEM. *p < 0.05 compared to Control. #p < 0.05 compared to CUS + Vehicle. These are hypothetical data based on expected trends from published studies on TCAs and stress.[9][10]
Signaling Pathways
Proposed Mechanism of Action of Dosulepin in a Chronic Stress Context
Dosulepin, as a tricyclic antidepressant, is proposed to counteract the neurobiological effects of chronic stress through several mechanisms. Primarily, by blocking the reuptake of serotonin (5-HT) and norepinephrine (NE), it increases the levels of these monoamines in the synaptic cleft. This enhanced monoaminergic transmission is thought to initiate a cascade of downstream signaling events that ultimately lead to neuroplastic changes and the alleviation of depressive-like symptoms.
Chronic stress is known to dysregulate the HPA axis, leading to elevated glucocorticoid levels, which in turn can reduce the expression of Brain-Derived Neurotrophic Factor (BDNF).[11] Reduced BDNF signaling impairs neuronal survival and synaptic plasticity. Dosulepin, by increasing synaptic 5-HT and NE, can activate intracellular signaling pathways, such as the cAMP-PKA-CREB pathway, leading to increased BDNF expression.[10][12] BDNF then binds to its receptor, TrkB, activating further downstream pathways like the PI3K/Akt and MAPK/ERK pathways, which promote cell survival, neurogenesis, and synaptogenesis.[13][14][15]
HPA Axis Regulation
Chronic stress leads to hyperactivity of the HPA axis, resulting in elevated levels of corticotropin-releasing hormone (CRH), adrenocorticotropic hormone (ACTH), and cortisol (corticosterone in rodents).[16][17][18][19] This sustained elevation of glucocorticoids can have detrimental effects on the brain, particularly the hippocampus, a key region for mood regulation and memory. Antidepressant treatment, including with TCAs, is thought to help normalize HPA axis function, although the precise mechanisms are still under investigation.[20] This normalization may contribute to the therapeutic effects of Dosulepin.
Conclusion
The Chronic Unpredictable Stress model is a valuable tool for the preclinical evaluation of antidepressant efficacy. By employing the detailed protocols for CUS induction and behavioral and neurobiological analyses outlined in these application notes, researchers can systematically assess the potential of this compound to reverse stress-induced depressive-like phenotypes. The expected outcomes, based on the known pharmacology of tricyclic antidepressants, suggest that Dosulepin will likely ameliorate anhedonia and behavioral despair, and normalize stress-induced changes in locomotor activity, HPA axis function, and neurotrophic factor expression. This comprehensive approach will provide crucial data for the continued development and characterization of Dosulepin as a therapeutic agent for depressive disorders.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Serotonin - Wikipedia [en.wikipedia.org]
- 3. Chronic Unpredictable Mild Stress Model of Depression: Possible Sources of Poor Reproducibility and Latent Variables - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 5. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A detailed ethological analysis of the mouse open field test: effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jsmcentral.org [jsmcentral.org]
- 8. dovepress.com [dovepress.com]
- 9. Stress induces altered CRE/CREB pathway activity and BDNF expression in the hippocampus of glucocorticoid receptor-impaired mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Involvement of brain-derived neurotrophic factor signaling in the pathogenesis of stress-related brain diseases [frontiersin.org]
- 11. ACTIVITY-DEPENDENT, STRESS-RESPONSIVE BDNF SIGNALING AND THE QUEST FOR OPTIMAL BRAIN HEALTH AND RESILIENCE THROUGHOUT THE LIFESPAN - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Kinase-Mediated Signaling Cascades in Mood Disorders and Antidepressant Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The neurotrophic and neuroprotective effects of psychotropic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The HPA Axis as Target for Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HPA Axis in Major Depression: Cortisol, Clinical Symptomatology, and Genetic Variation Predict Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. psychiatry.wisc.edu [psychiatry.wisc.edu]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cell-Based Neurotoxicity Screening of Dosulepin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dosulepin hydrochloride, a tricyclic antidepressant, primarily functions by inhibiting the reuptake of norepinephrine and serotonin in the central nervous system.[1][2] While effective in treating depression, its narrow therapeutic index and potential for severe toxicity in overdose necessitate a thorough evaluation of its neurotoxic profile.[3] In vitro cell-based assays offer a powerful and ethically considerate platform for the initial screening of drug-induced neurotoxicity, providing valuable insights into potential mechanisms of cellular damage before proceeding to more complex in vivo studies.
This document provides detailed application notes and protocols for a panel of in vitro assays suitable for assessing the potential neurotoxicity of this compound. The recommended assays evaluate key indicators of neuronal health, including cell viability, apoptosis, oxidative stress, and neurite outgrowth. The human neuroblastoma cell line, SH-SY5Y, and the rat pheochromocytoma cell line, PC12, are highlighted as relevant neuronal models for these studies.[4][5][6][7][8][9][10]
Recommended Cell Models
SH-SY5Y Human Neuroblastoma Cells
The SH-SY5Y cell line is a widely used model in neurotoxicity research due to its human origin and ability to be differentiated into a more mature neuronal phenotype.[4][10][11] These cells express key neuronal markers and have been successfully used to study various aspects of neurotoxic insults, including apoptosis, oxidative stress, and mitochondrial dysfunction.[4][11] Differentiation, often induced by retinoic acid, can enhance their sensitivity to neurotoxic compounds.[12][13]
PC12 Rat Pheochromocytoma Cells
PC12 cells, derived from a rat adrenal medulla pheochromocytoma, are another valuable model for neurotoxicity screening.[5][6][7][8][9] Upon treatment with Nerve Growth Factor (NGF), they differentiate into cells with characteristics of sympathetic neurons, including the extension of neurites.[8][9] This makes them particularly suitable for studying effects on neuronal differentiation and neurite outgrowth.[7][8]
Core Neurotoxicity Assays
A multi-parametric approach is recommended to obtain a comprehensive assessment of this compound's potential neurotoxicity. The following assays address critical cellular endpoints.
Cell Viability Assays
a) MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[14][15] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14][15]
b) LDH Assay (Lactate Dehydrogenase)
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells into the culture medium.[16] An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cell death.
Apoptosis Assay
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway.[17][18] Its activation is a hallmark of apoptosis.[17] Assays that measure the activity of cleaved caspase-3 provide a specific and sensitive method for quantifying apoptosis.[17][19][20]
Oxidative Stress Assay
Reactive Oxygen Species (ROS) Assay
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a common mechanism of drug-induced toxicity.[21][22][23] Cell-permeable fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), can be used to measure intracellular ROS levels.[21][22]
Neurite Outgrowth Assay
This assay assesses the ability of a compound to interfere with the growth and extension of neurites, a critical process in neuronal development and function.[24][25][26][27][28] It is particularly relevant for developmental neurotoxicity screening.[24][25] High-content imaging and analysis are often employed for quantification.[25][28]
Data Presentation
Quantitative data from the described assays should be summarized in a structured table to facilitate comparison and interpretation.
| Assay | Endpoint Measured | Cell Line | Dosulepin HCl Concentration (µM) | Result (e.g., % Viability, Fold Change) |
| MTT | Cell Viability | SH-SY5Y | 0 (Control) | 100% |
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| LDH | Cytotoxicity | SH-SY5Y | 0 (Control) | Baseline |
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| Caspase-3 | Apoptosis | SH-SY5Y | 0 (Control) | 1.0 (Fold Change) |
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| ROS | Oxidative Stress | SH-SY5Y | 0 (Control) | 1.0 (Fold Change) |
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| Neurite | Neurite Length | Differentiated PC12 | 0 (Control) | 100% |
| Outgrowth | 1 | |||
| 10 | ||||
| 50 | ||||
| 100 |
Note: The table is a template. The actual concentrations of this compound should be determined based on preliminary dose-range finding studies.
Experimental Protocols
General Cell Culture and Treatment
-
Cell Lines: SH-SY5Y (ATCC® CRL-2266™) or PC12 (ATCC® CRL-1721™).
-
Culture Medium:
-
SH-SY5Y: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
PC12: RPMI-1640 supplemented with 10% Horse Serum, 5% FBS, and 1% Penicillin-Streptomycin.
-
-
Differentiation (Optional but Recommended):
-
This compound Preparation: Prepare a stock solution in a suitable solvent (e.g., sterile water or DMSO) and dilute to final concentrations in the culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1-0.5%.
Protocol 1: MTT Assay for Cell Viability[15][32][33]
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Remove the medium and treat the cells with various concentrations of this compound for 24-48 hours. Include vehicle control wells.
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[14]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: LDH Assay for Cytotoxicity[19][34]
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with this compound for 24-48 hours.
-
After treatment, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[29]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[29]
-
Incubate the plate in the dark at room temperature for 30-60 minutes.[29]
-
Add 50 µL of stop solution if required by the kit.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).
Protocol 3: Caspase-3 Activity Assay[21][35]
-
Seed and treat cells as described above.
-
After treatment, lyse the cells using the lysis buffer provided in the assay kit.
-
Incubate the cell lysates on ice for 10-15 minutes.
-
Centrifuge the lysates to pellet the cell debris.
-
Transfer the supernatant (cytosolic extract) to a new plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or a fluorogenic substrate) and the reaction buffer.
-
Incubate at 37°C for 1-2 hours, protected from light for fluorescent assays.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Express the results as fold change in caspase-3 activity compared to the vehicle control.
Protocol 4: Reactive Oxygen Species (ROS) Assay[24][36][37]
-
Seed and treat cells as described above.
-
Towards the end of the treatment period, load the cells with a final concentration of 10 µM DCFH-DA by incubating for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add PBS or a phenol red-free medium to the wells.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
A positive control, such as tert-butyl hydroperoxide (TBHP), should be included.[21]
-
Express the results as a fold change in fluorescence intensity compared to the vehicle control.
Protocol 5: Neurite Outgrowth Assay[27][29][30]
-
Seed differentiated PC12 or SH-SY5Y cells on coated plates (e.g., poly-D-lysine or laminin).
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain the cells with an antibody against a neuronal marker, such as β-III tubulin, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.
-
Acquire images using a high-content imaging system.
-
Analyze the images using appropriate software to quantify parameters such as the number of neurites per cell, total neurite length, and number of branch points.
-
Express the results as a percentage of the vehicle-treated control.
Visualizations
Caption: Experimental workflow for in vitro neurotoxicity screening.
Caption: Potential signaling pathways in Dosulepin-induced neurotoxicity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Dosulepin | C19H21NS | CID 5284550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medsafe.govt.nz [medsafe.govt.nz]
- 4. The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening for Developmental Neurotoxicity Using PC12 Cells: Comparisons of Organophosphates with a Carbamate, an Organochlorine, and Divalent Nickel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PC-12 Cell Line - The Impact of PC-12 Cells in Neurobiological and Neural Research [cytion.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sh-sy5y cell lines: Topics by Science.gov [science.gov]
- 11. scispace.com:443 [scispace.com:443]
- 12. In vitro differentiation modifies the neurotoxic response of SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detecting Cleaved Caspase-3 in Apoptotic Cells by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mpbio.com [mpbio.com]
- 19. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 20. media.cellsignal.com [media.cellsignal.com]
- 21. aurogene.eu [aurogene.eu]
- 22. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons [jove.com]
- 27. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 28. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 29. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Dosulepin Hydrochloride Affinity at 5-HT₂ Receptors Using a Radioligand Binding Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction Dosulepin hydrochloride, formerly known as dothiepin, is a tricyclic antidepressant that functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1] In addition to its primary action on neurotransmitter transporters, Dosulepin exhibits antagonist activity at several other receptors, including the serotonin 5-HT₂ receptor subtypes.[1][2][3] The 5-HT₂ receptor family, comprising 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂꜀ subtypes, are G protein-coupled receptors (GPCRs) that play crucial roles in various physiological and pathological processes, including mood regulation, psychosis, and sleep.[2][4] Antagonism of these receptors is a key mechanism for many therapeutic agents.[4]
This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human 5-HT₂ₐ and 5-HT₂꜀ receptors.
Signaling Pathway of 5-HT₂ Receptors
Upon agonist binding, 5-HT₂ receptors couple to the Gq/G₁₁ family of G proteins. This activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. DAG remains in the plasma membrane where it, along with the elevated Ca²⁺ levels, activates Protein Kinase C (PKC), leading to the phosphorylation of various downstream cellular proteins and a physiological response.
References
Application Notes and Protocols for Establishing a Dose-Response Curve of Dosulepin Hydrochloride In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dosulepin hydrochloride, a tricyclic antidepressant (TCA), has a well-documented history in the management of major depressive disorder.[1] Its therapeutic efficacy is primarily attributed to its ability to inhibit the reuptake of norepinephrine and serotonin in the synaptic cleft, thereby increasing the availability of these key neurotransmitters.[2][3] Additionally, dosulepin exhibits antihistaminic, antiadrenergic, antiserotonergic, and anticholinergic properties that contribute to its overall pharmacological profile.[4] Understanding the in vivo dose-response relationship of Dosulepin is critical for preclinical efficacy and safety assessment. These application notes provide detailed protocols for establishing a dose-response curve for the antidepressant-like effects of this compound in a rodent model.
Signaling Pathway of this compound
This compound's primary mechanism of action involves the blockade of serotonin (5-HT) and norepinephrine (NE) transporters (SERT and NET) on the presynaptic neuron. This inhibition leads to an accumulation of these neurotransmitters in the synaptic cleft, enhancing downstream signaling pathways associated with mood regulation.
Experimental Protocols
To establish a dose-response curve for the antidepressant-like effects of this compound, the Forced Swim Test (FST) and the Tail Suspension Test (TST) are widely accepted and validated behavioral despair models in rodents.
General Considerations
-
Animals: Male Swiss Webster mice (20-25 g) are commonly used. House animals in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Drug Preparation: Prepare this compound in a 0.9% saline solution. Prepare fresh solutions on the day of the experiment.
-
Administration: Administer this compound via intraperitoneal (i.p.) injection 30-60 minutes before testing.
Forced Swim Test (FST) Protocol
The FST is based on the principle that when a mouse is placed in an inescapable cylinder of water, it will eventually cease escape-oriented behaviors and become immobile. Antidepressants decrease the duration of immobility.
Materials:
-
Glass cylinder (25 cm height, 10 cm diameter)
-
Water at 23-25°C
-
Stopwatch
-
Video recording equipment (optional, for later scoring)
Procedure:
-
Fill the glass cylinder with water to a depth of 15 cm.
-
Administer the selected dose of this compound or vehicle (saline) to the mice.
-
After the designated pretreatment time, gently place each mouse into the cylinder of water.
-
The test duration is typically 6 minutes.
-
Record the total time the mouse remains immobile during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep its head above water.
Tail Suspension Test (TST) Protocol
The TST is another widely used model of behavioral despair. When suspended by their tails, mice will struggle for a period before becoming immobile. Antidepressants reduce the total time of immobility.
Materials:
-
Tail suspension apparatus (a horizontal bar raised above a surface)
-
Adhesive tape
-
Stopwatch
-
Video recording equipment (optional)
Procedure:
-
Administer the selected dose of this compound or vehicle (saline) to the mice.
-
After the pretreatment time, secure the tip of the mouse's tail to the horizontal bar using adhesive tape, ensuring the mouse is hanging freely.
-
The test duration is 6 minutes.
-
Record the total time the mouse remains immobile. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
Experimental Workflow
The following diagram illustrates the general workflow for conducting a dose-response study using either the FST or TST.
Data Presentation
The following tables summarize hypothetical but representative data for a dose-response study of this compound in the Forced Swim Test, as well as toxicity data from the literature.
Table 1: Hypothetical Dose-Response Data for this compound in the Mouse Forced Swim Test
| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Immobility Time (seconds) ± SEM | % Decrease in Immobility vs. Vehicle |
| Vehicle (Saline) | 0 | 10 | 150 ± 10.2 | - |
| Dosulepin HCl | 5 | 10 | 125 ± 9.8 | 16.7% |
| Dosulepin HCl | 10 | 10 | 95 ± 8.5 | 36.7% |
| Dosulepin HCl | 20 | 10 | 70 ± 7.1 | 53.3% |
| Imipramine (Control) | 20 | 10 | 75 ± 7.5 | 50.0% |
Note: This data is illustrative and intended to represent a typical outcome for a tricyclic antidepressant in this assay.
Table 2: Acute Toxicity of this compound in Rodents
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Rat | Oral | 260 | [1] |
| Mouse | Oral | 209 | [5] |
| Mouse | Intraperitoneal | 116 | [5] |
| Mouse | Intravenous | 31 | [2] |
| Mouse | Subcutaneous | 620 | [5] |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Conclusion
These application notes provide a framework for conducting in vivo dose-response studies of this compound to assess its antidepressant-like properties. The provided protocols for the Forced Swim Test and Tail Suspension Test are standard, reliable methods in the field of behavioral pharmacology. The illustrative data and toxicity information offer valuable context for experimental design and data interpretation. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data, contributing to a deeper understanding of Dosulepin's pharmacological profile.
References
Application Notes and Protocols for the Cryopreservation of Dosulepin Hydrochloride Stock Solutions
Introduction
Dosulepin hydrochloride, a tricyclic antidepressant, is utilized in a variety of research applications, from in vitro mechanistic studies to preclinical in vivo models.[1][2] The reliability and reproducibility of long-term studies involving this compound are critically dependent on the stability of the stock solutions used. Cryopreservation offers a robust method for maintaining the integrity of these solutions over extended periods, minimizing degradation and ensuring consistent experimental outcomes.
These application notes provide a detailed protocol for the cryopreservation, storage, and subsequent stability assessment of this compound stock solutions. The methodologies are designed for researchers, scientists, and drug development professionals to ensure the long-term viability of their experimental reagents.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for the preparation and storage of its stock solutions.
| Property | Value | Reference |
| Molecular Formula | C19H22ClNS | [3] |
| Molecular Weight | 331.9 g/mol | [3] |
| Appearance | White or faintly yellow, crystalline powder | [3] |
| Solubility | Freely soluble in water, ethanol (96%), and methylene chloride. | [3] |
| pKa | Not explicitly found in search results. | |
| Melting Point | Not explicitly found in search results. |
Experimental Protocols
Preparation of this compound Stock Solutions
Objective: To prepare high-concentration stock solutions of this compound suitable for cryopreservation.
Materials:
-
This compound powder (analytical grade)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol:
-
Solvent Selection: Based on its solubility profile, DMSO is a recommended solvent for preparing high-concentration stock solutions of this compound for cryopreservation due to its low freezing point and miscibility with aqueous solutions.
-
Calculating the Required Mass: Determine the desired stock solution concentration (e.g., 10 mM). Calculate the mass of this compound required using the following formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Dissolution: a. Aseptically weigh the calculated amount of this compound powder. b. Transfer the powder to a sterile microcentrifuge tube or cryovial. c. Add the required volume of anhydrous DMSO to achieve the desired concentration. d. Vortex the solution until the this compound is completely dissolved. Gentle warming (not exceeding 40°C) may be applied if necessary to aid dissolution.
-
Aliquoting: a. Dispense the stock solution into single-use aliquots in sterile, nuclease-free cryovials. The volume of each aliquot should be appropriate for a single experiment to avoid multiple freeze-thaw cycles. b. Clearly label each cryovial with the compound name, concentration, date of preparation, and solvent.
Cryopreservation and Long-Term Storage
Objective: To cryopreserve the aliquoted stock solutions for long-term stability.
Materials:
-
Aliquoted this compound stock solutions
-
-80°C freezer or liquid nitrogen storage system
-
Cryogenic storage boxes
Protocol:
-
Freezing: a. Place the cryovials containing the this compound aliquots in a cryogenic storage box. b. For optimal preservation, a controlled-rate freezing process is recommended. If a controlled-rate freezer is not available, place the storage box in a -80°C freezer. The relatively slow cooling rate within the box will help to minimize crystal formation.
-
Long-Term Storage: a. For long-term storage (months to years), transfer the frozen aliquots to a liquid nitrogen vapor phase storage system (-150°C to -196°C) or maintain them in a validated -80°C freezer. b. Maintain a detailed inventory of the stored aliquots, including storage location, date of cryopreservation, and any relevant notes.
Thawing and Use of Cryopreserved Stock Solutions
Objective: To properly thaw the cryopreserved stock solutions for experimental use while minimizing degradation.
Protocol:
-
Thawing: a. Retrieve a single aliquot from the freezer immediately before use. b. Thaw the aliquot rapidly in a 37°C water bath until just thawed. c. Alternatively, thaw at room temperature. d. Once thawed, briefly centrifuge the vial to collect the entire volume at the bottom.
-
Dilution: a. Prepare working solutions by diluting the stock solution in the appropriate cell culture medium or buffer. b. Ensure the final concentration of DMSO in the working solution is compatible with the experimental system (typically <0.5%).
-
Post-Thaw Handling: a. Any unused portion of a thawed aliquot should be discarded and not refrozen to avoid degradation from freeze-thaw cycles.
Stability Assessment of Cryopreserved Stock Solutions
Objective: To verify the stability of cryopreserved this compound stock solutions over time.
Methodology: High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity and concentration of this compound.[4][5][6]
Protocol:
-
Time Points: Designate specific time points for stability testing (e.g., 0, 3, 6, 12, and 24 months).
-
Sample Preparation: a. At each time point, thaw one aliquot of the cryopreserved stock solution as described above. b. Prepare a dilution of the thawed stock solution in the mobile phase to a concentration within the linear range of the HPLC method.
-
HPLC Analysis: a. Analyze the diluted sample using a validated stability-indicating HPLC method. A typical method might involve a C18 column with a mobile phase of acetonitrile and a phosphate buffer at a specific pH, with UV detection.[4][5] b. Compare the chromatogram of the stored sample to that of a freshly prepared standard solution of this compound at the same concentration.
-
Data Analysis: a. Assess the stability by comparing the peak area and retention time of the this compound peak in the stored sample to the fresh standard. b. Look for the appearance of any new peaks, which may indicate degradation products. c. A decrease in the main peak area or the appearance of degradation peaks suggests instability.
Stability Data Summary:
| Time Point | Storage Temperature | Concentration (mM) | Purity (%) by HPLC | Degradation Products Detected |
| 0 | -80°C | 10 | 99.8 | No |
| 3 Months | -80°C | 10 | 99.7 | No |
| 6 Months | -80°C | 10 | 99.5 | No |
| 12 Months | -80°C | 10 | 99.6 | No |
| 24 Months | -80°C | 10 | 99.4 | No |
| 0 | -20°C | 10 | 99.8 | No |
| 3 Months | -20°C | 10 | 98.5 | Yes (minor) |
| 6 Months | -20°C | 10 | 97.2 | Yes |
| 12 Months | -20°C | 10 | 95.1 | Yes |
| 24 Months | -20°C | 10 | 92.3 | Yes |
Note: The data presented in this table is hypothetical and for illustrative purposes. Researchers should generate their own stability data based on their specific storage conditions and analytical methods.
Visualizations
Experimental Workflow
Caption: Experimental workflow for cryopreservation and use of this compound.
Signaling Pathway of Dosulepin
Caption: Simplified signaling pathway of Dosulepin's antidepressant action.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the preparation, cryopreservation, and stability assessment of this compound stock solutions. Adherence to these guidelines will help ensure the integrity and consistency of the compound throughout long-term research studies, thereby enhancing the reliability of experimental data. It is strongly recommended that individual laboratories validate these protocols for their specific experimental needs and storage conditions.
References
- 1. Dosulepin | C19H21NS | CID 5284550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. nhathuocngocanh.com [nhathuocngocanh.com]
- 4. journals.innovareacademics.in [journals.innovareacademics.in]
- 5. researchgate.net [researchgate.net]
- 6. Validated Stability Indicating Liquid Chromatographic Method for Simultaneous Estimation of Dosulepin And Methylcobalamin in Combined Pharmaceutical Dosage Form : Oriental Journal of Chemistry [orientjchem.org]
Troubleshooting & Optimization
Troubleshooting peak tailing in Dosulepin hydrochloride HPLC analysis
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of Dosulepin hydrochloride.
Troubleshooting Guide: Peak Tailing
Q1: My this compound peak is showing significant tailing. What is the most likely cause?
Peak tailing for basic compounds like this compound in reversed-phase HPLC is frequently caused by secondary interactions between the analyte and the stationary phase.[1] The primary reason is often the interaction of the protonated amine group on Dosulepin with ionized residual silanol groups (Si-OH) on the surface of the silica-based column packing.[2][3][4] These silanol groups are acidic and can lead to a secondary, undesirable retention mechanism, causing the peak to tail.[1][4]
Q2: How does the mobile phase pH affect the peak shape of Dosulepin?
Mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds.[5][6] For a basic analyte like Dosulepin, there are two main strategies involving pH to minimize tailing:
-
Low pH (around 2.5-3.0): At a low pH, the residual silanol groups on the stationary phase are protonated (non-ionized), which significantly reduces their ability to interact with the positively charged Dosulepin molecule.[2][4][7] This is a very common and effective strategy to improve peak symmetry.[4]
-
High pH (around 7-8 or higher): At a higher pH, the Dosulepin molecule itself is deprotonated and becomes neutral. In its neutral form, it will not engage in strong ionic interactions with any ionized silanols. However, this requires a column that is stable at high pH.[8]
Operating at a pH close to the analyte's pKa should be avoided as it can lead to peak abnormalities like splitting or broadening because both ionized and non-ionized forms of the analyte exist.[5][6]
Q3: I've adjusted the pH, but I still see some tailing. What else can I do with the mobile phase?
If pH adjustment alone is insufficient, consider these mobile phase modifications:
-
Increase Buffer Concentration: Using a higher buffer concentration (e.g., >20-25 mM) can help to mask the residual silanol groups and improve peak shape.[2][7]
-
Add a Sacrificial Base: Incorporating a small, basic additive, often called a tail-suppressing agent like triethylamine (TEA), into the mobile phase is a traditional method.[1][2] TEA is a small, charged molecule at low pH that will preferentially interact with the active silanol sites, effectively shielding them from the Dosulepin analyte.[2] A typical concentration is around 0.05 M or 0.2%.[2][9]
Q4: Could my column be the problem? How do I choose the right column to prevent peak tailing?
Yes, the column chemistry is a fundamental factor.[10] To minimize tailing for basic compounds:
-
Use End-Capped Columns: Modern columns are often "end-capped," meaning the unreacted silanol groups are chemically bonded with a small silylating agent. This reduces the number of available sites for secondary interactions.[1][8] Look for columns described as "fully end-capped" or Type B silica, which has lower silanol activity.[1][2]
-
Consider Alternative Stationary Phases: If tailing persists, explore columns with different chemistries, such as those with a polar-embedded phase or hybrid silica-organic materials. These are designed to provide extra shielding for basic compounds.[1][8]
Q5: Can instrumental or other factors contribute to peak tailing?
While chemical interactions are the most common cause for a specific peak like Dosulepin, system issues can also cause tailing for all peaks in a chromatogram.[7] Check for:
-
Extra-Column Volume: Excessive dead volume in the system, caused by long or wide-bore tubing between the injector, column, and detector, can lead to peak broadening and tailing.[8][11] Ensure all fittings are properly made and minimize tubing length where possible.[10][12]
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, especially at the inlet.[10] This can create active sites or disrupt the flow path. Try flushing the column with a strong solvent or, if the problem persists, replacing the guard column or the analytical column itself.[10]
-
Sample Overload: Injecting too much sample (mass overload) can saturate the stationary phase and lead to peak distortion, including tailing.[7][10] To check for this, try diluting your sample and re-injecting; if the peak shape improves, you were likely overloading the column.[7]
Frequently Asked Questions (FAQs)
Q: What is a good USP tailing factor? A: An ideal, perfectly symmetrical peak has a tailing factor (Tf) of 1.0. A value greater than 1 indicates tailing. For many assays, a tailing factor of less than 1.5 is acceptable, while a value greater than 1.2 indicates significant tailing that should be addressed.[4][10]
Q: Can my sample solvent cause peak tailing? A: Yes. If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase, it can cause peak distortion, including tailing or fronting.[10][12] It is always best to dissolve your sample in the mobile phase itself or in a solvent that is weaker than or equal to the initial mobile phase composition.[10][11]
Q: Why is peak tailing more common for basic compounds? A: This is due to the nature of the most common stationary phases. Silica-based packings have residual silanol groups which are acidic (pKa ~3.5-4.5).[1] Basic compounds are typically protonated (positively charged) at the acidic to neutral pH ranges used in many reversed-phase methods. This leads to a strong secondary ionic interaction between the positively charged basic analyte and the negatively charged ionized silanols, resulting in peak tailing.[3][4]
Q: What is the difference between peak tailing and peak fronting? A: Peak tailing occurs when the back half of the peak is broader than the front half.[1] Conversely, peak fronting is when the front half of the peak is broader, often resembling a "shark fin."[1] Fronting can be caused by issues like poor sample solubility, column collapse, or column overload.[1]
Summary of HPLC Parameters for Dosulepin Analysis
The following table summarizes typical starting conditions for the HPLC analysis of this compound, compiled from various methods. Optimization will likely be required for your specific application.
| Parameter | Recommended Conditions |
| Column | C18 or C8 (end-capped), 150-250 mm length, 4.6 mm i.d., 5 µm particle size[13][14] |
| Mobile Phase | Acetonitrile and a buffered aqueous phase (e.g., phosphate buffer)[14][15] |
| pH | Adjusted to a low pH, typically 3.0 , with an acid like o-phosphoric acid[9][14] |
| Additives | Consider 0.1-0.2% Triethylamine (TEA) to reduce tailing[9] |
| Flow Rate | 1.0 mL/min[13][14] |
| Detection Wavelength | 212 nm, 230 nm, or 285 nm[13][14][15] |
| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |
Detailed Experimental Protocol: Isocratic RP-HPLC Analysis of Dosulepin HCl
This protocol provides a robust starting point for method development.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) or similar buffer salt (HPLC grade)
-
Orthophosphoric acid (OPA) or Formic Acid (for pH adjustment)
-
Triethylamine (TEA) (optional, for tail suppression)
-
Water (HPLC grade or ultrapure)
2. Mobile Phase Preparation (Example: ACN:Phosphate Buffer pH 3.0)
-
Prepare Buffer: Weigh an appropriate amount of KH₂PO₄ to make a 25-30 mM solution (e.g., ~3.4 g/L). Dissolve in 1 L of HPLC grade water.[9]
-
Adjust pH: While stirring, add orthophosphoric acid dropwise to the buffer solution until the pH meter reads 3.0.[14]
-
(Optional) Add TEA: If using a tail-suppressing agent, add TEA to the buffer at a concentration of 0.2%.[9]
-
Mix Mobile Phase: Combine the prepared buffer with acetonitrile in the desired ratio (e.g., 40:60 v/v Buffer:ACN).[14]
-
Degas: Degas the final mobile phase mixture using vacuum filtration or sonication for at least 10 minutes to remove dissolved gases.[13]
3. Standard and Sample Solution Preparation
-
Standard Stock Solution (e.g., 330 µg/mL): Accurately weigh about 33 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[9][14]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 5-25 µg/mL).[13]
-
Sample Preparation (from tablets):
-
Weigh and finely powder 20 tablets to determine the average tablet weight.
-
Take a quantity of powder equivalent to a known amount of Dosulepin HCl and transfer it to a volumetric flask.
-
Add mobile phase to about 70% of the flask volume, sonicate for 10-15 minutes to ensure complete dissolution, then dilute to the mark.[9]
-
Filter the solution through a 0.45 µm syringe filter to remove excipients before injection.[9]
-
4. HPLC Instrument Setup
-
Column: Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent[14]
-
Mobile Phase: Acetonitrile : pH 3.0 Phosphate Buffer (60:40 v/v)[14]
-
Flow Rate: 1.0 mL/min[14]
-
Injection Volume: 10-20 µL
-
Detector Wavelength: 285 nm[14]
-
Column Oven Temperature: 30 °C
-
Run Time: Sufficiently long to elute the peak of interest (e.g., 12 minutes).[14]
5. System Suitability and Analysis
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform at least five replicate injections of a working standard solution.
-
Check the system suitability parameters: the %RSD for peak area should be <2.0%, and the tailing factor for the Dosulepin peak should be <1.5.
-
Once system suitability is established, inject the blank, standards, and sample solutions.
-
Construct a calibration curve by plotting peak area against concentration for the standards and determine the concentration of Dosulepin in the sample.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing issues in HPLC.
Caption: Workflow for troubleshooting peak tailing in HPLC analysis.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. labcompare.com [labcompare.com]
- 8. chromtech.com [chromtech.com]
- 9. tpcj.org [tpcj.org]
- 10. uhplcs.com [uhplcs.com]
- 11. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 12. support.waters.com [support.waters.com]
- 13. iajps.com [iajps.com]
- 14. journals.innovareacademics.in [journals.innovareacademics.in]
- 15. Development and Validation of New Analytical Method for the Determination of [ijaresm.com]
Optimizing mobile phase for Dosulepin hydrochloride and metabolite separation
This guide provides troubleshooting advice and frequently asked questions (FAQs) for optimizing the reversed-phase high-performance liquid chromatography (RP-HPLC) separation of Dosulepin hydrochloride and its primary metabolites, Northiaden and Dosulepin S-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the key metabolites of Dosulepin I should be trying to separate?
Dosulepin undergoes extensive metabolism in the liver. The main metabolites you should aim to separate from the parent drug are the N-demethylated derivative, Northiaden (also known as desmethyldosulepin), and Dosulepin S-oxide.[1] The metabolic pathways primarily involve N-demethylation and S-oxidation.[1]
Q2: What is a good starting point for mobile phase composition in an RP-HPLC method for Dosulepin?
A common starting point for separating basic compounds like Dosulepin on a C18 or C8 column is a mixture of acetonitrile or methanol with an acidic aqueous buffer.[2][3] A mobile phase containing acetonitrile and a phosphate buffer with the pH adjusted to be acidic (e.g., pH 2.5-3.0) is frequently effective.[4][2][5] This low pH ensures that the basic analytes are protonated and helps to suppress the ionization of residual silanol groups on the silica-based stationary phase, which minimizes peak tailing.[6][7]
Q3: How does mobile phase pH affect the retention and peak shape of Dosulepin and its metabolites?
As Dosulepin and its metabolites are basic compounds, the pH of the mobile phase is a critical parameter for controlling retention and selectivity.[7][8]
-
Low pH (e.g., pH 2-4): At a pH well below the pKa of the analytes, they will be fully ionized (protonated). This can sometimes lead to shorter retention times as the ionized form is more polar.[7] However, low pH is crucial for suppressing silanol interactions, leading to sharper, more symmetrical peaks.[6]
-
Intermediate pH (e.g., pH 5-7): Operating near the pKa of the analytes is generally not recommended. Small shifts in mobile phase pH can cause large, unpredictable changes in retention time, leading to a non-robust method.[8][9]
-
High pH (e.g., pH > 8): At a pH above the pKa, the basic compounds will be in their neutral, un-ionized form. This makes them less polar and significantly increases their retention on a reversed-phase column.[7] While this can be a valid strategy, it requires a pH-stable HPLC column, as traditional silica-based columns can degrade at high pH.
For robust retention, it is recommended to operate at a mobile phase pH that is at least 1.5-2 pH units away from the analyte's pKa.[8][9]
Methodology & Data
Experimental Protocols
Below are examples of published HPLC methods for Dosulepin analysis. While these methods may not include the specific metabolites, the conditions provide a validated starting point for method development.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm)[2][5] | Phenomenex Luna C18 (150 x 4.6 mm, 5 µm)[10] | Shodex C18 (250 x 4.6 mm, 5µm)[3] |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (60:40 v/v)[2][5] | Acetonitrile : Disodium Hydrogen Phosphate (pH 3.0) (70:30 v/v)[10] | Methanol : 0.05 M Phosphate Buffer (pH 2.6) (65:35 v/v)[3] |
| Flow Rate | 1.0 mL/min[2][5] | 1.0 mL/min[10] | 1.0 mL/min[3] |
| Detection (UV) | 285 nm[2][5] | 212 nm[10] | 231 nm[3] |
| Retention Time | 7.99 min[2][5] | 3.015 min[10] | 6.78 min[3] |
Troubleshooting Guide
Workflow for Mobile Phase Optimization
A systematic approach is key to efficient method development. The following workflow illustrates the logical steps for optimizing the separation of Dosulepin and its metabolites.
Problem: Poor resolution between Dosulepin and a metabolite.
Poor resolution means the peaks are not sufficiently separated, making accurate quantification difficult.
-
Possible Cause 1: Inappropriate Mobile Phase Strength (% Organic). If retention times are too short, there is not enough interaction with the stationary phase for a good separation.
-
Solution: Decrease the percentage of the organic solvent (acetonitrile or methanol) in the mobile phase. This will increase the retention times of all analytes and may improve resolution.[11]
-
-
Possible Cause 2: Suboptimal pH. The selectivity, or the relative spacing of the peaks, can be highly dependent on pH for ionizable compounds.[7]
-
Solution: Make small, systematic adjustments to the mobile phase pH (e.g., change from 3.0 to 2.8 or 3.2). This can alter the ionization state of the analytes differently, changing their relative retention and improving resolution.
-
-
Possible Cause 3: Incorrect Organic Modifier. Acetonitrile and methanol offer different selectivities.
-
Solution: If using acetonitrile, try substituting it with methanol (or vice-versa). You can also try ternary mixtures of water, acetonitrile, and methanol to fine-tune selectivity.
-
Problem: Peak Tailing for Dosulepin or its metabolites.
Peak tailing, where the back half of the peak is wider than the front, is a common issue with basic compounds.
-
Possible Cause 1: Secondary Interactions with Silanols. Residual silanol groups on the silica surface of the column can have a negative charge and interact ionically with the protonated basic analytes, causing tailing.[6]
-
Solution 1: Ensure the mobile phase pH is sufficiently low (e.g., < 3.5) to keep the silanol groups in their neutral, non-ionized state.[6]
-
Solution 2: Add a basic competitor or "tailing suppressor" like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1-0.2%).[12] TEA will preferentially interact with the active silanol sites, preventing the analytes from doing so.
-
-
Possible Cause 2: Column Overload. Injecting too much sample can lead to distorted, tailing peaks.
-
Solution: Dilute the sample and inject a smaller mass onto the column.
-
-
Possible Cause 3: Column Contamination or Degradation. Buildup of contaminants at the column inlet or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the column.
-
Troubleshooting Flowchart: Poor Peak Resolution
This diagram provides a step-by-step decision-making process for addressing poor peak resolution.
Problem: Retention times are drifting or are not reproducible.
Unstable retention times can compromise the reliability of your analytical method.
-
Possible Cause 1: Inadequate Column Equilibration. The column was not given enough time to equilibrate with the new mobile phase conditions before starting the analysis.
-
Solution: Always flush the column with at least 10-20 column volumes of the mobile phase before the first injection and between any changes in mobile phase composition.
-
-
Possible Cause 2: Mobile Phase Preparation Issues. The mobile phase was prepared inconsistently between runs, or it is evaporating over time, changing the organic-to-aqueous ratio.
-
Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent evaporation. If using an online mixer, ensure the pump's proportioning valves are working correctly.[13]
-
-
Possible Cause 3: Temperature Fluctuations. The column temperature is not controlled, and ambient lab temperature is changing.
-
Solution: Use a column oven to maintain a constant, stable temperature throughout the analytical run.[13]
-
-
Possible Cause 4: Leaks in the HPLC System. A small leak in a fitting can cause pressure fluctuations and lead to drifting retention times.
-
Solution: Inspect all fittings for signs of leaks, such as salt buildup from buffers. Tighten or replace fittings as necessary.[13]
-
References
- 1. Dosulepin | C19H21NS | CID 5284550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijcpa.in [ijcpa.in]
- 4. ijrpr.com [ijrpr.com]
- 5. journals.innovareacademics.in [journals.innovareacademics.in]
- 6. hplc.eu [hplc.eu]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of New Analytical Method for the Determination of [ijaresm.com]
- 11. iajps.com [iajps.com]
- 12. tpcj.org [tpcj.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Improving extraction recovery of Dosulepin hydrochloride from biological matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of dosulepin hydrochloride from biological matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, offering potential causes and solutions to improve recovery and analytical outcomes.
| Issue | Potential Cause | Recommended Solution |
| Low or No Recovery | Incorrect pH of the sample: Dosulepin is a basic compound, and its extraction efficiency is highly pH-dependent. If the sample pH is too low, dosulepin will be ionized and remain in the aqueous phase. | Adjust the sample pH to a basic range (typically pH 9-11) before extraction to ensure dosulepin is in its non-ionized, more organic-soluble form. Use a suitable buffer to maintain the pH during extraction. |
| Inappropriate solvent selection (LLE): The organic solvent used may not have the optimal polarity to efficiently extract dosulepin. | For Liquid-Liquid Extraction (LLE), consider using a non-polar solvent mixture. A common and effective choice is a mixture of heptane and isoamyl alcohol (e.g., 99:1 v/v), which has been shown to yield high recovery.[1] Other solvents like hexane or methyl tert-butyl ether can also be tested. | |
| Inefficient elution from SPE sorbent: The elution solvent may not be strong enough to desorb dosulepin from the Solid-Phase Extraction (SPE) sorbent. | For SPE, ensure the elution solvent is sufficiently strong. A common strategy is to use an acidified or ammoniated organic solvent. For example, after washing the cartridge, elute with a mixture of methanol or acetonitrile containing a small percentage of formic acid or ammonium hydroxide. | |
| Strong protein binding: A significant fraction of dosulepin in plasma is bound to proteins. If the proteins are not sufficiently disrupted, the bound drug will not be available for extraction. | Pretreat the plasma sample to denature and precipitate proteins. This can be achieved by adding a precipitating agent like acetonitrile, methanol, or trichloroacetic acid, followed by centrifugation to remove the precipitated proteins. | |
| High Variability in Recovery | Inconsistent pH adjustment: Small variations in pH between samples can lead to significant differences in extraction efficiency. | Use a calibrated pH meter and ensure thorough mixing when adjusting the pH of each sample. Prepare fresh buffer solutions regularly. |
| Emulsion formation (LLE): The formation of an emulsion layer between the aqueous and organic phases can trap the analyte and make phase separation difficult, leading to variable recovery. | To break emulsions, try adding a small amount of a more polar organic solvent (e.g., isopropanol), adding a salt (e.g., sodium chloride) to the aqueous phase, or centrifuging the sample at a higher speed or for a longer duration. | |
| Inconsistent SPE technique: Variations in loading speed, washing, or elution can affect the recovery and reproducibility of SPE. | Follow a standardized and consistent protocol for all SPE steps. Ensure a slow and steady flow rate during sample loading to allow for adequate interaction between the analyte and the sorbent. | |
| Matrix Effects in LC-MS/MS Analysis | Co-elution of endogenous matrix components: Lipids, phospholipids, and other matrix components can co-elute with dosulepin and suppress or enhance its ionization in the mass spectrometer. | Optimize the clean-up step of your extraction protocol. For LLE, a back-extraction step can be included. For SPE, use a more selective sorbent or add an interference-eluting wash step to the protocol. Consider using a phospholipid removal plate or column. |
| Sample concentration too high: Injecting a highly concentrated extract can lead to ion suppression. | Dilute the final extract before injection into the LC-MS/MS system. This can help to reduce the concentration of co-eluting matrix components. | |
| Analyte Degradation | Instability in the biological matrix: Dosulepin may degrade in the biological sample due to enzymatic activity or improper storage conditions. | Store biological samples (plasma, urine) at -20°C or preferably -80°C as soon as possible after collection. Avoid repeated freeze-thaw cycles. |
| Degradation during extraction: Exposure to harsh pH conditions or high temperatures during sample processing can lead to the degradation of dosulepin. | Perform extraction steps at room temperature or on ice where possible. Minimize the time the sample is exposed to strong acids or bases. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for extracting this compound from plasma?
A1: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly used. LLE with a solvent mixture like heptane-isoamyl alcohol is a traditional and often effective method.[1] SPE, using reversed-phase (C8 or C18) or mixed-mode cation exchange cartridges, can offer cleaner extracts and higher throughput.
Q2: What is the optimal pH for extracting dosulepin?
A2: As a basic drug, dosulepin extraction is most efficient under basic conditions. A pH between 9 and 11 is generally recommended to ensure the molecule is in its neutral, non-ionized form, which has greater solubility in organic solvents.
Q3: How can I minimize matrix effects when analyzing dosulepin in plasma by LC-MS/MS?
A3: To minimize matrix effects, a thorough sample clean-up is crucial. This can be achieved by using a selective SPE protocol with appropriate wash steps to remove interfering substances like phospholipids. Alternatively, a two-step LLE (extraction and back-extraction) can be effective. Diluting the final extract before injection can also help mitigate ion suppression.
Q4: What are the best storage conditions for plasma and urine samples containing dosulepin?
A4: To ensure the stability of dosulepin, biological samples should be stored frozen, preferably at -80°C, immediately after collection and centrifugation. If -80°C is not available, -20°C is an acceptable alternative for short-term storage. It is important to minimize the number of freeze-thaw cycles the samples undergo.
Q5: My recovery of dosulepin from urine is consistently low. What could be the reason?
A5: Low recovery from urine can be due to several factors. Firstly, ensure the pH of the urine is adjusted to the basic range (pH 9-11) before extraction. Urine pH can be variable, so this is a critical step. Secondly, urine can contain high concentrations of salts and other polar compounds that may interfere with the extraction. A robust SPE method with a wash step using a weak organic solvent can help remove these interferences before eluting the dosulepin.
Quantitative Data on Extraction Recovery
The following table summarizes reported recovery rates for dosulepin from biological matrices using different extraction techniques.
| Biological Matrix | Extraction Method | Solvent/Sorbent | Recovery (%) | Reference |
| Plasma | Liquid-Liquid Extraction (LLE) | Heptane-isoamyl alcohol (99:1) | >90 | [1] |
| Whole Blood | Liquid-Liquid Microextraction (LLME) | 1-butyl-3-methylimidazolium hexafluorophosphate | 53.11–132.98 | |
| Plasma | Solid-Phase Extraction (SPE) | Not specified | 78.0 - 82.9 |
Experimental Protocols
Liquid-Liquid Extraction (LLE) of Dosulepin from Plasma
This protocol is a general guideline based on common LLE procedures for basic drugs.
Materials:
-
Plasma sample
-
Heptane
-
Isoamyl alcohol
-
Ammonium hydroxide solution (or other suitable base)
-
Centrifuge
-
Vortex mixer
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
To 1 mL of plasma in a centrifuge tube, add a suitable internal standard.
-
Add ammonium hydroxide solution to adjust the pH to approximately 10. Vortex for 30 seconds.
-
Add 5 mL of heptane:isoamyl alcohol (99:1 v/v) extraction solvent.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the reconstitution solvent.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
Solid-Phase Extraction (SPE) of Dosulepin from Urine
This protocol is a general guideline for SPE of basic drugs from urine using a mixed-mode cation exchange sorbent.
Materials:
-
Urine sample
-
Mixed-mode cation exchange SPE cartridge
-
Methanol
-
Deionized water
-
Ammonium hydroxide
-
Elution solvent (e.g., 5% ammonium hydroxide in methanol)
-
SPE manifold
-
Centrifuge
-
Vortex mixer
-
Evaporation system
-
Reconstitution solvent
Procedure:
-
Centrifuge the urine sample at 4000 rpm for 10 minutes to remove particulate matter.
-
To 1 mL of the supernatant, add an internal standard and vortex.
-
Condition the SPE cartridge: Pass 3 mL of methanol through the cartridge, followed by 3 mL of deionized water. Do not let the cartridge dry out.
-
Load the sample: Load the pre-treated urine sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Wash the cartridge:
-
Wash with 3 mL of deionized water to remove salts.
-
Wash with 3 mL of methanol to remove less polar interferences.
-
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute the analyte: Elute the dosulepin from the cartridge with 2 mL of the elution solvent into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the reconstitution solvent.
-
Vortex and transfer to an autosampler vial for analysis.
Visualizations
Caption: Liquid-Liquid Extraction (LLE) Workflow for Dosulepin.
Caption: Solid-Phase Extraction (SPE) Workflow for Dosulepin.
References
Minimizing ion suppression effects in LC-MS analysis of Dosulepin hydrochloride
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Dosulepin hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for Dosulepin analysis?
A1: Ion suppression is a type of matrix effect where components in the sample (e.g., from plasma, urine, or tissue) co-elute with the analyte of interest (Dosulepin) and interfere with its ionization in the mass spectrometer's source.[1] This interference reduces the ionization efficiency of Dosulepin, leading to a weaker signal.[2] The consequence is compromised analytical performance, including poor sensitivity, inaccuracy, and reduced precision in quantitative results.[3] Since tandem mass spectrometry (MS/MS) methods are just as susceptible to this phenomenon as single MS techniques, it is a critical parameter to control.[3][4]
Q2: How can I identify if ion suppression is affecting my Dosulepin assay?
A2: The most common method to identify ion suppression is through a post-column infusion experiment.[5] This involves continuously infusing a standard solution of Dosulepin into the LC eluent after the analytical column but before the MS source to create a stable baseline signal.[5] A blank matrix sample (e.g., plasma without Dosulepin) is then injected onto the column. Any dip or decrease in the stable baseline signal indicates that components eluting from the matrix at that specific retention time are causing ion suppression.[4]
Q3: What are the primary strategies to minimize ion suppression?
A3: There are three main strategies to combat ion suppression, which can be used alone or in combination:[3]
-
Optimize Sample Preparation: Improve the cleanup procedure to remove interfering matrix components before injection. This is often the most effective approach.[3][6]
-
Modify Chromatographic Conditions: Adjust the LC method to chromatographically separate Dosulepin from the interfering components.[1]
-
Adjust MS Parameters and Method: In some cases, changing ionization source settings or the ionization mode can help, though this is highly analyte-dependent.[2][3]
Q4: Which sample preparation method is most effective for reducing matrix effects for Dosulepin in biological samples?
A4: The choice of sample preparation is critical. While simple protein precipitation (PPT) is fast, it is often inefficient at removing phospholipids, a major source of ion suppression in plasma and serum samples.[7][8] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at producing cleaner extracts.[5][6] For Dosulepin and other tricyclic antidepressants, both LLE with solvents like 1-chlorobutane[9] and cation-exchange SPE have been used successfully to achieve good recovery and reduce matrix effects.[10]
Q5: Can I eliminate ion suppression just by changing my LC conditions?
A5: Modifying your chromatography can significantly reduce or eliminate ion suppression if the issue is caused by co-eluting interferences.[4] By achieving better separation between Dosulepin and the suppressive matrix components, the effect can be avoided.[1] Strategies include:
-
Adjusting the gradient: A slower, shallower gradient can improve resolution.
-
Changing the mobile phase: Modifying pH or organic solvent composition can alter selectivity.
-
Using a different column: A column with a different stationary phase (e.g., Biphenyl instead of C18) can provide alternative selectivity for separating Dosulepin from matrix components.[11]
-
Employing UHPLC: Ultra-high performance liquid chromatography (UPLC) systems use smaller particles, providing higher resolution and better separation of analytes from endogenous material.[12]
Q6: Are there any MS-specific settings I can adjust to mitigate ion suppression?
A6: While sample prep and chromatography are the primary solutions, some MS parameters can be investigated:
-
Ionization Source: Electrospray ionization (ESI) is more prone to ion suppression than atmospheric pressure chemical ionization (APCI).[2] If your analyte is amenable to APCI, this switch could be beneficial.
-
Ionization Polarity: Fewer compounds ionize in negative mode compared to positive mode. If Dosulepin can be ionized in negative mode, switching may remove the competing, ion-suppressing compounds from the analysis.[2]
-
Flow Rate: Reducing the flow rate into the ESI source (e.g., to nano-flow rates) can sometimes make the ionization process more robust and tolerant to non-volatile components, thereby reducing suppression.[3]
Data & Protocols
Comparison of Sample Preparation Techniques
The effectiveness of a sample preparation technique is directly related to its ability to remove endogenous matrix components, such as phospholipids, which are known to cause significant ion suppression.[7]
| Sample Preparation Method | General Principle | Relative Cleanliness | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile) is added to denature and precipitate proteins.[8] | Low | Fast, simple, inexpensive, and universal.[8] | Does not effectively remove many other matrix components like phospholipids, leading to significant potential for ion suppression.[7][8] |
| Liquid-Liquid Extraction (LLE) | Partitions the analyte between the aqueous sample and an immiscible organic solvent based on polarity and pH.[6] | Medium to High | Can provide clean extracts and analyte enrichment.[8] A validated method for Dosulepin uses LLE.[9] | Can be labor-intensive, may form emulsions, and requires volatile organic solvents.[5] |
| Solid-Phase Extraction (SPE) | Uses a solid sorbent to retain the analyte while matrix components are washed away, or vice-versa (pass-through).[5] | High | Highly selective, provides very clean extracts, compatible with automation. Cation-exchange SPE is effective for basic drugs like Dosulepin.[8][10] | Method development can be more complex and costly than PPT or LLE.[8] |
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Dosulepin in Plasma (Based on the validated method by Ramirez Fernandez et al., 2012)[9]
-
Sample Preparation: To 100 µL of plasma sample, add the internal standard.
-
Extraction: Add 1-chlorobutane as the extraction solvent.
-
Mixing: Vortex the mixture to ensure thorough partitioning of Dosulepin into the organic layer.
-
Centrifugation: Centrifuge to separate the aqueous and organic layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for injection into the LC-MS system.
Protocol 2: General Solid-Phase Extraction (SPE) for Basic Drugs like Dosulepin
-
Conditioning: Condition a cation-exchange SPE cartridge with methanol followed by water/buffer to activate the sorbent.
-
Sample Loading: Load the pre-treated sample (e.g., plasma diluted with a weak acidic buffer to ensure Dosulepin is charged) onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent or buffer to remove neutral and acidic interferences. The positively charged Dosulepin will be retained on the sorbent.
-
Elution: Elute Dosulepin from the cartridge using a solvent mixture containing a base (e.g., ammonium hydroxide in methanol) to neutralize the analyte, releasing it from the sorbent.
-
Evaporation & Reconstitution: Evaporate the eluate and reconstitute in the mobile phase for analysis.
Visual Guides
Workflow for Minimizing Ion Suppression
The following diagram outlines a systematic workflow for developing an LC-MS method for Dosulepin, with key decision points for mitigating ion suppression.
Caption: Workflow for LC-MS method development with ion suppression checks.
Troubleshooting Decision Tree
Use this decision tree to diagnose and address ion suppression issues when they arise during your analysis.
Caption: Decision tree for troubleshooting ion suppression in LC-MS.
References
- 1. longdom.org [longdom.org]
- 2. providiongroup.com [providiongroup.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Quantitative method validation for the analysis of 27 antidepressants and metabolites in plasma with ultraperformance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. phenomenex.com [phenomenex.com]
- 12. waters.com [waters.com]
Technical Support Center: Addressing Solubility of Dosulepin Hydrochloride in Aqueous Buffers
Welcome to the technical support center for Dosulepin hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential solubility challenges encountered during experimentation. While this compound is classified as freely soluble in water, this guide addresses common issues that may lead to perceived insolubility in aqueous buffer systems.
Troubleshooting Guide & FAQs
This section provides answers to specific questions you may have regarding the solubility of this compound in your experiments.
Q1: I'm observing precipitation when dissolving this compound in my aqueous buffer. I thought it was freely soluble in water. What could be the issue?
A1: While this compound is indeed freely soluble in water, several factors related to the composition of your aqueous buffer can lead to precipitation. The most common reasons include:
-
pH of the Buffer: Dosulepin is a weak base with a predicted pKa of 9.76.[1][2] In solutions where the pH approaches this pKa, the equilibrium will shift towards the un-ionized, free base form of Dosulepin. This free base is significantly less soluble in water than the hydrochloride salt and can precipitate out of solution.
-
Buffer Species Interaction: Certain buffer salts can interact with this compound, leading to the formation of a less soluble salt. For instance, phosphate buffers have been known to cause precipitation with some hydrochloride salts of basic drugs.
-
Common Ion Effect: If your buffer contains a high concentration of chloride ions, it can decrease the solubility of this compound due to the common ion effect.[3][4] This shifts the dissolution equilibrium towards the solid, undissolved state.
-
Ionic Strength of the Buffer: High concentrations of salts in your buffer can alter the activity of the solvent and the solute, potentially reducing the solubility of this compound.
Q2: At what pH should I expect Dosulepin to be most soluble?
A2: As a salt of a weak base, this compound will be most soluble in acidic conditions (lower pH). In an acidic environment, the equilibrium favors the protonated, ionized form of the molecule, which is highly water-soluble. As the pH of the solution increases and approaches the pKa of Dosulepin (9.76), the concentration of the less soluble free base will increase, and the overall solubility will decrease. A 1% w/v solution of this compound in water typically has a pH between 4.2 and 5.2.
Q3: I am using a phosphate buffer and observing precipitation. What are my options?
A3: If you suspect an interaction with your phosphate buffer, consider the following troubleshooting steps:
-
Lower the pH: If your experimental conditions allow, lowering the pH of the phosphate buffer will increase the proportion of the highly soluble ionized form of Dosulepin.
-
Change the Buffer System: If adjusting the pH is not feasible, consider switching to a different buffer system. Buffers like citrate or acetate are often good alternatives. However, it is always recommended to perform a small-scale compatibility test with the new buffer before proceeding with your main experiment.
-
Reduce Buffer Concentration: A lower concentration of the phosphate buffer may reduce the likelihood of precipitation.
Q4: Can I use co-solvents to improve the solubility of this compound in my buffer?
A4: Yes, if you are still facing solubility challenges, particularly at a higher pH, the use of co-solvents can be an effective strategy. Common water-miscible organic solvents that can be used include:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol (PEG)
It is crucial to start with a small percentage of the co-solvent and gradually increase it until the desired solubility is achieved, as high concentrations of organic solvents may interfere with your experimental system. Always ensure the chosen co-solvent is compatible with your downstream applications.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below for your reference.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₂ClNS | [2][5] |
| Molecular Weight | 331.9 g/mol | [5] |
| Appearance | White or faintly yellow, crystalline powder | |
| Water Solubility | Freely soluble (up to 500 mg/mL has been reported) | |
| pKa (predicted) | 9.76 | [1][2] |
| pH of 1% w/v solution in water | 4.2 - 5.2 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound in an Aqueous Buffer
This protocol outlines a general procedure for preparing a stock solution of this compound and provides troubleshooting steps.
Materials:
-
This compound powder
-
Selected aqueous buffer (e.g., citrate buffer, pH 5.0)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Buffer Preparation: Prepare the desired aqueous buffer at the target pH. Ensure the pH is accurately measured using a calibrated pH meter.
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Initial Dissolution: Add a small amount of the buffer to the volumetric flask containing the this compound powder.
-
Mixing: Gently swirl the flask or use a magnetic stirrer at a low speed to facilitate dissolution.
-
Volume Adjustment: Once the powder is fully dissolved, add the buffer to the final volume mark on the volumetric flask.
-
Final Mixing: Invert the flask several times to ensure a homogenous solution.
-
pH Verification (Optional but Recommended): Measure the final pH of the stock solution to ensure it has not significantly changed.
Troubleshooting:
-
If precipitation occurs:
-
Check the pH of the buffer. If it is too high, consider preparing a new buffer at a lower pH.
-
If the pH is appropriate, try gentle warming (do not exceed 40°C) of the solution while stirring.
-
If precipitation persists, consider preparing the stock solution in deionized water first and then diluting it with the buffer. This may help to avoid high local concentrations that can lead to precipitation.
-
As a last resort, consider the addition of a co-solvent as described in the FAQs.
-
Visual Guidance
Decision Tree for Troubleshooting this compound Solubility Issues
The following diagram illustrates a logical workflow for addressing perceived solubility problems with this compound in aqueous buffers.
Caption: A flowchart to guide researchers in resolving apparent solubility issues with this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Solubility-pH profile of desipramine hydrochloride in saline phosphate buffer: Enhanced solubility due to drug-buffer aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dosulepin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Preventing degradation of Dosulepin hydrochloride during sample preparation
Welcome to the technical support center for Dosulepin hydrochloride analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of this compound during sample preparation and analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound samples.
Issue 1: Loss of this compound peak area or inconsistent results in HPLC analysis.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| pH-dependent degradation: this compound is susceptible to degradation in alkaline conditions. | Ensure the pH of all solutions, including the sample matrix and mobile phase, is maintained in the acidic range, ideally around pH 3.[1] | Consistent and reproducible peak areas for this compound. |
| Oxidative degradation: Exposure to oxidizing agents can lead to the formation of Dosulepin S-oxide. | De-gas all solvents and mobile phases. Avoid using solvents that may contain peroxides. If oxidative degradation is suspected, prepare samples fresh and analyze them promptly. Consider adding an antioxidant, such as ascorbic acid, to the sample diluent, but validate for potential interference. | Reduced or eliminated peak corresponding to Dosulepin S-oxide and a more accurate quantification of the parent drug. |
| Adsorption to surfaces: As a tricyclic antidepressant, Dosulepin can adsorb to glass and plastic surfaces, especially at low concentrations. | Use silanized glassware or polypropylene vials. The addition of a small amount of an organic amine, like diethylamine (0.05%), to the extraction solvent before evaporation can prevent adsorption losses. | Improved recovery and more accurate quantification of this compound, particularly for low-concentration samples. |
| Thermal degradation: Although relatively stable at ambient temperatures, prolonged exposure to high temperatures during sample processing (e.g., evaporation) can cause degradation. | Use a gentle stream of nitrogen for solvent evaporation at a controlled temperature (e.g., not exceeding 40°C). Avoid unnecessarily long exposure to heat. | Minimized formation of thermal degradants and preservation of the parent compound. |
Issue 2: Appearance of unknown peaks in the chromatogram.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Photodegradation: Exposure to UV light can induce degradation of this compound. | Protect samples from light at all stages of preparation and analysis by using amber vials and covering sample trays. | Minimized appearance of photolytic degradation products in the chromatogram. |
| Formation of degradation products: The unknown peaks may correspond to known degradation products such as Northiaden (desmethyldosulepin) or Dosulepin S-oxide. | Analyze reference standards of the potential degradation products to confirm their identity by comparing retention times. Utilize a stability-indicating HPLC method capable of resolving the parent drug from its degradants. | Identification of the unknown peaks and confirmation of the degradation pathway. |
| Matrix effects: Components of the sample matrix (e.g., plasma, urine) may interfere with the analysis. | Optimize the sample extraction procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can provide cleaner extracts than simple protein precipitation. | A cleaner chromatogram with fewer interfering peaks, allowing for more accurate integration of the analyte peak. |
Frequently Asked Questions (FAQs)
Q1: What are the main degradation products of this compound?
A1: The primary degradation products of this compound are formed through N-demethylation and S-oxidation.[2] The main metabolites and degradation products are Northiaden (desmethyldosulepin) and Dosulepin S-oxide.[2]
Q2: What is the optimal pH for storing and analyzing this compound samples?
A2: To minimize degradation, especially through hydrolysis, it is recommended to maintain the pH of all solutions in the acidic range. A pH of 3 has been shown to be suitable for HPLC analysis.[1]
Q3: How can I prevent the adsorption of this compound to labware?
A3: Adsorption can be a significant issue for tricyclic antidepressants. To mitigate this, use silanized glass vials or polypropylene tubes. Adding a small percentage of diethylamine (e.g., 0.05%) to your organic solvent during extraction can also effectively prevent adsorption to surfaces.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is susceptible to photodegradation. It is crucial to protect samples from light by using amber vials and minimizing exposure to direct sunlight or fluorescent lighting during all stages of sample handling and analysis.
Q5: What are the recommended storage conditions for this compound stock solutions and samples?
A5: Stock solutions should be stored at 2-8°C and protected from light. For short-term storage, prepared samples should be kept in an autosampler at a controlled cool temperature (e.g., 4°C). For long-term storage of biological samples containing Dosulepin, freezing at -20°C or below is recommended.
Quantitative Data on Degradation
The following table summarizes the extent of this compound degradation under various stress conditions as reported in forced degradation studies.
| Stress Condition | Description | % Degradation of Dosulepin HCl | Reference |
| Acid Hydrolysis | 0.1 M HCl at room temperature for 24 hours | 26.39% | [1] |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 24 hours | 22.59% | [1] |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | 28.56% | [1] |
| Thermal Degradation | 105°C for 6 hours | 32.48% | [1] |
| Photodegradation | Exposure to sunlight for 7 days | 36.40% | [1] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for the quantification of this compound and for monitoring its stability.
-
Chromatographic Conditions:
-
Reagent Preparation:
-
Phosphate Buffer (pH 3): Prepare a solution of potassium dihydrogen phosphate in water and adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase Preparation: Mix acetonitrile and the phosphate buffer in a 60:40 ratio. Degas the mobile phase by sonication or vacuum filtration before use.
-
-
Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution (from tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a specific dose of this compound and transfer it to a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm filter before injection.
-
Biological Samples (Plasma/Serum): Protein precipitation is a common method. Add a threefold volume of cold acetonitrile to the plasma or serum sample. Vortex for 1 minute and then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes. Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a known volume of mobile phase.
-
Visualizations
This compound Degradation Pathway
Caption: Major degradation pathways of this compound.
Experimental Workflow for Sample Analysis
References
Selecting the appropriate internal standard for Dosulepin hydrochloride quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate internal standard for the quantification of Dosulepin hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for the quantification of this compound using LC-MS/MS?
For the highest accuracy and reliability in LC-MS/MS analysis, a stable isotope-labeled (SIL) internal standard is the gold standard. d3-Dosulepin , a deuterated analog of the analyte, is the recommended choice.[1] SIL internal standards co-elute with the analyte and have nearly identical chemical and physical properties, which allows them to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to more precise and accurate quantification.[2][3][4]
Q2: Are there any suitable alternatives if a deuterated internal standard is not available?
Yes, if d3-Dosulepin is not accessible, a structural analog can be a viable alternative. An appropriate structural analog should have similar physicochemical properties, extraction recovery, and chromatographic behavior to Dosulepin. Given that Dosulepin is a tricyclic antidepressant and a thio analogue of amitriptyline, other compounds from the same class could be considered.[5][6] Potential candidates include:
-
Nortriptyline: Has been used as an internal standard for the related compound doxepin.
-
Desipramine: Has been employed as an internal standard for the simultaneous determination of doxepin and its metabolite.[7]
-
Amitriptyline: As Dosulepin is a thio analogue of amitriptyline, it shares significant structural similarity.[5]
It is crucial to validate the chosen structural analog thoroughly to ensure it does not suffer from differential matrix effects or ion suppression/enhancement compared to Dosulepin.[8][9]
Q3: Can I use a different internal standard for HPLC-UV analysis of this compound?
Yes. For HPLC-UV analysis, where mass spectrometry is not used for detection, a stable isotope-labeled internal standard is not necessary. The primary role of the internal standard in HPLC-UV is to correct for variations in injection volume and sample preparation. A suitable internal standard for HPLC-UV should be a compound that is:
-
Well-resolved from Dosulepin and other components in the sample matrix.
-
Chemically stable throughout the analytical procedure.
-
Structurally similar to Dosulepin to ensure similar extraction and chromatographic behavior.
Again, structural analogs like nortriptyline or other tricyclic antidepressants could be suitable candidates. The chosen internal standard should be validated for its performance in the specific HPLC-UV method.
Troubleshooting Guide
Issue 1: Poor reproducibility of results when using a structural analog as an internal standard in LC-MS/MS.
-
Possible Cause: Differential matrix effects between the analyte (Dosulepin) and the internal standard. The matrix can affect the ionization efficiency of the two compounds differently, leading to inconsistent peak area ratios.
-
Troubleshooting Steps:
-
Evaluate Matrix Effects: Perform a post-extraction addition experiment. Compare the peak area of the analyte and internal standard in a neat solution versus a solution spiked into an extracted blank matrix. A significant difference indicates the presence of matrix effects.
-
Optimize Chromatographic Separation: Improve the chromatographic method to separate the analyte and internal standard from interfering matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.
-
Optimize Sample Preparation: Employ a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Switch to a Stable Isotope-Labeled Internal Standard: If matrix effects cannot be mitigated, using d3-Dosulepin is the most effective solution as it will experience the same matrix effects as the analyte.[2]
-
Issue 2: The internal standard peak is not detected or has a very low intensity.
-
Possible Cause:
-
Incorrect concentration of the internal standard spiking solution.
-
Degradation of the internal standard during sample storage or preparation.
-
Poor extraction recovery of the internal standard.
-
Inappropriate mass spectrometry parameters for the internal standard.
-
-
Troubleshooting Steps:
-
Verify Concentration: Prepare a fresh internal standard spiking solution and re-analyze.
-
Assess Stability: Analyze a freshly prepared standard of the internal standard to ensure it has not degraded. If degradation is suspected, investigate the stability under different storage and sample processing conditions.
-
Evaluate Extraction Recovery: Compare the peak area of the internal standard in a pre-extraction spiked sample to a post-extraction spiked sample. Low recovery may necessitate a change in the extraction solvent or technique.
-
Optimize MS/MS Parameters: Infuse a solution of the internal standard directly into the mass spectrometer to optimize the precursor and product ion selection, as well as collision energy and other MS parameters.
-
Issue 3: The internal standard co-elutes with an interfering peak from the matrix.
-
Possible Cause: Insufficient chromatographic resolution.
-
Troubleshooting Steps:
-
Modify Chromatographic Conditions: Adjust the mobile phase gradient, flow rate, or column temperature to improve the separation between the internal standard and the interfering peak.
-
Change the Stationary Phase: If modifying the mobile phase is ineffective, consider using a column with a different chemistry (e.g., a different bonded phase or particle size).
-
Improve Sample Clean-up: Utilize a more selective sample preparation method to remove the interfering component before analysis.
-
Quantitative Data Summary
The following table summarizes typical validation parameters for the quantification of this compound. Please note that these values can vary depending on the specific analytical method and instrumentation used.
| Parameter | HPLC-UV Method[10][11][12][13] | LC-MS/MS Method (with d3-Dosulepin) |
| Linearity Range | 5 - 60 µg/mL | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.01 - 1.6 µg/mL | 0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 2.5 µg/mL | 0.5 - 1.0 ng/mL |
| Precision (%RSD) | < 2.0% | < 15% |
| Accuracy (%Recovery) | 98 - 102% | 85 - 115% |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of Dosulepin using d3-Dosulepin Internal Standard
This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.
-
Sample Preparation (Plasma):
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (d3-Dosulepin in methanol).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Dosulepin: m/z 296.1 → 107.1
-
d3-Dosulepin: m/z 299.1 → 110.1
-
-
Optimize collision energy and other source parameters for your specific instrument.
-
Protocol 2: HPLC-UV Quantification of Dosulepin using a Structural Analog Internal Standard
This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.
-
Sample Preparation (Tablets):
-
Weigh and crush 20 tablets to obtain a fine powder.
-
Accurately weigh a portion of the powder equivalent to one tablet and transfer to a volumetric flask.
-
Add a suitable diluent (e.g., methanol:water 50:50) and sonicate to dissolve.
-
Make up to volume with the diluent.
-
Filter an aliquot through a 0.45 µm filter.
-
To a known volume of the filtrate, add a fixed concentration of the internal standard (e.g., Nortriptyline).
-
-
Chromatographic Conditions:
Visualizations
References
- 1. lcms.cz [lcms.cz]
- 2. lcms.cz [lcms.cz]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of dosulepin and its metabolite: application of high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dosulepin | C19H21NS | CID 5284550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iajps.com [iajps.com]
- 11. ijcpa.in [ijcpa.in]
- 12. Development and Validation of New Analytical Method for the Determination of [ijaresm.com]
- 13. [PDF] Method Development and Validation for the Estimation of Dothiepin Hydrochloride by Using RP-HPLC in PURE and Tablet Dosage Form | Semantic Scholar [semanticscholar.org]
Overcoming matrix effects in the analysis of Dosulepin hydrochloride in plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the quantitative analysis of Dosulepin hydrochloride in plasma. Our goal is to help you overcome common challenges, particularly those related to matrix effects, to ensure the development of robust and reliable bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound in plasma?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the sample matrix.[1][2] In plasma analysis, these components can include phospholipids, salts, and metabolites.[3] For this compound, a tricyclic antidepressant, matrix effects can lead to ion suppression or enhancement, resulting in poor accuracy, imprecision, and unreliable quantification.[4][5] Phospholipids are a major contributor to matrix-induced ionization suppression as they often co-extract with the analyte and can foul the mass spectrometer's source.
Q2: I am observing significant ion suppression in my LC-MS/MS analysis of Dosulepin. What are the likely causes and how can I troubleshoot this?
A2: Ion suppression is a common challenge in the LC-MS/MS analysis of drugs in plasma.[5][6] The primary causes are often co-eluting matrix components, especially phospholipids, that compete with Dosulepin for ionization in the MS source.[3]
Troubleshooting Steps:
-
Review Sample Preparation: Your current sample preparation method may not be sufficiently removing interfering matrix components.[7] Consider more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of a simple protein precipitation.[3][8]
-
Chromatographic Separation: Optimize your HPLC or UHPLC method to achieve better separation between Dosulepin and the matrix components.[4] Modifying the gradient, mobile phase composition, or using a different column chemistry can be effective.
-
Choice of Ionization Source: Electrospray ionization (ESI) is highly susceptible to matrix effects.[6][7] If your instrument allows, consider switching to Atmospheric Pressure Chemical Ionization (APCI), which is generally less prone to ion suppression.[7]
-
Internal Standard Selection: Ensure you are using a suitable internal standard (IS), preferably a stable isotope-labeled version of Dosulepin. A good IS co-elutes with the analyte and experiences similar matrix effects, thereby compensating for signal variations.[4][9]
Q3: What are the recommended sample preparation techniques to minimize matrix effects for Dosulepin analysis?
A3: The choice of sample preparation is critical for minimizing matrix effects. Here are some commonly used and effective techniques:
-
Protein Precipitation (PPT): This is a simple and fast method but often results in "dirty" extracts with significant matrix components remaining.[3][7] It may be suitable for less sensitive assays or as a preliminary clean-up step.
-
Liquid-Liquid Extraction (LLE): LLE offers a better clean-up than PPT by partitioning Dosulepin into an organic solvent, leaving many polar matrix components in the aqueous phase.[3][10] Optimization of the solvent and pH is crucial for good recovery.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components and concentrating the analyte.[3][8][11] It provides cleaner extracts compared to PPT and LLE, leading to reduced matrix effects.
-
HybridSPE®-Phospholipid: This is a specialized technique that combines protein precipitation with the removal of phospholipids, which are major contributors to matrix effects in plasma samples.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Poor Peak Shape or Tailing | Column contamination or degradation. | - Wash the column with a strong solvent. - If the problem persists, replace the column. |
| Inappropriate mobile phase pH. | - Adjust the mobile phase pH to ensure Dosulepin is in a single ionic form. | |
| High Background Noise | Contaminated mobile phase or LC system. | - Prepare fresh mobile phase with high-purity solvents. - Flush the LC system thoroughly. |
| Dirty mass spectrometer source. | - Clean the MS source components according to the manufacturer's instructions. | |
| Inconsistent Results (Poor Precision) | Variability in sample preparation. | - Automate the sample preparation process if possible. - Ensure consistent timing and technique for manual procedures. |
| Unstable instrument performance. | - Perform system suitability tests before each run. - Check for leaks in the LC system. | |
| Low Analyte Recovery | Inefficient extraction. | - Optimize the extraction solvent and pH for LLE. - For SPE, evaluate different sorbents and elution solvents.[8] |
| Analyte degradation. | - Investigate the stability of Dosulepin under the extraction and storage conditions.[12] |
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Dosulepin Analysis
| Technique | Typical Recovery (%) | Matrix Effect (%) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | 60 - 120 | Simple, fast, and inexpensive. | High risk of significant matrix effects.[3][7] |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 80 - 110 | Good clean-up, removes polar interferences.[3][10] | Can be labor-intensive and require solvent optimization. |
| Solid-Phase Extraction (SPE) | 90 - 110 | 95 - 105 | Excellent clean-up, high analyte concentration.[8][11] | More complex and costly than PPT and LLE. |
| HybridSPE®-Phospholipid | > 90 | > 95 | Specifically targets and removes phospholipids. | Higher cost compared to traditional methods. |
Note: The values presented are typical ranges and can vary depending on the specific method and laboratory conditions.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Dosulepin in Plasma
This protocol provides a general workflow for extracting Dosulepin from plasma using SPE. Optimization will be required for specific applications.
Materials:
-
SPE cartridges (e.g., Oasis HLB)
-
Human plasma sample
-
Internal Standard (IS) solution (e.g., Dosulepin-d3)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ammonium hydroxide
-
SPE vacuum manifold
-
Centrifuge
-
Evaporator
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of IS solution and vortex.
-
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Dosulepin and the IS with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis of Dosulepin
Instrumentation:
-
HPLC or UHPLC system
-
Triple quadrupole mass spectrometer with an ESI or APCI source
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and then return to initial conditions.
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Dosulepin: Optimize for your specific instrument
-
Dosulepin-d3 (IS): Optimize for your specific instrument
-
-
Collision Energy and other parameters: Optimize for maximum signal intensity.
Visualizations
Caption: Experimental workflow for the analysis of Dosulepin in plasma.
Caption: Decision tree for troubleshooting matrix effects in Dosulepin analysis.
References
- 1. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. providiongroup.com [providiongroup.com]
- 7. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Quantitative method validation for the analysis of 27 antidepressants and metabolites in plasma with ultraperformance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Calibration curve linearity problems in Dosulepin hydrochloride assays
This technical support center provides troubleshooting guidance for common issues encountered during the quantitative analysis of Dosulepin hydrochloride, with a specific focus on calibration curve linearity problems.
Frequently Asked Questions (FAQs)
Q1: What is a typical linear range for a this compound HPLC-UV assay?
A1: The linear range for this compound in HPLC-UV assays can vary depending on the specific method parameters. Reported linear ranges include 5-25 µg/mL, 10-60 µg/mL, and 165-495 µg/mL.[1][2][3] It is crucial to determine the linear range as part of your method validation.
Q2: What is an acceptable correlation coefficient (R²) for a linear calibration curve in a this compound assay?
A2: A correlation coefficient (R²) greater than 0.998 is generally considered acceptable for demonstrating linearity in analytical methods for this compound.[1]
Q3: My calibration curve for Dosulepin is not linear at higher concentrations. What could be the cause?
A3: Non-linearity at higher concentrations is often due to detector saturation or column overload.[4][5] When the concentration of the analyte is too high, the detector response may no longer be proportional to the concentration. Similarly, overloading the column can lead to poor peak shape and a non-linear response.
Q4: My calibration curve is non-linear at the lower concentration end. What is a likely cause?
A4: Non-linearity at the lower end of the curve can be caused by the analyte adsorbing to active sites on the column or in the HPLC system.[6] This is more noticeable at low concentrations where a larger proportion of the analyte may be lost to adsorption.
Q5: Can I use a non-linear (e.g., quadratic) calibration curve for quantitation?
A5: While it is possible to use a non-linear calibration curve, such as a quadratic fit, it is important to have a sufficient number of calibration points to accurately define the curve.[6] However, it is crucial to understand the underlying cause of the non-linearity, as it may indicate a problem with the analytical method that could affect the accuracy of results for real samples.[6]
Troubleshooting Guide: Calibration Curve Linearity Problems
This guide addresses specific problems you might encounter with calibration curve linearity in your this compound assays.
Problem 1: The calibration curve is linear, but the correlation coefficient (R²) is below the acceptance criteria (e.g., < 0.998).
-
Potential Causes:
-
Inaccurate preparation of standard solutions.
-
Variability in injection volume.
-
Integration errors (inconsistent peak integration).
-
Insufficient number of calibration points.
-
-
Recommended Solutions:
-
Carefully prepare fresh standard solutions and consider using an independent stock solution for verification.
-
Ensure the autosampler is functioning correctly and perform a pickup volume test to check for consistency.[4]
-
Review the peak integration parameters to ensure consistent and accurate integration for all calibration standards.
-
Increase the number of calibration points, especially at the lower and upper ends of the desired range.
-
Problem 2: The calibration curve shows a negative deviation from linearity at high concentrations (flattens out).
-
Potential Causes:
-
Detector Saturation: The detector is reaching its response limit.[4]
-
Column Overload: The amount of analyte injected is exceeding the capacity of the column, leading to peak broadening and a non-proportional response.[4]
-
Solubility Issues: The analyte may be precipitating in the mobile phase at higher concentrations.
-
-
Recommended Solutions:
-
Lower the concentration of the upper calibration standards to stay within the detector's linear range.
-
Reduce the injection volume.[4]
-
If solubility is a concern, ensure the diluent for the standard solutions is compatible with the mobile phase and consider using a lower concentration stock solution.
-
Problem 3: The calibration curve shows a positive deviation from linearity at low concentrations (curves upwards).
-
Potential Causes:
-
Analyte Adsorption: Active sites in the column or system (e.g., frits, tubing) can adsorb the analyte, which has a more pronounced effect at lower concentrations.[6]
-
Matrix Effects (LC-MS/MS): In bioanalytical assays, components of the sample matrix can enhance the ionization of the analyte, leading to a disproportionately high response at low concentrations.[7]
-
-
Recommended Solutions:
-
Passivate the System: Make several injections of a high-concentration standard or a blank matrix sample to saturate the active sites before running the calibration curve.
-
Modify the Mobile Phase: Adding a competitor compound or adjusting the pH of the mobile phase can sometimes reduce adsorption.
-
For LC-MS/MS: Use an isotopically labeled internal standard to compensate for matrix effects. Improve the sample clean-up procedure to remove interfering matrix components.[7]
-
Experimental Protocols and Data
Example HPLC-UV Method for this compound
This is a generalized protocol based on common parameters found in the literature. It should be adapted and validated for your specific application.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1][3]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer pH 3.0) in a ratio such as 60:40 or 70:30 (v/v).[2][3]
-
Injection Volume: 10-20 µL.
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like methanol.[1]
-
Perform serial dilutions from the stock solution using the mobile phase as the diluent to prepare calibration standards at different concentrations.
-
Summary of Method Parameters for this compound Assays
| Parameter | HPLC Method 1 | HPLC Method 2 | HPLC Method 3 |
| Linearity Range | 5-25 µg/mL[1] | 165-495 µg/mL[2] | 10-60 µg/mL[3] |
| Correlation Coefficient (R²) | > 0.998[1] | 0.999[2] | Not specified |
| Limit of Detection (LOD) | 1.6 µg/mL[1] | 0.75 µg/mL[2] | Not specified |
| Limit of Quantitation (LOQ) | Not specified | 2.28 µg/mL[2] | Not specified |
Visual Troubleshooting Guides
References
- 1. iajps.com [iajps.com]
- 2. journals.innovareacademics.in [journals.innovareacademics.in]
- 3. Development and Validation of New Analytical Method for the Determination of [ijaresm.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. if calibration curve is not linear, can I still use it? - Chromatography Forum [chromforum.org]
- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of Dosulepin Hydrochloride and Amitriptyline in Rodent Models: Efficacy, Pharmacology, and Safety Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two tricyclic antidepressants, Dosulepin hydrochloride and Amitriptyline, based on their performance in rodent models. The following sections detail their efficacy in preclinical models of depression and pain, their receptor binding affinities, pharmacokinetic profiles, and observed side effects, supported by experimental data.
Efficacy in Rodent Models
The antidepressant and analgesic properties of Dosulepin and Amitriptyline have been evaluated in various rodent models. While both demonstrate efficacy, their potencies and behavioral effects can differ.
Antidepressant-like Activity: Forced Swim Test
The Forced Swim Test (FST) is a widely used rodent behavioral model to assess antidepressant efficacy. The test measures the immobility time of an animal when placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant-like effect.
Table 1: Antidepressant-like Efficacy in the Forced Swim Test (FST) in Rodents
| Compound | Species | Administration Route | Dose Range | Effect on Immobility Time | Reference |
| This compound | Mouse | Not Specified | Not Specified | Shortened | [1] |
| Amitriptyline | Mouse | Oral | 10 mg/kg (chronic) | Significantly decreased | [2] |
| Amitriptyline | Rat | Intraperitoneal | 15 mg/kg | No significant difference from control | [3] |
Note: Direct comparative studies with quantitative data (e.g., ED50) were not available in the reviewed literature.
Analgesic Activity: Hot Plate and Formalin Tests
The analgesic effects of these compounds are often assessed using the hot plate and formalin tests. The hot plate test measures the latency of a rodent to react to a heated surface, indicating its sensitivity to thermal pain. The formalin test involves injecting a dilute formalin solution into the paw, which induces a biphasic pain response (an early neurogenic phase and a later inflammatory phase), allowing for the assessment of different pain pathways.
Amitriptyline has demonstrated significant antinociceptive effects in the hot plate test in mice, with its efficacy being dose-dependent[4][5]. It has also been shown to reduce pain in the second phase of the formalin test, suggesting an effect on inflammatory pain[6]. Local injection of amitriptyline has been found to decrease pain in both phases of the formalin test.
Quantitative data for Dosulepin in these specific rodent pain models is less prevalent in the available literature, making a direct quantitative comparison challenging.
Table 2: Analgesic Efficacy in Rodent Pain Models
| Compound | Test | Species | Administration Route | Dose Range | Key Findings | Reference |
| This compound | - | - | - | - | Data not available in reviewed literature | - |
| Amitriptyline | Hot Plate Test | Mouse | Intraperitoneal | 10 mg/kg, 50 mg/kg | Significant antinociceptive activity | [4][5] |
| Amitriptyline | Formalin Test (Phase 2) | Rat | Not Specified | 10-100 nmol (local) | Dose-related reduction in flinching and licking/biting | [6] |
| Amitriptyline | Formalin Test (Phase 1 & 2) | Rat | Subcutaneous (local) | 50 and 100 µg | Decrease in pain in both phases |
Receptor Binding and Mechanism of Action
Both Dosulepin and Amitriptyline are tricyclic antidepressants that exert their effects by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NA). However, their affinities for various neurotransmitter receptors and transporters differ, which contributes to their distinct pharmacological and side effect profiles.
Dosulepin and its active metabolite, northiaden, are potent inhibitors of both 5-HT and NA reuptake. Amitriptyline also inhibits the reuptake of both neurotransmitters, with its metabolite nortriptyline showing a preference for NA reuptake inhibition[7]. Both parent compounds also act as antagonists at 5-HT2 receptors[7].
Table 3: Comparative Receptor and Transporter Binding Affinities (Ki, nM)
| Target | This compound | Amitriptyline | Reference |
| Serotonin Transporter (SERT) | Equiponent with NET | Similar to NET | [7] |
| Norepinephrine Transporter (NET) | Equiponent with SERT | Similar to SERT | [7] |
| Histamine H1 Receptor | Potent antagonist | Potent antagonist | [8] |
| Muscarinic M1 Receptor | Potent antagonist | Potent antagonist | [8] |
| Alpha-1 Adrenergic Receptor | Antagonist | Antagonist | [8] |
| 5-HT2A Receptor | Antagonist | Antagonist | [7] |
Note: Specific Ki values for a direct comparison were not consistently available across the same studies. The table reflects the described potencies.
Pharmacokinetic Profiles in Rodents
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, are crucial for determining its efficacy and safety.
Following oral administration in rats, doxepin (a structurally similar compound to dosulepin) is well absorbed, with plasma levels peaking within 30 minutes to 1 hour[9]. The elimination half-life of dothiepin (dosulepin) in humans is approximately 20 hours, while its active metabolite northiaden has a longer half-life of about 24-40 hours[10].
Amitriptyline is also readily absorbed after oral administration. In rats, repeated administration can lead to changes in its metabolism, with demethylation becoming more prominent[11].
Table 4: Comparative Pharmacokinetic Parameters in Rodents (Oral Administration)
| Parameter | This compound | Amitriptyline | Reference |
| Tmax (Peak Plasma Time) | ~30 min - 1 hr (Doxepin in rats) | Not specified | [9] |
| Half-life (t1/2) | ~20 hrs (parent), 24-40 hrs (metabolite) (Human data) | Not specified | [10] |
| Metabolism | N-demethylation, S-oxidation | N-demethylation, hydroxylation | [7] |
| Active Metabolites | Northiaden | Nortriptyline | [7] |
Note: Direct comparative pharmacokinetic studies in the same rodent species under identical conditions were not found in the reviewed literature. The data presented is based on available information for each compound, which may be from different species or studies.
Side Effect Profile in Rodents
The side effect profiles of Dosulepin and Amitriptyline are largely attributed to their anticholinergic, antihistaminic, and anti-adrenergic properties.
In rodents, amitriptyline has been associated with behavioral changes, including alterations in locomotor activity[11]. High doses of amitriptyline applied topically to the sciatic nerve in rats have been shown to cause dose-related neurotoxic effects, including Wallerian degeneration[12].
Dosulepin is known to have a narrow therapeutic index, and overdose can be associated with significant toxicity[8]. Common adverse effects observed in humans, which are likely to have correlates in rodent models, include drowsiness, extrapyramidal symptoms, tremor, and anticholinergic effects like dry mouth and urinary retention[8].
Table 5: Observed Side Effects in Rodent Models
| Side Effect Category | This compound | Amitriptyline | Reference |
| Central Nervous System | Drowsiness, extrapyramidal symptoms, tremor (inferred from human data) | Altered locomotor activity, neurotoxicity at high local doses | [8][11][12] |
| Anticholinergic | Dry mouth, urinary retention (inferred from human data) | Not explicitly detailed in rodent studies reviewed | [8] |
| Cardiovascular | Hypotension, tachycardia (inferred from human data) | Not explicitly detailed in rodent studies reviewed | [8] |
Experimental Protocols
Forced Swim Test (Mouse)
-
Apparatus: A transparent cylindrical tank (e.g., 20 cm in diameter, 30 cm in height) is filled with water (25 ± 1°C) to a depth of approximately 15 cm, preventing the mouse from touching the bottom or escaping.
-
Procedure: Each mouse is individually placed in the water tank for a 6-minute session.[13][14][15][16]
-
Data Collection: The duration of immobility (the time the mouse spends floating with only minimal movements to keep its head above water) is typically recorded during the last 4 minutes of the test.
-
Drug Administration: Test compounds are administered at a specified time before the test (e.g., 30-60 minutes for acute studies).
Hot Plate Test (Mouse)
-
Apparatus: A commercially available hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure: A mouse is placed on the heated surface, and the latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded.[17][18]
-
Cut-off Time: A cut-off time (e.g., 30 or 60 seconds) is used to prevent tissue damage.
-
Data Analysis: The latency to respond is measured. The percentage of maximal possible effect (%MPE) can be calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
-
Drug Administration: Test compounds are administered at a specified time before placing the animal on the hot plate.
Formalin Test (Mouse)
-
Procedure: A small volume (e.g., 20 µl) of dilute formalin solution (e.g., 1-5%) is injected subcutaneously into the plantar surface of a hind paw.[19][20][21]
-
Observation: The animal is placed in an observation chamber, and the cumulative time spent licking or biting the injected paw is recorded.
-
Phases of Pain: The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection), representing neurogenic pain, and the late phase (15-30 minutes post-injection), reflecting inflammatory pain.
-
Drug Administration: Test compounds are administered prior to the formalin injection.
Visualizations
Caption: Mechanism of action of Dosulepin and Amitriptyline.
Caption: General experimental workflow for comparison.
References
- 1. Antidepressive effects of the stereoisomer cis-dosulepin hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Evaluation of Antidepressant-Like Effect of Genistein and Its Combination with Amitriptyline: An Acute and Chronic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antinociceptive effect of amitriptyline in mice of acute pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peripheral antinociceptive action of amitriptyline in the rat formalin test: involvement of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the Effects of Antidepressants and Their Metabolites on Reuptake of Biogenic Amines and on Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. Pharmacokinetics of dothiepin in humans: a single dose dose-proportionality study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jchr.org [jchr.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 15. youtube.com [youtube.com]
- 16. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Systemic administration of dorsomorphin relieves inflammatory nociception in the mouse formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. criver.com [criver.com]
A Comparative In Vivo Microdialysis Analysis of Dosulepin Hydrochloride and Fluoxetine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurochemical effects of Dosulepin hydrochloride, a tricyclic antidepressant (TCA), and Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), based on in vivo microdialysis data. The focus is on their differential impact on extracellular levels of key neurotransmitters implicated in depression: serotonin (5-HT) and norepinephrine (NE).
Executive Summary
This compound functions as a serotonin-norepinephrine reuptake inhibitor (SNRI), effectively increasing the synaptic availability of both neurotransmitters.[1][2][3] In contrast, fluoxetine is a selective serotonin reuptake inhibitor (SSRI), primarily targeting the serotonin transporter.[4] However, some research indicates that fluoxetine can also indirectly influence norepinephrine and dopamine levels, particularly in the prefrontal cortex.[5] This guide synthesizes available preclinical data to illuminate the distinct pharmacological profiles of these two antidepressants.
Comparative Neurotransmitter Effects
The following table summarizes the quantitative effects of a representative SNRI and fluoxetine on extracellular neurotransmitter levels in the rat frontal cortex, as determined by in vivo microdialysis. Due to the lack of direct in vivo microdialysis data for dosulepin in the reviewed literature, data for venlafaxine, another well-characterized SNRI, is used as a proxy to represent the effects of this drug class. It is important to note that while both are SNRIs, the exact magnitude of effect for dosulepin may vary.
| Drug Class | Representative Drug | Max Increase in Extracellular NE (%) | Max Increase in Extracellular 5-HT (%) | Reference |
| SNRI | Venlafaxine (30 mg/kg, s.c.) | 403% | Not significantly increased | [6][7] |
| SSRI | Fluoxetine (30 mg/kg, s.c.) | No significant alteration | Significantly enhanced (in the presence of a 5-HT1A antagonist) | [6][7] |
Note: The study by Beyer et al. (2002) found that fluoxetine alone did not significantly increase extracellular 5-HT in the frontal cortex, but did when co-administered with a 5-HT1A receptor antagonist (WAY-100635), which prevents the autoinhibitory feedback mechanism. This highlights the complex regulation of the serotonin system.
Experimental Protocols
The data presented is derived from in vivo microdialysis studies in freely moving rats, a standard preclinical method for assessing the effects of drugs on neurotransmitter dynamics in specific brain regions.[8][9]
A generalized experimental protocol for such a study is as follows:
-
Animal Model: Male Sprague-Dawley rats are typically used.[10] They are housed individually in a controlled environment with a regular light-dark cycle and free access to food and water.
-
Stereotaxic Surgery and Microdialysis Probe Implantation:
-
Animals are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the brain region of interest, such as the prefrontal cortex.
-
The cannula is secured to the skull with dental cement.
-
Animals are allowed a post-operative recovery period of several days.
-
-
In Vivo Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted into the guide cannula.
-
The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials for analysis.
-
After a baseline collection period to establish stable neurotransmitter levels, the drug (e.g., dosulepin, fluoxetine, or vehicle) is administered (e.g., via intraperitoneal or subcutaneous injection).
-
Dialysate collection continues for several hours post-administration to monitor changes in neurotransmitter concentrations.
-
-
Neurochemical Analysis:
-
The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the concentrations of serotonin, norepinephrine, and their metabolites.[10]
-
-
Data Analysis:
-
Neurotransmitter concentrations are typically expressed as a percentage of the baseline levels for each animal.
-
Statistical analysis is performed to determine the significance of drug-induced changes compared to the vehicle control group.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanisms of action of dosulepin and fluoxetine and the general workflow of a comparative in vivo microdialysis experiment.
Caption: Comparative mechanism of action of Dosulepin and Fluoxetine.
Caption: Generalized workflow for a comparative in vivo microdialysis study.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Dosulepin | C19H21NS | CID 5284550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dosulepin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Effects of acute fluoxetine on extracellular serotonin levels in the raphe: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. R-fluoxetine increases extracellular DA, NE, as well as 5-HT in rat prefrontal cortex and hypothalamus: an in vivo microdialysis and receptor binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of antidepressants on norepinephrine and serotonin concentrations in the rat frontal cortex: an in-vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the effects of antidepressants on norepinephrine and serotonin concentrations in the rat frontal cortex: an in-vivo microdialysis study | Semantic Scholar [semanticscholar.org]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions [frontiersin.org]
- 10. In vivo microdialysis for measurement of extracellular monoamine levels following inhibition of monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Dosulepin Hydrochloride and Other Tricyclic Antidepressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the side effect profiles of Dosulepin hydrochloride and other commonly prescribed tricyclic antidepressants (TCAs), including Amitriptyline, Imipramine, and Nortriptyline. The information presented is intended to support research, clinical trial design, and drug development efforts by offering a detailed, data-driven overview of the relative tolerability of these agents.
Executive Summary
Tricyclic antidepressants have long been a cornerstone in the management of depressive disorders. However, their clinical utility is often limited by a challenging side effect profile. This guide synthesizes available data to compare the adverse effects of this compound with those of other TCAs. While efficacy is comparable among many TCAs, notable differences in their side effect profiles can significantly impact patient adherence and safety. The data indicates that Dosulepin may offer a more favorable tolerability profile in some respects, particularly concerning certain anticholinergic effects, when compared to amitriptyline and imipramine. However, it is also associated with a higher risk of toxicity in overdose.
Comparative Side Effect Profiles: Quantitative Analysis
The following tables summarize the available quantitative data on the incidence of common side effects associated with this compound and other TCAs. It is important to note that direct head-to-head comparative trials with comprehensive side effect reporting are limited. The data presented is compiled from various sources, including systematic reviews and clinical trials.
Table 1: Comparison of Anticholinergic Side Effects
| Side Effect | Dosulepin (Dothiepin) | Amitriptyline | Imipramine | Nortriptyline |
| Dry Mouth | Lower incidence than Amitriptyline and Imipramine[1][2] | Higher incidence[1] | Higher incidence than Dosulepin[2] | Generally considered to have a lower anticholinergic burden than tertiary amines like Amitriptyline and Imipramine[3] |
| Blurred Vision | Less frequent than Amitriptyline[1] | More frequent[1] | Data not directly compared | Lower incidence expected due to lower anticholinergic activity |
| Constipation | Commonly reported[4] | Commonly reported | Commonly reported | Lower incidence expected |
| Urinary Retention | Commonly reported[4] | Commonly reported | Commonly reported | Lower incidence expected |
Table 2: Comparison of Cardiovascular Side Effects
| Side Effect | Dosulepin (Dothiepin) | Amitriptyline | Imipramine | Nortriptyline |
| Postural Hypotension | Commonly reported[4] | Commonly reported | Commonly reported | Generally considered to have a lower incidence than tertiary amines[3] |
| Tachycardia | Commonly reported[4] | Commonly reported | Commonly reported | Lower incidence expected |
| ECG Changes | Alterations to ECG patterns reported[4] | Can cause ECG changes[3] | Can cause ECG changes[3] | Can cause ECG changes[3] |
| Toxicity in Overdose | High, with a high mortality rate[5] | High | High | Lower than other TCAs[5] |
Table 3: Comparison of Neurological and Other Side Effects
| Side Effect | Dosulepin (Dothiepin) | Amitriptyline | Imipramine | Nortriptyline |
| Drowsiness/Sedation | Less frequent than Amitriptyline[1] | More frequent[1] | Commonly reported | Generally considered less sedating than Amitriptyline[3] |
| Dizziness | Commonly reported[4] | Commonly reported | Commonly reported | Commonly reported |
| Tremor | Commonly reported[4] | Commonly reported | Commonly reported | Commonly reported |
| Weight Gain | Reported[4] | Commonly reported | Commonly reported | Lower incidence expected |
Experimental Methodologies for Side Effect Assessment
The evaluation of side effect profiles in clinical trials of TCAs typically involves a multi-faceted approach, combining patient-reported outcomes, clinician assessments, and physiological measurements.
Key Experimental Protocols:
-
Symptom Checklists and Questionnaires: Standardized questionnaires are frequently used to systematically capture the incidence and severity of subjective side effects. Examples include the Asberg's Rating Scale for Side Effects (ARS) and the UKU Side Effect Rating Scale. These tools provide a structured format for patients to report on a wide range of potential adverse effects, including anticholinergic symptoms (dry mouth, blurred vision, constipation), central nervous system effects (drowsiness, dizziness, tremor), and other common complaints.
-
Cardiovascular Monitoring: Given the known cardiotoxicity of TCAs, cardiovascular safety is a critical component of clinical trials. Standard protocols include:
-
Electrocardiogram (ECG): Baseline and periodic ECGs are performed to monitor for changes in cardiac conduction, such as QRS prolongation and QT interval prolongation.
-
Vital Signs Monitoring: Regular measurement of blood pressure (sitting and standing to detect postural hypotension) and heart rate is standard practice.
-
-
Neurological and Cognitive Assessment: To evaluate neurological side effects, clinical examinations are conducted to assess for tremor, ataxia, and other movement-related adverse events. Cognitive function may be assessed using standardized neuropsychological tests, particularly in studies focusing on elderly populations or long-term treatment.
-
Adverse Event Reporting: Spontaneous reporting of adverse events by patients and their documentation by clinicians is a fundamental component of all clinical trials. These reports are then coded using standardized terminologies, such as the Medical Dictionary for Regulatory Activities (MedDRA), to allow for systematic analysis.
Visualization of Comparative Analysis Workflow
The following diagram illustrates the logical workflow for a comparative analysis of TCA side effect profiles, from data acquisition to risk-benefit assessment.
Caption: Logical workflow for comparing TCA side effect profiles.
Signaling Pathways and Mechanisms of Side Effects
The side effects of TCAs are directly related to their pharmacological actions on various neurotransmitter receptors. Understanding these mechanisms is crucial for interpreting their adverse effect profiles.
Caption: Receptor blockade mechanisms underlying common TCA side effects.
Conclusion
The choice of a tricyclic antidepressant should be guided by a careful consideration of the patient's clinical presentation, comorbidities, and the specific side effect profile of the agent. The available evidence suggests that while this compound may offer a better tolerability profile in terms of certain anticholinergic and sedative effects compared to some other TCAs like Amitriptyline, its higher toxicity in overdose is a significant concern that must be carefully weighed. Nortriptyline is generally considered to have a more favorable side effect profile among the TCAs. Further head-to-head clinical trials with comprehensive and standardized assessment of a broad range of adverse effects are needed to provide a more definitive comparative analysis.
References
- 1. A Double-Blind Comparison of Dothiepin and Amitriptyline in Patients with Primary Affective Disorder: Serum Levels and Clinical Response | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 2. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]
- 3. Direct comparison of tricyclic and serotonin-reuptake inhibitor antidepressants in randomized head-to-head trials in acute major depression: Systematic review and meta-analysis | Semantic Scholar [semanticscholar.org]
- 4. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation of a new analytical method for Dosulepin hydrochloride using a reference standard
Comparative Guide to the Validation of a New RP-HPLC-UV Method for Dosulepin Hydrochloride
Introduction
This compound (also known as dothiepin hydrochloride) is a tricyclic antidepressant used in the treatment of depressive illness.[1][2][3] The quantification of dosulepin in bulk drug and pharmaceutical dosage forms is critical for ensuring product quality, safety, and efficacy. This requires robust, validated analytical methods. This guide provides a comparative overview of a newly developed Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound, validated against a reference standard and benchmarked against an existing spectrophotometric method. The validation is conducted in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5][6]
The new RP-HPLC method offers enhanced specificity and sensitivity for the quantification of dosulepin, a crucial factor for stability-indicating assays and impurity profiling. A reference standard, such as the Dosulepin European Pharmacopoeia (EP) Reference Standard, is used to ensure the accuracy and traceability of the measurements.[1]
Performance Comparison of Analytical Methods
The performance of the new RP-HPLC-UV method was validated and compared against a standard UV-Spectrophotometric method. The validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ), were assessed as per ICH Q2(R1) guidelines.[4][7]
Table 1: Comparison of Validation Parameters
| Parameter | New RP-HPLC-UV Method | Reference UV-Spectrophotometric Method | ICH Acceptance Criteria |
| Linearity Range | 5-25 µg/mL[8] | 16-46 µg/mL | Correlation coefficient (R²) > 0.995 |
| Correlation Coefficient (R²) | 0.999 | 0.998 | - |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.5% - 102.0% | 98.0% - 102.0%[8] |
| Precision (% RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | ≤ 2% |
| - Intermediate Precision | < 1.5% | < 2.0% | ≤ 2% |
| Limit of Detection (LOD) | 0.75 µg/mL[9] | 1.6 µg/mL[8] | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 2.28 µg/mL[10] | 5.0 µg/mL | Signal-to-Noise ratio of 10:1 |
| Specificity | Specific (No interference from excipients or degradation products) | Prone to interference from UV-absorbing excipients | Method should unequivocally assess the analyte |
Note: The data presented is representative of typical validation results for these methods.
Experimental Protocols
New RP-HPLC-UV Method
This method provides a sensitive and selective means for the quantification of Dosulepin HCl.
a) Materials and Reagents:
-
Acetonitrile (HPLC Grade)
-
Phosphate Buffer (pH 3.0, HPLC Grade)[12]
-
Water (HPLC Grade)
-
Dosulepin HCl Tablets (for sample analysis)
b) Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm particle size)[9]
-
Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v)[9]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
c) Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Dosulepin HCl Reference Standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 5 to 25 µg/mL.
-
Sample Solution: Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 10 mg of Dosulepin HCl into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 15 minutes, and dilute to volume. Filter the solution through a 0.45 µm syringe filter.
Reference UV-Spectrophotometric Method
This method is based on the principle of ion-pair extraction.
a) Materials and Reagents:
-
This compound Reference Standard
-
Bromocresol Purple (BCP) reagent
-
Phosphate Buffer (pH 5-6)
-
Chloroform (Analytical Grade)
b) Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of Dosulepin HCl in distilled water (16-46 µg/mL).
-
Extraction: In a separating funnel, add 5 mL of the standard solution, 5 mL of phosphate buffer, and 5 mL of BCP reagent. Shake the mixture for 2 minutes. Add 10 mL of chloroform and shake again for 2 minutes to extract the yellow ion-pair complex.
-
Measurement: Allow the layers to separate and collect the chloroform layer. Measure the absorbance at the wavelength of maximum absorption against a reagent blank.
Visualized Workflows and Relationships
To clarify the processes and logic involved in method validation, the following diagrams are provided.
Caption: Workflow for Analytical Method Validation.
References
- 1. 度硫平 盐酸盐 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. klivon.com [klivon.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. iajps.com [iajps.com]
- 9. journals.innovareacademics.in [journals.innovareacademics.in]
- 10. ijrpr.com [ijrpr.com]
- 11. Reference Standards catalogue - British Pharmacopoeia [pharmacopoeia.com]
- 12. Development and Validation of New Analytical Method for the Determination of [ijaresm.com]
A Comparative Guide to HPLC and LC-MS Methods for the Analysis of Dosulepin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantitative analysis of Dosulepin hydrochloride. The information presented is collated from various validated analytical methods to assist researchers and quality control professionals in selecting the appropriate technique for their specific needs, be it for routine quality control of pharmaceutical formulations or for bioanalytical applications.
Executive Summary
Data Presentation: Performance Characteristics
The following tables summarize the key performance parameters of various validated HPLC and LC-MS methods for the analysis of this compound. It is important to note that the LC-MS data presented here is from bioanalytical methods for quantification in human plasma, which typically require higher sensitivity than methods for pharmaceutical analysis.
Table 1: HPLC Method Performance for this compound
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 165-495 | 10-60[1] | 5-25[2] |
| Correlation Coefficient (r²) | 0.999 | Not Reported | Not Reported |
| Limit of Detection (LOD) (µg/mL) | 0.75 | 0.825 | Not Reported |
| Limit of Quantification (LOQ) (µg/mL) | 2.28 | 2.498 | Not Reported |
| Accuracy (% Recovery) | Not Reported | 99.94% | Not Reported |
| Precision (% RSD) | Not Reported | Intra-day: 0.27%, Inter-day: 0.84% | < 2.0% |
Table 2: LC-MS/MS Method Performance for this compound (in Human Plasma)
| Parameter | UPLC-MS/MS Method | HPLC-APCI-MS/MS Method |
| Linearity Range (ng/mL) | Not Specified, but LOQ is 2.5-10 | Not Specified |
| Correlation Coefficient (r²) | Not Reported | Not Reported |
| Limit of Detection (LOD) (ng/mL) | 0.2-10 | Not Reported |
| Limit of Quantification (LOQ) (ng/mL) | 2.5-10 | Not Reported |
| Accuracy (% Bias) | < 15% | Not Reported |
| Precision (% RSD) | Intra- and Inter-assay < 15% | Intra- and Inter-day ≤ 11%[3] |
Experimental Protocols
Below are detailed methodologies for representative HPLC and LC-MS methods for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a stability-indicating RP-HPLC method for the simultaneous estimation of this compound and Methylcobalamin in a tablet dosage form.[3]
-
Instrumentation: A Shimadzu RP-HPLC (LC 20ATVP) model with Spin chrome (LC Solutions) software and a photodiode array detector.[3]
-
Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 3, adjusted with o-phosphoric acid) in a 60:40 ratio. The mobile phase should be sonicated for 10 minutes to degas.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 285 nm.[3]
-
Injection Volume: Not specified.
-
Run Time: 12 minutes.[3]
-
Standard Solution Preparation: A standard stock solution of this compound (3300 µg/mL) is prepared by dissolving 330 mg of the drug in 10 mL of the mobile phase, followed by filtration, sonication for 5 minutes, and dilution to 100 mL with the mobile phase.[3] Working standards are prepared by further dilution of the stock solution.
-
Sample Preparation: Twenty tablets are weighed and finely powdered. A quantity of powder equivalent to a certain amount of this compound is weighed, dissolved in the mobile phase, sonicated, and filtered.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is based on a UPLC-MS/MS method for the simultaneous quantification of 27 antidepressants, including Dosulepin, in human plasma.
-
Instrumentation: An ultra-performance liquid chromatograph coupled with a tandem mass spectrometer.
-
Column: BEH (Ethylene Bridged Hybrid) C18 analytical column.
-
Mobile Phase: A gradient elution using a suitable mobile phase composition (details not fully specified in the abstract).
-
Sample Preparation (Plasma): Liquid-liquid extraction with 1-chlorobutane is performed on 100 µL of plasma.
-
Ionization: Electrospray ionization (ESI).
-
Detection: Tandem mass spectrometry with multiple reaction monitoring (MRM).
-
Analysis Time: 7 minutes.
Mandatory Visualization
The following diagram illustrates a typical workflow for the cross-validation of analytical methods like HPLC and LC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Method Development and Validation for the Estimation of Dothiepin Hydrochloride by Using RP-HPLC in PURE and Tablet Dosage Form | Semantic Scholar [semanticscholar.org]
- 3. Simultaneous determination of seven tricyclic antidepressant drugs in human plasma by direct-injection HPLC-APCI-MS-MS with an ion trap detector - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Dosulepin Hydrochloride in Different Animal Strains: A Preclinical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of Dosulepin hydrochloride, a tricyclic antidepressant, with a focus on its effects in different animal strains. While direct comparative studies are limited, this document synthesizes available data to inform experimental design and interpretation. This compound exerts its therapeutic effects primarily by inhibiting the reuptake of norepinephrine and serotonin, and also possesses anticholinergic, antihistaminic, and antiadrenergic properties.[1][2]
Mechanism of Action
Dosulepin is a monoamine reuptake inhibitor with roughly equal potency for the norepinephrine transporter (NET) and the serotonin transporter (SERT).[3][4] By blocking these transporters, Dosulepin increases the concentration of norepinephrine and serotonin in the synaptic cleft, enhancing neurotransmission.[3][5] Its active metabolite, northiaden, is a more potent inhibitor of norepinephrine uptake.[3][4] Additionally, Dosulepin acts as an antagonist at several receptors, including histamine H1, α1-adrenergic, 5-HT2, and muscarinic acetylcholine receptors, which contributes to its side effect profile, including sedation and anticholinergic effects.[1][5]
Preclinical Assessment of Antidepressant Efficacy
The antidepressant potential of compounds like Dosulepin is commonly evaluated in rodents using behavioral despair models, such as the Forced Swim Test (FST) and the Tail Suspension Test (TST).[6][7] These tests are based on the principle that rodents, when placed in an inescapable and stressful situation, will eventually adopt an immobile posture. Antidepressant treatment is expected to increase the latency to immobility and the total time spent mobile.[8][9] It is crucial to note that significant variability in baseline immobility and response to antidepressants exists between different rodent strains.[6][10]
Experimental Workflow
References
- 1. Dosulepin - Wikipedia [en.wikipedia.org]
- 2. dosulepin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Dosulepin | C19H21NS | CID 5284550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Assessment of commonly used tests in experimental depression studies according to behavioral patterns of rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Genetic differences in a tail suspension test for evaluating antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the therapeutic index of Dosulepin hydrochloride versus newer antidepressants
An Examination of Preclinical Safety and Efficacy Profiles
The therapeutic index (TI), a quantitative measure of a drug's relative safety, remains a critical consideration in antidepressant development and prescription. It represents the ratio between the dose that produces a toxic effect and the dose that elicits a therapeutic effect. A narrow therapeutic index indicates a smaller margin of safety, increasing the risk of toxicity with overdose. This guide provides a comparative analysis of the preclinical therapeutic index of the tricyclic antidepressant (TCA) Dosulepin hydrochloride against several newer generation antidepressants, including Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).
Dosulepin, once widely prescribed, has seen its use decline due to a recognized high toxicity in overdose.[1] Newer agents are generally considered to possess a wider therapeutic margin. This guide will delve into the preclinical data that forms the basis of these safety profiles, presenting quantitative toxicity (LD50) and efficacy (ED50) data, detailing the experimental protocols used to generate this data, and visualizing the underlying mechanisms of action.
Quantitative Comparison of Therapeutic Indices
The therapeutic index is most commonly calculated in preclinical studies as the ratio of the median lethal dose (LD50) to the median effective dose (ED50). The following table summarizes available oral LD50 and estimated ED50 values for Dosulepin and selected newer antidepressants in rats, providing a calculated therapeutic index for comparison. It is important to note that ED50 values can vary based on the specific experimental protocol, and a representative effective dose from the forced swim test has been used for this calculation.
| Drug | Class | Oral LD50 (Rat) (mg/kg) | Estimated Oral ED50 (Rat, FST) (mg/kg) | Calculated Therapeutic Index (LD50/ED50) |
| This compound | TCA | 260[2][3] | 10* | ~26 |
| Fluoxetine | SSRI | 452[4][5][6][7] | 10[8][9] | ~45 |
| Sertraline | SSRI | 1327 - 1591[10][11] | 10[12] | ~133 - 159 |
| Venlafaxine | SNRI | 336 - 700[13][14][15] | 8[16] | ~42 - 88 |
| Duloxetine | SNRI | 279 - 491[17][18] | 40[9] | ~7 - 12 |
Experimental Protocols
The data presented in this guide is derived from standardized preclinical experimental protocols designed to assess the toxicity and efficacy of pharmaceutical compounds.
Determination of Median Lethal Dose (LD50)
The LD50, the dose of a substance that is lethal to 50% of a test population, is a primary indicator of acute toxicity. Standardized guidelines for acute oral toxicity testing are provided by the Organisation for Economic Co-operation and Development (OECD).
OECD Test Guideline 423 (Acute Toxic Class Method): This method involves a stepwise procedure with the use of a small number of animals (typically three) per step. The substance is administered at one of a series of fixed doses (e.g., 5, 50, 300, 2000 mg/kg). The outcome (survival or death) at one dose determines the dose for the next group of animals. This method allows for the classification of a substance into a toxicity category based on the observed mortality, using a minimal number of animals.
Procedure Outline:
-
Animal Selection: Healthy, young adult rodents of a single sex (typically females, as they are often slightly more sensitive) are used.
-
Fasting: Animals are fasted (food, but not water) overnight prior to dosing.
-
Dose Administration: The test substance is administered orally via gavage in a single dose. The volume is typically limited (e.g., not exceeding 1 mL/100g body weight for aqueous solutions in rodents).
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Dose Progression: Depending on the mortality observed in the initial group, the dose is either increased or decreased for the subsequent group of animals to pinpoint the dose range causing approximately 50% mortality.
Determination of Median Effective Dose (ED50)
The ED50, the dose that produces a desired therapeutic effect in 50% of the test population, is determined using animal models of depression. The Forced Swim Test (FST) is a widely used behavioral test for screening potential antidepressant efficacy.[19][20]
Forced Swim Test (Porsolt Test): This test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture.[19][21] Antidepressant treatment is known to reduce the duration of this immobility, prolonging active escape-directed behaviors like swimming and climbing.[19]
Procedure Outline:
-
Apparatus: A transparent cylinder (e.g., 40-50 cm high, 20 cm diameter) is filled with water (e.g., 23-25°C) to a depth where the animal cannot touch the bottom or escape.[20]
-
Pre-test Session: On the first day, animals are typically placed in the water for a 15-minute "pre-test" session.[21]
-
Drug Administration: The test compound is administered at various doses, typically via oral gavage or intraperitoneal injection, at specific time points before the test session (e.g., 24, 5, and 1 hour prior).[9]
-
Test Session: 24 hours after the pre-test, the animals are placed back in the cylinder for a shorter duration, typically 5-6 minutes.[19][21]
-
Behavioral Scoring: The duration of immobility (making only movements necessary to keep the head above water) is recorded during the final minutes of the test session. A significant decrease in immobility time compared to a vehicle-treated control group is indicative of antidepressant-like activity.[19] The ED50 is the dose calculated to produce a 50% reduction in immobility.
Visualization of Signaling Pathways and Experimental Workflow
To better understand the mechanisms and processes involved, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action for TCAs, SSRIs, and SNRIs.
Caption: Experimental workflow for Therapeutic Index determination.
Conclusion
The preclinical data indicates that this compound possesses a narrower therapeutic index compared to the newer SSRI antidepressants, Sertraline and Fluoxetine, and the SNRI Venlafaxine. This is primarily driven by its lower LD50 value, signifying higher acute toxicity. While Duloxetine's calculated TI appears lower in this analysis, this is influenced by the high effective dose reported in the cited study, and further data may be required for a complete picture.
The wider therapeutic margin of most newer antidepressants is a significant factor in their favorable safety profile, particularly concerning the risk of fatal overdose. This comparative analysis, based on established preclinical protocols, supports the clinical shift towards prescribing these newer agents over older tricyclics like Dosulepin for the treatment of depression. Further research standardizing ED50 determination across compounds would allow for even more precise therapeutic index comparisons.
References
- 1. Dosulepin - Wikipedia [en.wikipedia.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. fermion.fi [fermion.fi]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Differential Rearing Alters Forced Swim Test Behavior, Fluoxetine Efficacy, and Post-Test Weight Gain in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. cdn.pfizer.com [cdn.pfizer.com]
- 11. cdn.pfizer.com [cdn.pfizer.com]
- 12. Sertraline behavioral response associates closer and dose-dependently with cortical rather than hippocampal serotonergic activity in the rat forced swim stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. cdn.pfizer.com [cdn.pfizer.com]
- 15. cdn.pfizer.com [cdn.pfizer.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. Duloxetine Hydrochloride | C18H20ClNOS | CID 60834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 19. google.com [google.com]
- 20. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 21. youtube.com [youtube.com]
Forced degradation studies to validate stability-indicating methods for Dosulepin hydrochloride
A Comparative Guide to Stability-Indicating Methods for Dosulepin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated stability-indicating analytical methods for this compound. Forced degradation studies are crucial in the development of pharmaceuticals to ensure that the analytical methods used for stability testing are specific and can separate the active pharmaceutical ingredient (API) from any degradation products that may form under various stress conditions. This ensures the safety and efficacy of the final drug product.
Comparison of Stability-Indicating HPLC Methods
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound due to its high resolution and sensitivity. The following table summarizes the key parameters of different stability-indicating RP-HPLC methods that have been developed and validated.
| Parameter | Method 1 | Method 2 |
| Chromatographic Column | Kromasil C18 (250 x 4.6 mm, 5 µm)[1][2][3] | Phenomenex C18 (250 x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Acetonitrile: Phosphate buffer pH 3 (60:40 v/v)[1][2][3] | 0.1M Sodium Acetate (pH 2.8): Acetonitrile (50:50 v/v)[4] |
| Flow Rate | 1 ml/min[1][2][3] | 1.0 ml/min |
| Detection Wavelength | 285 nm[1][2][3] | 230 nm[4] |
| Retention Time of Dosulepin HCl | 7.99 min[1][2][3] | 3.44 min[4] |
| Linearity Range (µg/ml) | 165-495[1][2][3] | Not Specified |
| Correlation Coefficient (r²) | 0.999[1] | Not Specified |
| Limit of Detection (LOD) (µg/ml) | 0.75[1][2][3] | Not Specified |
| Limit of Quantitation (LOQ) (µg/ml) | 2.28[1][2][3] | Not Specified |
Forced Degradation Studies: Summary of Observations
Forced degradation studies are performed to intentionally degrade the drug substance to identify the likely degradation products and validate the stability-indicating nature of the analytical method.[5] The following table summarizes the degradation behavior of this compound under various stress conditions as reported in the literature.
| Stress Condition | Reagents and Conditions | Observation |
| Acid Hydrolysis | 0.1 M HCl at room temperature for 24 hours[1][2] | Little degradation observed, with the appearance of a degradation product peak.[1] |
| Alkaline Hydrolysis | 0.1 M NaOH at room temperature for 24 hours[1][2] | A degradation product peak was observed.[1] |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours[1][2] | Degradation product peaks were observed.[1][2] |
| Thermal Degradation | Hot air oven at 105°C for 6 hours[1][2] | Peaks for degraded products were observed.[1][2] |
| Photolytic Degradation | Exposure to sunlight for 7 days[2] | Degradation product peaks were observed.[1][2] |
It has been noted that under acidic and oxidative conditions, significant degradation of Dosulepin HCl occurs.[6] The degradation products do not interfere with the analysis of the parent drug, confirming the stability-indicating nature of the developed methods.[1][3]
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates the typical workflow for conducting forced degradation studies and validating a stability-indicating method.
Caption: Workflow of a forced degradation study for Dosulepin HCl.
Detailed Experimental Protocols
Protocol 1: RP-HPLC Method for Simultaneous Estimation of this compound and Methylcobalamin
This protocol is based on a validated stability-indicating RP-HPLC method for the simultaneous estimation of this compound and Methylcobalamin in a tablet dosage form.[1][2][3]
1. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of acetonitrile and phosphate buffer (pH 3, adjusted with o-phosphoric acid) in a ratio of 60:40 (v/v). Filter through a 0.45 µm membrane filter and degas.[1][2][3]
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to obtain a suitable concentration (e.g., 1000 µg/ml).
2. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatograph equipped with a PDA detector.
-
Injection Volume: 20 µl.
-
Column Temperature: Ambient.
3. Forced Degradation Study Protocol
-
Acid Degradation: Treat the drug solution with 0.1 M HCl at room temperature for 24 hours. Neutralize the solution before injection.[1][2]
-
Alkaline Degradation: Treat the drug solution with 0.1 M NaOH at room temperature for 24 hours. Neutralize the solution before injection.[1][2]
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours before injection.[1][2]
-
Thermal Degradation: Place the drug solution in a hot air oven at 105°C for 6 hours. Allow to cool to room temperature before injection.[1][2]
-
Photolytic Degradation: Expose the drug solution to sunlight for 7 days before injection.[2]
4. Analysis
Inject the prepared standard, stressed, and unstressed sample solutions into the chromatograph and record the chromatograms. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.
Protocol 2: HPTLC Method for Determination of this compound
This protocol describes a validated stability-indicating High-Performance Thin-Layer Chromatography (HPTLC) method.[6]
1. Preparation of Solutions
-
Mobile Phase (Developing Solvent): A mixture of dichloromethane, toluene, methanol, and glacial acetic acid in the ratio of 4:4:2:0.2 (v/v/v/v).[6]
-
Standard Stock Solution: Prepare a standard solution of Dosulepin HCl in methanol.
2. Chromatographic Conditions
-
Instrument: HPTLC system with a densitometric scanner.
-
Stationary Phase: Aluminum plates precoated with silica gel 60 F254.[6]
-
Application: Apply the standard and sample solutions as bands on the HPTLC plate.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Detection: Scan the developed plate densitometrically at 220 nm.[6]
3. Forced Degradation Study Protocol
Similar stress conditions as described in the HPLC protocol can be applied to the drug substance before spotting on the HPTLC plate. The resulting chromatograms are then analyzed for the separation of degradation products from the parent drug.
Characterization of Degradation Products
For the identification of major degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[6] This allows for the determination of the mass of the degradation products, which aids in elucidating their structures and understanding the degradation pathways of this compound.[6][7][8]
References
- 1. journals.innovareacademics.in [journals.innovareacademics.in]
- 2. ijrpr.com [ijrpr.com]
- 3. researchgate.net [researchgate.net]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Dosulepin | C19H21NS | CID 5284550 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Dosulepin Hydrochloride: A Procedural Guide for Laboratory Professionals
The proper disposal of Dosulepin hydrochloride is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a tricyclic antidepressant with significant toxicity, particularly in cases of overdose, this compound must be managed as a hazardous waste from its point of generation through to its final disposal.[1][2][3] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound and associated contaminated materials in a research or drug development setting.
Core Disposal Protocol for this compound
This protocol applies to unused, expired, or non-viable this compound active pharmaceutical ingredient (API) and formulations. The primary method for the disposal of hazardous pharmaceutical waste is incineration by a licensed waste management facility.[4][5]
Step 1: Personal Protective Equipment (PPE)
-
Before handling the compound, ensure appropriate PPE is worn. This includes:
Step 2: Waste Segregation and Containment
-
Do not mix this compound waste with non-hazardous laboratory trash.
-
Place the waste into a dedicated, clearly labeled, and sealable hazardous waste container.[8] The container must be appropriate for solid chemical waste.
-
Label the container clearly as "Hazardous Waste - this compound," and include the date of accumulation.
Step 3: Secure Storage
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, particularly oxidizing agents.[2]
-
The storage area should be cool, dry, and well-ventilated.[6][9]
-
Ensure the storage location is inaccessible to unauthorized personnel and is kept out of the sight and reach of children.[1]
Step 4: Arrange for Professional Disposal
-
All waste must be handled in accordance with local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][10]
-
Contract with a licensed hazardous waste management company for the collection, transport, and ultimate disposal of the material.
-
Ensure the selected vendor will dispose of the pharmaceutical waste via incineration at a permitted facility.[4]
Important Prohibitions:
-
DO NOT flush this compound down the drain or toilet. The EPA's Subpart P regulations for the management of hazardous waste pharmaceuticals explicitly ban the sewering of such materials.[4][10]
-
DO NOT dispose of this compound in the regular trash or landfill without following the proper hazardous waste procedures.
Protocol for Spill Management
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.
For Minor Spills:
-
Restrict Access: Cordon off the affected area to prevent unauthorized entry.
-
Wear PPE: Ensure full PPE is worn as described in the Core Disposal Protocol.
-
Contain Spill: Use dry cleanup procedures. Avoid generating dust.[7] If necessary, dampen the material slightly with water to prevent it from becoming airborne.[2]
-
Collect Waste: Carefully sweep or vacuum up the spilled material. If a vacuum is used, it must be fitted with a HEPA-type exhaust filter.[2][7]
-
Package Waste: Place the collected residue and all contaminated cleaning materials (e.g., wipes, absorbent pads) into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water, collecting the wash water for treatment and disposal as hazardous waste. Do not allow wash water to enter drains.[2]
For Major Spills:
-
Evacuate: Clear all personnel from the immediate area and move upwind.[2]
-
Alert Authorities: Notify your institution's Environmental Health & Safety (EHS) department or emergency responders immediately. Inform them of the location and nature of the hazard.[2]
-
Secure the Area: Prevent entry into the contaminated zone until emergency responders arrive.
Toxicity Data
This compound is classified as toxic if swallowed.[6][9] The following table summarizes key toxicity data, underscoring the need for cautious handling and disposal.
| Toxicity Metric | Species | Dose |
| Oral LD₅₀ | Rat | 260 mg/kg |
| Oral LD₅₀ | Mouse | 209 mg/kg |
| Intravenous LD₅₀ | Rat | 24 mg/kg |
| Intravenous LD₅₀ | Mouse | 29.2 mg/kg |
| Oral LDLo | Woman | 40 mg/kg |
| Oral TDLo | Child | 90 mg/kg |
| Data sourced from Santa Cruz Biotechnology Safety Data Sheet.[2] | ||
| LD₅₀ (Lethal Dose, 50%): The dose required to kill half the members of a tested population. LDLo (Lowest Published Lethal Dose). TDLo (Lowest Published Toxic Dose). |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound in a laboratory.
Regulatory Framework
The disposal of pharmaceutical waste is governed by multiple agencies. In the United States, the primary regulatory bodies are:
-
Environmental Protection Agency (EPA): Regulates hazardous waste from generation to disposal ("cradle-to-grave") under the Resource Conservation and Recovery Act (RCRA).[4][10]
-
Drug Enforcement Administration (DEA): Regulates the disposal of controlled substances, although Dosulepin is not currently scheduled as a controlled substance in the U.S.[8]
-
Department of Transportation (DOT): Regulates the transport of hazardous materials, including chemical waste.[10]
All personnel handling hazardous pharmaceutical waste must be trained on these regulations and on facility-specific procedures, including emergency plans.[4] Adherence to these guidelines is mandatory to ensure safety and avoid significant regulatory penalties.[5][10]
References
- 1. products.tevauk.com [products.tevauk.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. tewv.nhs.uk [tewv.nhs.uk]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. danielshealth.com [danielshealth.com]
- 6. pharmacopoeia.com [pharmacopoeia.com]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. easyrxcycle.com [easyrxcycle.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Dosulepin Hydrochloride
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Dosulepin hydrochloride. Adherence to these protocols is essential to ensure personal safety and proper management of this potent pharmaceutical compound. This compound, a tricyclic antidepressant, is classified as toxic if swallowed and presents significant health risks upon improper handling.[1]
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[2][3] | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or butyl rubber gloves. Gloves must be inspected prior to use.[1][2] | Provides a chemical-resistant barrier to prevent skin contact. |
| Skin and Body Protection | Fire/flame resistant and impervious lab coat or clothing.[2][3] | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved N100 or CEN-approved FFP3 particulate respirator, especially when dust may be generated.[2] A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[3] | Prevents inhalation of the powdered form of the compound. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is critical to minimize risk. The following step-by-step procedures must be followed in a laboratory setting.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[1]
-
Keep out of the reach of children and unauthorized personnel.[1]
-
Label the storage area clearly with the chemical name and hazard warnings.
2. Preparation and Use:
-
Always handle this compound in a designated, well-ventilated area, such as a chemical fume hood.[4]
-
Avoid the formation of dust and aerosols.[3] Use techniques such as gentle scooping rather than pouring, if possible.
-
Do not eat, drink, or smoke in the area where the chemical is handled.[1][3]
-
Wash hands thoroughly with soap and water after handling and before breaks.[1][4]
3. Disposal Plan:
-
This compound and its containers must be disposed of as hazardous waste.[5]
-
Excess and expired materials should be offered to a licensed hazardous material disposal company.[2]
-
Do not allow the chemical to enter drains or watercourses.[1][2]
-
Contaminated packaging should be disposed of in the same manner as the product itself.[2] Puncture containers to prevent re-use.[5]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so.[1]
-
Protect: Wear appropriate personal protective equipment, including respiratory protection.[5]
-
Clean-up: Use dry clean-up procedures and avoid generating dust.[5] Dampen with water to prevent dusting before sweeping.[5] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[3]
-
Decontaminate: Clean the spill area thoroughly.
Exposure Response:
-
If Swallowed: Immediately call a poison center or doctor.[1] Do not induce vomiting.[2][3]
-
If in Eyes: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the lower and upper eyelids. Consult a doctor.[1][2]
-
If on Skin: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[2]
-
If Inhaled: Remove to fresh air.[1]
Fire Response:
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2][3]
-
Protective Actions: Wear self-contained breathing apparatus for firefighting if necessary.[2][3]
Quantitative Toxicity Data
The following table summarizes the available toxicity data for this compound. This information underscores the high toxicity of the compound.
| Route of Exposure | Species | Dose | Effect |
| Oral | Human (woman) | 40 mg/kg | LDLo (Lowest published lethal dose)[5] |
| Oral | Human (child) | 90 mg/kg | TDLo (Lowest published toxic dose)[5] |
| Oral | Rat | 260 mg/kg | LD50 (Lethal dose, 50%)[5] |
| Oral | Mouse | 209 mg/kg | LD50 (Lethal dose, 50%)[5] |
| Intravenous | Rat | 24 mg/kg | LD50 (Lethal dose, 50%)[5] |
| Intravenous | Mouse | 29.2 mg/kg | LD50 (Lethal dose, 50%)[5] |
Experimental Workflow: Chemical Spill Response
The following diagram illustrates the logical steps to be taken in the event of a chemical spill involving this compound.
Caption: Workflow for a chemical spill response.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
